2-(1H-imidazol-1-yl)acetic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-imidazol-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZJSYXGKHQHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516159 | |
| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87266-37-3 | |
| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride
This guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in the production of various pharmaceuticals, most notably Zoledronic Acid.[1][2] We will delve into the prevalent synthetic strategies, the mechanistic underpinnings of the reactions, detailed experimental protocols, and methods for purification and characterization.
Strategic Approaches to Synthesis
The synthesis of this compound is predominantly achieved through a two-step process that involves the N-alkylation of imidazole followed by the deprotection of a carboxylic acid moiety. The choice of starting materials and reaction conditions can be adapted to influence yield, purity, and environmental impact.
The general synthetic approach is outlined below:
Caption: General two-step synthesis of this compound.
Several variations of this core strategy have been reported, primarily differing in the choice of the haloacetic acid ester and the method of ester cleavage.[1][2][3]
N-Alkylation of Imidazole: The Core Reaction
The initial and most critical step is the N-alkylation of imidazole with a suitable haloacetic acid ester. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Mechanism of N-Alkylation:
-
Deprotonation of Imidazole: In the presence of a base (e.g., potassium carbonate), the pyrrole-like nitrogen of the imidazole ring is deprotonated, forming the imidazolate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the haloacetic acid ester, displacing the halide ion.
Caption: Mechanism of N-alkylation of imidazole.
The choice of the ester group is a key consideration. Tert-butyl and benzyl esters are commonly employed as they can be cleaved under specific conditions that minimize side reactions.[1][3]
Experimental Protocols
Herein, we provide detailed protocols for two common and effective methods for the synthesis of this compound.
Method A: Synthesis via Tert-butyl Ester Intermediate with Non-Aqueous Cleavage
This method is advantageous as it avoids aqueous hydrolysis, which can simplify the isolation of the final product due to its high water solubility.[1]
Step 1: Synthesis of 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.
-
Reflux the mixture for 10 hours, monitoring the reaction progress by TLC (10% MeOH/CHCl3).
-
After completion, cool the reaction mixture and quench with cold water (80 mL).
-
Separate the ethyl acetate layer, and the desired ester can be isolated. The reported yield is around 75%.[1]
Step 2: Synthesis of this compound
-
Dissolve the 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).
-
Cool the solution to between -15 and -10 °C.
-
Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.
-
Stir the mixture at -5 to 0 °C for 2 hours.
-
Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.
-
Allow the reaction mass to stir at room temperature for 30 minutes.
-
Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for another hour.
-
The resulting precipitate is filtered to yield the final product as an off-white crystalline solid.[1][4]
Method B: Solvent-Free Synthesis with Aqueous Hydrolysis
This "green chemistry" approach minimizes the use of hazardous organic solvents.[2][5]
Step 1: Solvent-Free Synthesis of 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester
-
Mix imidazole, a suitable base (e.g., potassium carbonate), and tert-butyl chloroacetate in a reaction vessel without any solvent.
-
Heat the mixture to facilitate the reaction.
-
After the reaction is complete (monitored by TLC), isolate the intermediate ester by adding water to the reaction mixture.[2]
Step 2: Aqueous Hydrolysis and Hydrochloride Salt Formation
-
Heat a mixture of the 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (20.0 g, 0.11 mol) and water (200 mL) to 90-95 °C and stir for 2 hours.
-
A clear solution indicates the completion of the hydrolysis.
-
Cool the solution to 20-25 °C.
-
Add 10 mL of concentrated hydrochloric acid and stir for 30 minutes to form the hydrochloride salt.[2]
Purification and Characterization
Thorough purification and characterization are essential to ensure the quality of the synthesized this compound.
Purification
-
Filtration: The final product often precipitates from the reaction mixture and can be collected by filtration.
-
Recrystallization: For higher purity, recrystallization from suitable solvents can be employed.
-
Washing: Washing the filtered product with a non-polar solvent can help remove organic impurities.
Characterization
The structure and purity of the synthesized compound are confirmed using various analytical techniques.
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to the methylene protons, and the protons of the imidazole ring.[2] |
| 13C NMR | Resonances for the carboxyl carbon, the methylene carbon, and the carbons of the imidazole ring.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated 2-(1H-imidazol-1-yl)acetic acid.[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations from the imidazole ring.[4] |
Representative Spectroscopic Data:
-
1H NMR (500 MHz, D2O): δ 4.55 (t, 2H, -CH2), 7.23 (s, 1H), 7.38 (s, 1H), 8.58 (s, 1H).[2]
-
13C NMR (125 MHz, D2O): δ 52.34 (CH2), 118.18, 123.84, 135.77, 172.41 (C=O).[2]
Safety Considerations
-
Imidazole: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).
-
Haloacetic acid esters: These are lachrymators and are harmful if swallowed or in contact with skin.
-
Titanium tetrachloride: Highly corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood.
-
Hydrochloric acid: Concentrated HCl is highly corrosive and can cause severe burns.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice between a non-aqueous cleavage method and a solvent-free approach with aqueous hydrolysis will depend on the specific requirements of the laboratory, including scale, desired purity, and environmental considerations. Both methods, when executed with care, can provide high yields of this important pharmaceutical intermediate.
References
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]
-
Pal, M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein journal of organic chemistry. [Link]
-
Pal, M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. National Center for Biotechnology Information. [Link]
-
Aliabad, J. M., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
Sources
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
An In-depth Technical Guide to the Role and Potential Mechanisms of 2-(1H-imidazol-1-yl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-imidazol-1-yl)acetic acid is a heterocyclic compound that has garnered significant attention, primarily as a crucial building block in the synthesis of potent pharmaceuticals. While its direct mechanism of action as a standalone therapeutic agent is not extensively documented, its structural motifs provide clues to its potential biological activities. This guide elucidates the primary established role of 2-(1H-imidazol-1-yl)acetic acid as a key intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate. Furthermore, we will explore its potential mechanisms of action by examining the known biological activities of the broader class of imidazole-containing compounds. This document will delve into the chemical properties, synthetic applications, and hypothetical biological interactions of 2-(1H-imidazol-1-yl)acetic acid, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Dual Identity of 2-(1H-imidazol-1-yl)acetic acid
2-(1H-imidazol-1-yl)acetic acid, an organic compound featuring an imidazole ring and a carboxylic acid functional group, holds a significant place in medicinal chemistry.[1] Its primary and most well-documented role is that of a pivotal intermediate in the multi-step synthesis of Zoledronic acid.[2][3][4] Zoledronic acid is a highly potent bisphosphonate drug used clinically to inhibit bone resorption in conditions such as osteoporosis, tumor-induced hypercalcemia, and bone metastases.[3][4]
Beyond its critical role in synthesis, the inherent chemical features of 2-(1H-imidazol-1-yl)acetic acid—namely the imidazole nucleus—suggest a potential for direct biological activity. The imidazole ring is a common scaffold in numerous biologically active molecules, known to interact with a variety of enzymes and receptors.[5][6] This guide will first detail its established synthetic utility and then explore its hypothetical mechanism of action based on the known pharmacology of related imidazole derivatives.
Established Role: A Cornerstone in Zoledronic Acid Synthesis
The synthesis of Zoledronic acid from 2-(1H-imidazol-1-yl)acetic acid is a well-established process in pharmaceutical manufacturing. The following provides a generalized overview of this synthetic pathway.
Synthetic Pathway Overview
The conversion of 2-(1H-imidazol-1-yl)acetic acid to Zoledronic acid typically involves a phosphonylation reaction. The acetic acid moiety of the starting material is reacted with phosphorous acid and a dehydrating agent, such as phosphorous oxychloride or thionyl chloride, to introduce the bisphosphonate group.
Caption: Generalized synthetic route from 2-(1H-imidazol-1-yl)acetic acid to Zoledronic acid.
Step-by-Step Synthetic Protocol (Illustrative)
The following is a representative protocol for the synthesis of Zoledronic acid from its key intermediate. It is important to note that specific reaction conditions may vary based on patented industrial processes.
-
Reaction Setup: 2-(1H-imidazol-1-yl)acetic acid hydrochloride is suspended in a suitable solvent, such as chlorobenzene.[3]
-
Addition of Reagents: Phosphorous acid is added to the suspension.[3]
-
Phosphonylation: Phosphorous oxychloride is added dropwise at an elevated temperature (e.g., 80-85°C).[3] The reaction mixture is then heated for several hours to drive the reaction to completion.[3]
-
Hydrolysis: The reaction is quenched by the addition of water, followed by refluxing for an extended period to hydrolyze any intermediates.[3]
-
Isolation and Purification: Zoledronic acid is then isolated from the aqueous solution, often by crystallization through the addition of an alcohol like methanol, and collected by filtration.[3]
Potential Mechanisms of Action: An Exploration of Imidazole-Based Bioactivity
While the primary application of 2-(1H-imidazol-1-yl)acetic acid is as a synthetic precursor, its structure suggests potential for direct biological interactions. The following sections explore hypothetical mechanisms of action based on the known activities of other imidazole-containing compounds.
Enzyme Inhibition via Metal Chelation
The imidazole ring of 2-(1H-imidazol-1-yl)acetic acid contains two nitrogen atoms with lone pairs of electrons, making it an effective ligand for metal ions.[7] Many enzymes, known as metalloenzymes, require a metal cofactor in their active site for catalytic activity.
Hypothetical Mechanism: 2-(1H-imidazol-1-yl)acetic acid could potentially inhibit metalloenzymes by coordinating with the metal cofactor, thereby displacing the natural substrate or disrupting the enzyme's catalytic geometry. The carboxylic acid group could further enhance this interaction through hydrogen bonding or electrostatic interactions with amino acid residues in the active site.[7] For instance, a related compound, 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride, has demonstrated inhibitory activity against the metalloenzyme lipoxygenase.[7]
Caption: Hypothetical inhibition of a metalloenzyme by 2-(1H-imidazol-1-yl)acetic acid.
Receptor Modulation
The imidazole scaffold is present in many compounds that interact with various cell surface and intracellular receptors. For example, certain imidazole derivatives have been shown to bind to adrenergic and imidazoline receptors.[8]
Hypothetical Mechanism: It is plausible that 2-(1H-imidazol-1-yl)acetic acid could act as a ligand for specific receptors, either as an agonist or an antagonist. This interaction would depend on the three-dimensional conformation of the molecule and its ability to fit into the receptor's binding pocket. Such binding could trigger or block downstream signaling pathways, leading to a physiological response.
Antimicrobial Activity
Imidazole derivatives are the cornerstone of many antifungal and antibacterial agents.[6] For instance, miconazole, an imidazole-containing antifungal, inhibits the synthesis of ergosterol, a critical component of fungal cell membranes.[9]
Hypothetical Mechanism: The imidazole ring of 2-(1H-imidazol-1-yl)acetic acid could potentially interfere with microbial cellular processes. This could involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The specific antimicrobial mechanism would be dependent on the microbial species and the specific molecular targets within those organisms.
Summary and Future Directions
2-(1H-imidazol-1-yl)acetic acid is a molecule of significant interest in medicinal chemistry, primarily due to its indispensable role as a precursor to the potent bisphosphonate, Zoledronic acid.[2][3][4] While its direct biological activity and mechanism of action are not yet well-defined, its chemical structure, featuring the versatile imidazole ring, suggests a range of potential pharmacological effects.
Future research should focus on elucidating the intrinsic biological activities of 2-(1H-imidazol-1-yl)acetic acid. This could involve screening the compound against a panel of metalloenzymes, receptors, and microbial strains to identify potential targets. Such studies would not only expand our understanding of this important synthetic intermediate but could also uncover novel therapeutic applications for 2-(1H-imidazol-1-yl)acetic acid and its derivatives.
References
-
Human Metabolome Database. Showing metabocard for 1H-Imidazole-1-acetic acid (HMDB0029736). [Link]
-
Hernández Romero, D., Torres Heredia, V. E., & Oscar, G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
-
Kh, A. J. (2018). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2018). ResearchGate. [Link]
-
Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. [Link]
-
Charton, J., et al. (2012). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. National Institutes of Health. [Link]
-
Saeed, A., et al. (2011). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem. [Link]
-
National Institutes of Health. 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215 - PubChem. [Link]
-
El-Kashef, D. H., et al. (2022). Miconazole Mitigates Acetic Acid-Induced Experimental Colitis in Rats: Insight into Inflammation, Oxidative Stress and Keap1/Nrf-2 Signaling Crosstalk. MDPI. [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (2017). Sciforum. [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. 2-Hydroxy-2-(1H-imidazol-4-yl)acetic Acid Hydrochloride [benchchem.com]
- 8. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
2-(1H-imidazol-1-yl)acetic acid hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-1-yl)acetic acid hydrochloride
Introduction
This compound, a key heterocyclic intermediate, holds significant importance in modern pharmaceutical synthesis. Its structural architecture, featuring a reactive imidazole ring tethered to a carboxylic acid moiety, makes it a versatile building block. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and analytical characterization. Primarily recognized as the principal precursor to Zoledronic Acid, a potent third-generation bisphosphonate, a thorough understanding of this intermediate is critical for drug development professionals focused on process optimization, impurity profiling, and quality control.[1][2] This document synthesizes field-proven insights and experimental data to serve as a comprehensive technical resource for researchers and scientists.
Physicochemical and Structural Properties
The hydrochloride salt form of 2-(1H-imidazol-1-yl)acetic acid enhances the compound's stability and aqueous solubility, which are advantageous properties for its application in subsequent synthetic steps. The protonation of the imidazole ring's N-3 position by hydrochloric acid is the key to these improved characteristics.
Core Chemical Properties
A summary of the fundamental physicochemical properties is presented below for quick reference. These parameters are foundational for designing synthetic routes and analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | 2-imidazol-1-ylacetic acid;hydrochloride | [3] |
| CAS Number | 87266-37-3 | [3] |
| Molecular Formula | C₅H₇ClN₂O₂ | [3] |
| Molecular Weight | 162.57 g/mol | [3] |
| Melting Point | 200.3–202.3 °C | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| pKa (Strongest Acidic) | ~3.49 (Predicted for free acid) | [5] |
| Solubility | Soluble in Methanol. The free acid is reported to be soluble in water and polar organic solvents. The hydrochloride salt is expected to have enhanced aqueous solubility. | [6][7] |
Crystallographic Analysis (Free Acid Form)
-
CCDC Number: 651848
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
Understanding the crystal lattice of the parent acid helps rationalize its physical properties and provides a baseline for comparative studies with its various salt forms.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a well-documented, multi-step process. The most efficient and scalable routes prioritize the use of cost-effective starting materials and avoid problematic aqueous workups, which can be challenging due to the high water solubility of the product.[1] A robust and widely adopted method involves the N-alkylation of imidazole followed by a non-aqueous ester cleavage.
Synthetic Workflow Overview
The process can be logically divided into two main stages: ester formation and ester cleavage/salt formation. The choice of a tert-butyl ester is strategic; it serves as an effective protecting group for the carboxylic acid and can be cleaved under specific, non-aqueous conditions, which simplifies product isolation.[1]
Caption: General workflow for the synthesis of 2-(1H-imidazol-1-yl)acetic acid HCl.
Field-Validated Synthesis Protocol
This protocol is adapted from a proven method for practical laboratory-scale synthesis.[1]
Stage 1: Preparation of imidazol-1-yl-acetic acid tert-butyl ester
-
Reaction Setup: To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL) in a suitable reaction vessel, add powdered potassium carbonate (K₂CO₃, 29.0 g, 0.21 mol).
-
Reagent Addition: Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.
-
Alkylation: Heat the mixture to reflux and maintain for approximately 10 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mass and quench with cold water (80 mL). Separate the ethyl acetate layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tert-butyl ester intermediate as an off-white solid.
Stage 2: Cleavage and Salt Formation to Yield this compound
-
Reaction Setup: Dissolve the intermediate ester (10.0 g, 0.05 mol) in dichloromethane (100 mL) and cool the solution to between -15 °C and -10 °C in an ice-salt or acetone/dry ice bath.
-
Cleavage Agent Addition: Add titanium tetrachloride (TiCl₄, 8.0 mL, 0.07 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed -10 °C.
-
Reaction: Stir the mixture at -5 °C to 0 °C for 2 hours.
-
Quenching: Add isopropyl alcohol (25 mL) dropwise at 0 °C to -10 °C over 30 minutes. Allow the reaction to warm to room temperature and stir for another 30 minutes.
-
Precipitation: Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour to ensure complete precipitation.
-
Isolation: Filter the resulting solid, wash with cold isopropyl alcohol, and dry under vacuum to afford the final product as an off-white crystalline solid.
Analytical Characterization
Robust analytical characterization is essential for confirming the identity, purity, and quality of the synthesized material. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile.
Spectroscopic Data
The following data are characteristic of the final hydrochloride product.[1]
-
¹H NMR (300 MHz, D₂O):
-
δ 8.7 (s, 1H, N-CH-N)
-
δ 7.5 (br s, 2H, Imidazole CH)
-
δ 5.1 (s, 3H, -CH₂- + HCl)
-
Scientist's Note: The integration of the methylene peak at 5.1 ppm to 3H is characteristic of the rapid exchange with the HCl proton in D₂O. The broadness of the imidazole protons at 7.5 ppm is also typical.
-
-
¹³C NMR (75 MHz, D₂O):
-
δ 172.8 (C=O)
-
δ 138.8 (N-C-N)
-
δ 125.9 (Im-C)
-
δ 122.4 (Im-C)
-
δ 52.7 (-CH₂-)
-
-
Infrared (IR, cm⁻¹): Key peaks include 3175, 3125, 3064 (N-H/C-H stretch), 2945, 2869 (C-H stretch), 1732 (C=O stretch, carboxylic acid), 1581, 1547 (C=N/C=C stretch).[1]
-
Mass Spectrometry (MS): m/z 127.0 [M+1, 100%], corresponding to the free acid form.[1]
Chromatographic Purity Assessment: A Stability-Indicating HPLC Method
For drug development, an HPLC method must be able to separate the main component from its precursors, by-products, and potential degradants. This is known as a "stability-indicating" method. Due to the polar nature of the analyte, an ion-pair, reversed-phase method is highly effective.[8]
Protocol: Ion-Pair RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Prepare a buffer containing 7 mM tetra-butyl ammonium hydrogen sulfate (ion-pairing agent) and 2 mM disodium hydrogen orthophosphate. Adjust pH to ~3.0 with an appropriate acid (e.g., trifluoroacetic acid or phosphoric acid).[1][9]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Elution: An isocratic or gradient method can be developed. A good starting point is an isocratic mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 or 90:10 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215-220 nm.[10]
-
Sample Preparation: Dissolve the sample accurately in the mobile phase or a suitable diluent (e.g., water/methanol) to a known concentration (e.g., 1 mg/mL).
Causality Note: The tetra-butyl ammonium ion-pairing agent is crucial. It forms a neutral complex with the anionic carboxylate group of the analyte, increasing its retention on the non-polar C18 stationary phase and enabling sharp, symmetrical peak shapes.
Stability and Degradation Profile
Understanding the intrinsic stability of an intermediate is paramount for defining storage conditions, re-test dates, and predicting potential process-related impurities. A forced degradation study is the definitive way to achieve this.
Recommended Storage and Handling
-
Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture and light.[6]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.
Protocol: Forced Degradation (Stress Testing)
The objective is to induce ~5-20% degradation to identify likely degradation pathways and products without destroying the molecule entirely.[11] The stability-indicating HPLC method described in Section 3.2 is used for analysis.
-
Sample Preparation: Prepare stock solutions of the compound at ~1 mg/mL in a suitable solvent.[11]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8 hours). Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH. Heat at 60°C for a defined period. Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a defined period. Dilute for HPLC analysis.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for an extended period (e.g., 24-48 hours). Dissolve and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the solid powder and a solution of the compound to a light source providing combined UV and visible light (as per ICH Q1B guidelines) for a defined period. Analyze by HPLC.
-
Analysis: For each condition, compare the stressed sample chromatogram to that of an unstressed control sample. Look for a decrease in the main peak area and the appearance of new peaks (degradants).
Core Application: Synthesis of Zoledronic Acid
The primary industrial application of this compound is its role as the central building block for Zoledronic Acid. The conversion involves a bis-phosphonation reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2 | CID 13045369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. scbt.com [scbt.com]
- 5. Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Solid-state forms of zoledronic acid: polymorphism in hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ZOLEDRONIC ACID CRYSTAL FORMS, ZOLEDRONATE SODIUM SALT CRYSTAL FORMS, AMORPHOUS ZOLEDRONATE SODIUM SALT, AND PROCESSES FOR THEIR PREPARATION - Patent 1567533 [data.epo.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WO2005005447A2 - Zoledronic acid crystal forms, zoledronate sodium salt crystal forms, amorphous zoledronate sodium salt, and processes for their preparation - Google Patents [patents.google.com]
Spectroscopic Profile of 2-(1H-imidazol-1-yl)acetic acid hydrochloride: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2-(1H-imidazol-1-yl)acetic acid hydrochloride, a critical intermediate in the synthesis of high-value pharmaceutical compounds like zoledronic acid.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure of this compound is paramount for the accurate interpretation of its spectroscopic data. The molecule consists of an imidazole ring N-substituted with an acetic acid moiety, which exists as a hydrochloride salt. This structure dictates the electronic environments of the constituent atoms, giving rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.7 | Singlet | 1H | H-2 (imidazole) | [3] |
| 7.5 | Broad Singlet | 2H | H-4 and H-5 (imidazole) | [3] |
| 5.1 | Singlet | 2H | -CH₂- | [3] |
| 4.76 | Singlet | 2H | -CH₂- | [1] |
| 7.64 | Singlet | 1H | H-2 (imidazole) | [1] |
| 7.12 | Singlet | 1H | H-5 (imidazole) | [1] |
| 6.88 | Singlet | 1H | H-4 (imidazole) | [1] |
Note: Variations in chemical shifts can occur due to differences in solvents and instrument frequency.
Interpretation:
-
Imidazole Protons: The downfield chemical shifts of the imidazole protons (δ 6.88-8.7 ppm) are characteristic of aromatic protons in a heteroaromatic system. The deshielding effect is due to the ring current and the electron-withdrawing nature of the nitrogen atoms. The proton at the C-2 position is typically the most downfield due to its position between two nitrogen atoms.[1][3]
-
Methylene Protons: The singlet at approximately δ 4.76-5.1 ppm corresponds to the two protons of the methylene group (-CH₂-).[1][3] Its chemical shift is influenced by the adjacent electron-withdrawing imidazole ring and the carboxylic acid group. The integration of this peak corresponding to two protons confirms this assignment.
Caption: Correlation between the structure and ¹H NMR signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
| 172.8 | C=O (Carboxylic Acid) | [3] |
| 138.8 | C-2 (imidazole) | [3] |
| 125.9 | C-5 (imidazole) | [3] |
| 122.4 | C-4 (imidazole) | [3] |
| 52.7 | -CH₂- | [3] |
| 172.41 | C=O (Carboxylic Acid) | [1] |
| 135.26 | C-2 (imidazole) | [1] |
| 122.82 | C-5 (imidazole) | [1] |
| 119.18 | C-4 (imidazole) | [1] |
| 51.61 | -CH₂- | [1] |
Interpretation:
-
Carbonyl Carbon: The signal at approximately δ 172.41-172.8 ppm is characteristic of a carboxylic acid carbonyl carbon.[1][3]
-
Imidazole Carbons: The signals for the imidazole ring carbons appear in the aromatic region (δ 119-139 ppm). The C-2 carbon is the most downfield due to its proximity to two nitrogen atoms.[1][3]
-
Methylene Carbon: The upfield signal around δ 51.61-52.7 ppm is assigned to the methylene carbon.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3485, 3175, 3125, 3064 | O-H and N-H stretching | [1][3] |
| 2956, 2945, 2869, 2827 | C-H stretching | [1][3] |
| 1732 | C=O stretching (Carboxylic Acid) | [1][3] |
| 1581, 1548, 1547 | C=N and C=C stretching (imidazole ring) | [1][3] |
| 1406, 1403 | C-H bending | [1][3] |
| 1223, 1222 | C-O stretching | [1][3] |
| 1193, 1178 | C-N stretching | [1][3] |
| 1081, 1080 | Ring vibrations | [1][3] |
| 780, 763 | C-H out-of-plane bending | [1][3] |
| 650, 626 | Ring bending | [1][3] |
Interpretation:
-
O-H and N-H Stretching: The broad absorption bands in the region of 3000-3500 cm⁻¹ are characteristic of O-H stretching of the carboxylic acid and N-H stretching from the protonated imidazole ring.
-
C=O Stretching: A strong absorption peak around 1732 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid.[1][3]
-
Aromatic Ring Stretching: The absorptions in the 1500-1600 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations of the imidazole ring.[1][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment | Reference |
| 127.0 | [M+H]⁺ (protonated molecule) | [3] |
| 127.04 | [M+H]⁺ (protonated molecule) | [1] |
Interpretation:
The mass spectrum typically shows a prominent peak at m/z 127, which corresponds to the protonated molecular ion [M+H]⁺ of the free base, 2-(1H-imidazol-1-yl)acetic acid (C₅H₆N₂O₂), which has a molecular weight of 126.11 g/mol .[1][3] The hydrochloride is not typically observed in the mass spectrum under standard electrospray ionization (ESI) conditions.
Experimental Protocols
The following are generalized, best-practice methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Caption: Workflow for NMR data acquisition and analysis.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's beam path.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.
-
Instrument Setup:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight. This detailed analysis serves as an authoritative reference for researchers and professionals working with this important chemical intermediate.
References
An In-Depth Technical Guide to the Potential Biological Activity of Imidazolyl Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of an imidazole ring and an acetic acid moiety creates a versatile scaffold, the imidazolyl acetic acid derivative, which has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds. We will explore their therapeutic potential across multiple domains, including antimicrobial, anticancer, and anti-inflammatory applications. By delving into their mechanisms of action, structure-activity relationships, and key experimental protocols, this document serves as a foundational resource for researchers aiming to innovate within this promising chemical space.
Introduction: The Strategic Fusion of Imidazole and Acetic Acid Scaffolds
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzymes make it a highly effective pharmacophore.[3] When combined with an acetic acid group—a common feature in pharmaceuticals that can enhance solubility and provide a crucial carboxylic acid handle for interacting with biological targets—the resulting imidazolyl acetic acid derivatives emerge as compounds with broad therapeutic potential.[1][4]
This guide synthesizes current knowledge on these derivatives, offering insights into their design, synthesis, and biological evaluation to accelerate their journey from laboratory curiosities to clinical candidates.
Key Biological Activities & Therapeutic Targets
Imidazolyl acetic acid and its related derivatives have demonstrated a remarkable breadth of biological activities.
Antimicrobial Activity
The imidazole scaffold is a well-established feature in many antimicrobial agents.[5][6] Derivatives of imidazolyl acetic acid extend this legacy, showing promise against a range of pathogens.
-
Antibacterial Properties : These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][7] The proposed mechanisms often involve the disruption of cell wall synthesis or the inhibition of protein synthesis.[7] The polar nature of the acetic acid moiety can aid in penetrating the bacterial cell wall, while the imidazole core interacts with key intracellular targets.
-
Antifungal Activity : A primary mechanism for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] This disruption leads to increased membrane permeability and ultimately, cell death.[5]
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and imidazolyl acetic acid derivatives have emerged as a promising class of compounds.[1][8] Several derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, including those of breast, lung, and leukemia.[4][9][10][11]
One notable derivative, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide, has shown high selectivity for leukemia cell lines.[4] The mechanism of action for many of these compounds involves targeting key signaling pathways or enzymes that are dysregulated in cancer, such as protein kinases.[9]
Anti-inflammatory and Analgesic Activity
Several studies have highlighted the potential of imidazolyl acetic acid derivatives as potent anti-inflammatory and analgesic agents.[12][13][14] In preclinical models, certain derivatives have shown significant anti-inflammatory effects in carrageenan-induced rat paw edema assays and notable analgesic properties in writhing tests in mice.[12] Some compounds have even demonstrated efficacy comparable or superior to standard drugs like acetylsalicylic acid.[13] A potential mechanism for their anti-inflammatory action is the targeting of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[15]
Neurological and CNS Activity
Imidazole-4-acetic acid is a naturally occurring metabolite of histamine in the brain.[16][17] It exhibits complex neuropharmacological properties, primarily acting as a partial agonist at GABA-A receptors.[16][17] This interaction is believed to be responsible for the sleep-like state and other central nervous system effects observed upon its administration in animal models.[17] Its ability to cross the blood-brain barrier makes it and its derivatives interesting candidates for neurological drug development.[16] Furthermore, Imidazole-4-acetic acid has been identified as a ligand for the taurine transporter, suggesting a potential role in retinal transport and the development of therapies for retinal diseases.[18]
Mechanisms of Action & Signaling Pathways
Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design.
A key mechanism for the anticancer activity of some imidazole derivatives is the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. The diagram below illustrates a hypothetical signaling pathway where an imidazolyl acetic acid derivative blocks a key kinase, thereby inhibiting downstream signaling that leads to cell proliferation.
Caption: Hypothetical kinase inhibition pathway by an imidazolyl acetic acid derivative.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the imidazolyl acetic acid scaffold has provided valuable insights into the structural requirements for various biological activities.
| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference Example |
| Imidazole Ring (N-1) | Phenyl group | Increased anti-inflammatory and antifungal activity. | Trisubstituted imidazoles showed enhanced dual activity.[14] |
| Imidazole Ring (C-2) | 4-Nitrophenyl group | Potent anti-inflammatory activity. | Compound 3h in a study on dual anti-inflammatory/antifungal agents.[14] |
| Acetic Acid Moiety | Amide formation | Can modulate anti-inflammatory activity. | Coupling with various amines led to potent anti-inflammatory agents.[15] |
| Imidazole Ring (C-4, C-5) | Fused ring systems | Can enhance anticancer activity. | Imidazothiazole-benzimidazole derivatives act as tubulin polymerization inhibitors.[9] |
Experimental Protocols & Methodologies
General Synthesis of Imidazol-1-yl-acetic acid
A common route to synthesize the core structure involves the N-alkylation of imidazole.[19] This protocol serves as a foundational step for creating a library of derivatives.
Workflow for Synthesis:
Caption: General workflow for the synthesis of imidazol-1-yl-acetic acid hydrochloride.
Step-by-Step Protocol:
-
N-Alkylation:
-
To a solution of imidazole in a suitable solvent like ethyl acetate, add a base such as potassium carbonate.
-
Add the alkylating agent, for example, tert-butyl chloroacetate, stoichiometrically.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and concentrate the filtrate to obtain the crude ester intermediate. Purify as needed (e.g., column chromatography).
-
-
Ester Cleavage:
-
Dissolve the resulting ester in a non-aqueous solvent like dichloromethane.
-
At a low temperature (e.g., 0°C), add a reagent for ester cleavage, such as titanium tetrachloride.
-
Allow the reaction to proceed until the ester is fully cleaved.
-
Work up the reaction to isolate the final product, imidazol-1-yl-acetic acid hydrochloride.[19]
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazolyl acetic acid derivatives for a specified period (e.g., 24 or 48 hours).[10][11] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Challenges and Future Directions
While promising, the development of imidazolyl acetic acid derivatives is not without its challenges. Issues such as optimizing bioavailability, reducing off-target effects, and understanding potential resistance mechanisms need to be addressed.
Future research should focus on:
-
Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to precisely identify the molecular targets of the most potent compounds.
-
In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy and safety of lead compounds in relevant animal models.
-
Combinatorial Chemistry: Expanding the chemical diversity of derivative libraries to explore a wider range of biological activities.
-
Drug Delivery Systems: Investigating novel drug delivery strategies to enhance the therapeutic index of these compounds.
Conclusion
Imidazolyl acetic acid derivatives represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory domains warrants further investigation. The insights into their synthesis, mechanisms of action, and structure-activity relationships provided in this guide are intended to equip researchers with the foundational knowledge to innovate and advance this exciting class of molecules toward clinical application.
References
- Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review.
- Al-Ostath, A., Ali, A. A., & El-Sayed, R. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5035.
- ProQuest. (n.d.). Review on Antimicrobial Activity of Imidazole.
- Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry.
- Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419–423.
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.
- Awasthi, A., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
- (n.d.). Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. PubMed.
- Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of the Serbian Chemical Society, 73(5), 501-512.
- Wikipedia. (n.d.). Imidazoleacetic acid.
- (n.d.). 12 A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Sciences and Research.
- Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. Progress in Neurobiology, 56(3), 325-339.
- Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627–3636.
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.
- Elkanzi, N. A. A. (2023). Mini review on biological activity of Imidazole and their derivatives. ResearchGate.
- Al-Blewi, F. F., Almehmadi, M. A., & Al-Sanea, M. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169.
- (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace.
- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research.
- (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.
- (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.
- (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc.
- Jurik, A., et al. (2017). Imidazole-4-acetic Acid, a New Lead Structure for Interaction With the Taurine Transporter in Outer Blood-Retinal Barrier Cells. Journal of Pharmaceutical Sciences, 106(10), 3073-3080.
- (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association.
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 4. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nano-ntp.com [nano-ntp.com]
- 6. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imidazoleacetic acid - Wikipedia [en.wikipedia.org]
- 17. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
The Cornerstone of Potent APIs: A Technical Guide to 2-(1H-imidazol-1-yl)acetic acid hydrochloride as a Starting Material
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the strategic use of 2-(1H-imidazol-1-yl)acetic acid hydrochloride as a pivotal starting material. Esteemed for its role in the synthesis of high-value active pharmaceutical ingredients (APIs), this guide elucidates the compound's fundamental properties, outlines validated synthetic protocols, and explores its critical applications. By integrating expert insights with robust scientific data, this document provides a practical framework for leveraging this versatile imidazole derivative in complex synthetic endeavors, ensuring both efficiency and reproducibility.
Introduction: The Strategic Importance of the Imidazole Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic bioactive compounds.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a key coordinating ligand for metal ions in enzymes make it a frequent choice in the design of novel therapeutics.[1] this compound encapsulates these desirable features within a versatile and reactive structure, positioning it as a cornerstone intermediate in the synthesis of significant pharmaceutical agents.
This guide will delve into the technical nuances of utilizing this starting material, moving beyond simple procedural descriptions to provide a causal understanding of the synthetic choices and process parameters. The primary focus will be on its well-established role in the synthesis of the bisphosphonate drug, Zoledronic acid, with additional insights into its potential applications in other synthetic pathways.
Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's properties is fundamental to its successful application. The hydrochloride salt form of 2-(1H-imidazol-1-yl)acetic acid enhances its stability and handling characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇ClN₂O₂ | [4] |
| Molecular Weight | 162.57 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 200.3–202.3 °C | [1] |
| Solubility | Soluble in water and polar organic solvents | |
| CAS Number | 87266-37-3 | [4] |
Analytical Characterization
Precise analytical characterization is non-negotiable for ensuring the quality and purity of starting materials in pharmaceutical synthesis. Below is a summary of typical spectroscopic data for this compound.
| Technique | Data | Reference(s) |
| ¹H NMR (D₂O) | δ 5.1 (s, 2H, -CH₂-), 7.5 (br s, 2H, imidazole protons), 8.7 (s, 1H, imidazole proton) | [5] |
| ¹³C NMR (D₂O) | δ 52.7 (-CH₂-), 122.4, 125.9, 138.8 (imidazole carbons), 172.8 (carboxyl carbon) | [5] |
| IR (KBr, cm⁻¹) | 3485, 3159, 3078, 2956, 2827 (N-H, C-H stretching), 1732 (C=O stretching), 1548, 1406, 1222, 1178, 1080, 763, 626 (fingerprint region) | [1] |
| Mass Spec. (m/z) | 127.0 [M+1, free base] | [1][5] |
Synthesis of this compound
The reliable and scalable synthesis of this key intermediate is a critical first step. Several synthetic routes have been reported, with the most common approach involving the N-alkylation of imidazole with a haloacetic acid derivative, followed by hydrolysis and salt formation.
Synthetic Workflow Overview
The following diagram illustrates a common and efficient two-step process for the preparation of this compound.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: N-Alkylation and Ester Cleavage
This protocol is adapted from a high-yield, practical synthesis suitable for laboratory scale-up.[5][6]
Step 1: Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)acetate
-
Reaction Setup: To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).
-
Reagent Addition: Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.
-
Reaction: Reflux the mixture for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mass and quench with cold water (80 mL). Separate the ethyl acetate layer. Extract the aqueous layer with ethyl acetate (2 x 80 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the ester as an off-white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (DCM, 100 mL) and cool the solution to -15 °C.
-
Reagent Addition: Slowly add titanium tetrachloride (TiCl₄, 8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature between -15 °C and -10 °C.
-
Reaction: Stir the mixture at -5 °C to 0 °C for 2 hours.
-
Isolation: Filter the resulting solid, wash with cold DCM, and dry under vacuum to afford the final product as an off-white crystalline solid.
Mechanistic Insights: The "Why" Behind the "How"
-
N-Alkylation: The N-alkylation of imidazole with an alkyl halide is a classic Sₙ2 reaction.[2] Imidazole, upon deprotonation by a mild base like K₂CO₃, becomes a potent nucleophile. The choice of a tert-butyl ester is strategic; it serves as a protecting group for the carboxylic acid, preventing unwanted side reactions, and is readily cleaved under specific acidic conditions. While other bases can be used, K₂CO₃ offers a good balance of reactivity and handling.
-
TiCl₄-Mediated Ester Cleavage: The use of titanium tetrachloride for the cleavage of the tert-butyl ester is a key feature of this efficient synthesis.[5][6] TiCl₄ acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination polarizes the C-O bond, facilitating the departure of the stable tert-butyl cation. This non-aqueous workup is advantageous as it avoids the often difficult isolation of the product from an aqueous solution.[5]
Caption: Simplified mechanism of TiCl₄-mediated tert-butyl ester cleavage.
Core Application: Synthesis of Zoledronic Acid
The primary and most significant application of this compound is as the key intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[1][5][7]
The Bisphosphonation Reaction
The conversion of the carboxylic acid to the 1-hydroxy-1,1-bisphosphonic acid moiety is the crucial transformation. This is typically achieved by reacting the starting material with phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorous oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[5][8]
Detailed Experimental Protocol: Zoledronic Acid Synthesis
-
Reaction Setup: Suspend this compound (7.0 g, 0.043 mol) and phosphorous acid (9.5 g, 0.116 mol) in chlorobenzene (50 mL).
-
Reagent Addition: Heat the mixture to 80-85 °C and add phosphorous oxychloride (9.6 mL, 0.103 mol) over a period of 2 hours.
-
Reaction: Increase the temperature to 90-95 °C and maintain for 2.5 hours.
-
Hydrolysis: Cool the reaction mass to 60-65 °C and carefully add water (100 mL). The aqueous layer is separated and refluxed for 18 hours to ensure complete hydrolysis of any pyrophosphate intermediates.
-
Isolation and Purification: Cool the aqueous solution to room temperature and dilute with methanol (140 mL). Further cool to 0-5 °C and stir for 3 hours to precipitate the Zoledronic acid. The product is then collected by filtration.
Mechanistic Considerations in Bisphosphonate Synthesis
The reaction of a carboxylic acid with phosphorous acid and a phosphorus halide is complex. A plausible mechanism involves the in-situ formation of the acyl chloride from the carboxylic acid and POCl₃.[5][9] This is followed by a series of reactions with phosphorous acid, likely involving Arbuzov-type intermediates, to form the geminal bisphosphonate structure. The final hydrolysis step is critical to cleave any P-O-P bonds and yield the final 1-hydroxy-1,1-bisphosphonate.
Caption: Key stages in the synthesis of Zoledronic Acid.
Broader Synthetic Utility: The Case of Zolpidem
While not a direct starting material, derivatives of imidazole-acetic acid are crucial in the synthesis of other APIs, such as the hypnotic agent Zolpidem.[8][10] The synthesis of Zolpidem typically involves building the imidazo[1,2-a]pyridine core first, followed by the introduction of an acetamide side chain at the 3-position. The key intermediate for this side chain introduction is often a derivative of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.[9][10]
The synthesis of this Zolpidem intermediate can be achieved through various routes, such as the Mannich reaction followed by cyanation and hydrolysis, or via formylation followed by reduction and subsequent chain extension.[8] This highlights the broader utility of the imidazole-acetic acid scaffold in constructing complex heterocyclic systems.
Safety, Handling, and Storage
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[11]
-
Serious Eye Damage: Causes serious eye damage/irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation.[11]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: For handling large quantities or where dust is generated, use a NIOSH-approved respirator with a particulate filter.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for the efficient synthesis of complex and life-saving drugs. Its value is demonstrated through the robust and scalable synthetic routes to Zoledronic acid and its foundational role in the broader class of imidazole-containing pharmaceuticals. The synthetic methodologies detailed in this guide, particularly the strategic use of a non-aqueous ester cleavage, underscore the importance of process chemistry in achieving high yields and purity.
For researchers and drug development professionals, a deep understanding of this starting material's properties, reaction mechanisms, and handling requirements is essential for innovation and success. As medicinal chemistry continues to explore the vast potential of the imidazole scaffold, the demand for versatile and high-quality building blocks like this compound will undoubtedly continue to grow.
References
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Sumalatha, Y., Ranga Reddy, T., Pratap Reddy, P., & Satyanarayana, B. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320. [Link]
-
Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Mokhtari, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2017(4), M964. [Link]
-
de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4938. [Link]
-
Sumalatha, Y., et al. (2009). Synthesis and spectral characterization of process-related substances to the hypnotic agent zolpidem. ARKIVOC, 2009(vii), 143-149. [Link]
-
World Journal of Pharmaceutical Research. (2023). An exhaustive methodological review of patents on the synthesis and purification of zoledronic acid. World Journal of Pharmaceutical Research, 12(9), 1045-1059. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 9. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Synthesis and Evolving Significance of 2-(1H-Imidazol-1-yl)acetic Acid: A Technical Guide
This in-depth technical guide delves into the discovery, history, and synthetic evolution of 2-(1H-imidazol-1-yl)acetic acid. Primarily addressing researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's journey from its initial synthesis to its current pivotal role as a key pharmaceutical intermediate. We will explore the causalities behind various synthetic strategies, present detailed experimental protocols, and discuss the compound's broader potential in medicinal chemistry.
Introduction: A Molecule of Growing Importance
2-(1H-Imidazol-1-yl)acetic acid, a heterocyclic carboxylic acid (C₅H₆N₂O₂), has emerged as a molecule of significant interest in the pharmaceutical landscape.[1][2] While it can be found in some natural sources, its primary importance lies in its role as a crucial building block in the synthesis of various pharmaceuticals. Most notably, it is a key precursor to zoledronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[3] The unique structural features of 2-(1H-imidazol-1-yl)acetic acid, namely the presence of both an imidazole ring and a carboxylic acid moiety, provide a versatile scaffold for the development of new chemical entities with diverse biological activities.[1]
Discovery and Historical Synthesis
The first documented synthesis of 2-(1H-imidazol-1-yl)acetic acid was reported in 1960 by Birkofer and Ritter.[4] Their pioneering work, published in Chemische Berichte, described the synthesis via the hydrolysis of trimethylsilyl 1-imidazoleacetate.[4] This early method highlighted the utility of silylating agents in heterocyclic chemistry, a technique that was innovative for its time. However, the use of expensive silylating agents made this initial route less practical for large-scale synthesis.[4]
Over the subsequent decades, the compound remained a subject of academic interest, with various synthetic approaches being explored. However, its prominence surged with the discovery and development of zoledronic acid, which necessitated more efficient and scalable synthetic routes.
Evolution of Synthetic Methodologies
The demand for 2-(1H-imidazol-1-yl)acetic acid as a key intermediate for zoledronic acid has driven significant innovation in its synthesis. The primary challenge lies in the efficient and selective N-alkylation of the imidazole ring with a two-carbon acetic acid synthon.
N-Alkylation with Haloacetic Acid Esters
A common and widely adopted strategy involves the N-alkylation of imidazole with a haloacetic acid ester, followed by hydrolysis of the resulting ester. This approach offers versatility through the choice of the ester group and the reaction conditions.
Key Considerations in N-Alkylation:
-
Choice of Haloacetate: Both bromo- and chloroacetates can be used. While bromoacetates are more reactive, chloroacetates are often more cost-effective for large-scale production.[3]
-
Ester Protecting Group: The choice of the ester group (e.g., methyl, ethyl, tert-butyl, benzyl) is critical as it influences the reaction conditions for the final hydrolysis step.
-
Base and Solvent: A variety of bases (e.g., potassium carbonate, sodium hydride) and solvents (e.g., DMF, acetonitrile, ethyl acetate) have been employed to facilitate the alkylation.
Comparative Summary of N-Alkylation Methods:
| Ester Precursor | Alkylating Agent | Key Features | Reference(s) |
| Methyl Ester | Methyl chloroacetate | A straightforward method, but hydrolysis can sometimes be challenging. | [5] |
| Benzyl Ester | Benzyl chloroacetate | Debenzylation can be achieved via catalytic hydrogenolysis or acidic hydrolysis. | [4][5] |
| tert-Butyl Ester | tert-Butyl chloroacetate | Acid-labile tert-butyl group allows for milder deprotection conditions. | [3][6] |
Experimental Protocol: Synthesis via tert-Butyl Ester Intermediate [3]
This protocol outlines a practical, two-step synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride.
Step 1: Synthesis of 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester
-
To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered potassium carbonate (1.4 eq).
-
Add tert-butyl chloroacetate (1.2 eq) to the mixture at room temperature.
-
Reflux the reaction mixture for approximately 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Separate the ethyl acetate layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude tert-butyl ester, which can be purified by crystallization.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild and inexpensive base that is sufficient to deprotonate imidazole for the nucleophilic attack on the chloroacetate.
-
Ethyl Acetate: A relatively non-polar solvent that is effective for this reaction and is easily removed.
-
Reflux: Provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
Step 2: Hydrolysis to this compound [3]
-
Dissolve the 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (1.0 eq) in dichloromethane.
-
Cool the solution to between -15°C and -10°C.
-
Slowly add titanium tetrachloride (1.4 eq) dropwise over 1 hour.
-
Stir the mixture at -5°C to 0°C for 2 hours.
-
Add isopropyl alcohol and stir at room temperature.
-
The resulting precipitate is filtered to yield this compound.
Causality Behind Experimental Choices:
-
Titanium Tetrachloride: A Lewis acid that facilitates the cleavage of the tert-butyl ester under non-aqueous conditions, which can be advantageous for product isolation.[3]
-
Low Temperature: Controls the exothermicity of the reaction with the strong Lewis acid.
Workflow for Synthesis via N-Alkylation:
Caption: General workflow for the synthesis of 2-(1H-imidazol-1-yl)acetic acid via N-alkylation.
Solvent-Free Synthesis: A Green Chemistry Approach
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. One such advancement in the synthesis of 2-(1H-imidazol-1-yl)acetic acid is the development of solvent-free reaction conditions.[6]
Experimental Protocol: Solvent-Free N-Alkylation [6]
-
Mix imidazole (1.0 eq), tert-butyl chloroacetate (1.0 eq), and powdered potassium carbonate in a reaction vessel.
-
Heat the mixture with stirring.
-
After the reaction is complete (monitored by TLC), add water to the reaction mixture to dissolve the inorganic salts.
-
The product, 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester, can then be isolated.
-
The subsequent hydrolysis to the final product can be carried out by heating in water, followed by the addition of hydrochloric acid.[6]
Advantages of the Solvent-Free Approach:
-
Reduced Environmental Impact: Eliminates the use of hazardous organic solvents.
-
Simplified Workup: The workup procedure is often simpler and more direct.
-
Potential for Higher Throughput: Solvent-free reactions can sometimes be more efficient in terms of reactor volume.
Applications in Drug Development and Medicinal Chemistry
The primary application of 2-(1H-imidazol-1-yl)acetic acid is as a key starting material for the synthesis of zoledronic acid.[3] However, its utility extends beyond this single application. The imidazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds.[7][8]
Logical Relationship of 2-(1H-imidazol-1-yl)acetic acid in Drug Discovery:
Caption: The central role of 2-(1H-imidazol-1-yl)acetic acid in pharmaceutical synthesis.
Derivatives with Therapeutic Potential
Researchers have utilized 2-(1H-imidazol-1-yl)acetic acid as a scaffold to synthesize novel derivatives with a range of pharmacological activities.
-
Anti-inflammatory and Analgesic Activity: Studies have shown that derivatives of imidazolyl acetic acid exhibit anti-inflammatory and analgesic properties. For instance, the synthesis of 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetic acid and its subsequent derivatives has yielded compounds with significant anti-inflammatory activity in animal models.[7] Other studies have also pointed to the potential of imidazole derivatives in modulating inflammatory pathways.[9][10]
-
Antimicrobial Activity: The imidazole moiety is a core component of many antifungal and antibacterial agents. While studies on the antimicrobial properties of 2-(1H-imidazol-1-yl)acetic acid itself are limited, its derivatives are being explored for their potential as antimicrobial agents.[8]
-
Enzyme Inhibition: The structural features of 2-(1H-imidazol-1-yl)acetic acid and its derivatives make them candidates for enzyme inhibitors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions in enzyme active sites, while the carboxylic acid group can form salt bridges. For example, derivatives have been investigated as inhibitors of insulin-degrading enzyme.[11]
Conclusion and Future Perspectives
From its initial synthesis in 1960 to its current status as a critical pharmaceutical intermediate, 2-(1H-imidazol-1-yl)acetic acid has had a remarkable journey. The evolution of its synthesis reflects the broader trends in organic chemistry, from early academic explorations to the development of highly optimized, scalable, and environmentally conscious industrial processes. While its role in the production of zoledronic acid is firmly established, the potential of 2-(1H-imidazol-1-yl)acetic acid as a versatile scaffold for the discovery of new therapeutic agents is an exciting and evolving area of research. Future investigations into the biological activities of this compound and its novel derivatives are warranted and hold the promise of yielding new medicines to address unmet medical needs.
References
-
Birkofer, L., & Ritter, A. (1960). Silylierte Imidazolderivate. Chemische Berichte, 93(12), 2804-2809. [Link]
-
Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419-423. [Link]
-
Mokhtari, J., & Hosseini-Zare, M. S. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. SciForum. [Link]
-
Kumar, A., & Singh, P. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Asif, M. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(11), 3169. [Link]
-
Bhattacharya, S. K. (1987). Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. Agents and Actions, 22(1-2), 123-130. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Imidazol-1-yl-acetic Acid: Unveiling Properties and Applications in Fine Chemistry. [Link]
-
Charton, J., et al. (2012). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. Journal of medicinal chemistry, 55(21), 9358–9371. [Link]
- Google Patents. (n.d.). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic acid.
Sources
- 1. scbt.com [scbt.com]
- 2. store.usp.org [store.usp.org]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]
- 5. sciforum.net [sciforum.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on 2-(1H-imidazol-1-yl)acetic acid hydrochloride
An In-depth Technical Guide to the Theoretical Study of 2-(1H-imidazol-1-yl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive theoretical framework for the study of this compound, a critical intermediate in the synthesis of Zoledronic acid.[1][2] While experimental data provides foundational knowledge, theoretical and computational studies offer deeper insights into molecular structure, stability, reactivity, and spectroscopic properties. This document, intended for researchers and drug development professionals, outlines the core principles of applying computational chemistry, particularly Density Functional Theory (DFT), to elucidate the electronic and structural characteristics of this molecule. We present standardized computational protocols, explain the causality behind methodological choices, and demonstrate how theoretical data can be correlated with experimental findings to accelerate research and optimize synthesis processes.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound featuring an imidazole ring linked to an acetic acid moiety.[3] Its primary significance lies in its role as a key precursor for the synthesis of Zoledronic acid, a third-generation bisphosphonate used extensively in the treatment of osteoporosis, cancer-related hypercalcemia, and bone metastases.[2][4] The efficiency of Zoledronic acid synthesis is highly dependent on the purity and reactivity of its intermediates.
Theoretical studies provide a powerful, non-invasive lens through which we can understand the intrinsic properties of a molecule like this compound. By simulating its behavior at the quantum level, we can:
-
Predict its most stable three-dimensional conformation.
-
Analyze its electronic structure to identify sites of reactivity.
-
Simulate its spectroscopic signatures (IR, NMR) to aid in experimental characterization.
-
Understand its stability and potential degradation pathways.
This guide synthesizes established computational methodologies to create a robust framework for the theoretical investigation of this important pharmaceutical intermediate.
Molecular Structure and Experimental Properties
A thorough theoretical study must be grounded in and validated by experimental data. The known properties of this compound serve as this essential benchmark.
Chemical Structure:
-
IUPAC Name: 2-imidazol-1-ylacetic acid;hydrochloride[5]
-
Molecular Formula: C₅H₇ClN₂O₂[5]
-
Molecular Weight: 162.57 g/mol [5]
-
Structure: The molecule consists of an acetic acid group where one methyl hydrogen is substituted by a 1H-imidazol-1-yl group, present as a hydrochloride salt.[6]
Physicochemical and Spectroscopic Data:
| Property | Experimental Value | Source |
| Melting Point | 200.3−202.3 °C | [2] |
| Appearance | White to off-white crystalline solid | [2][3][6] |
| ¹H NMR (DMSO-d6) | δ 4.76 (s, 2H, -CH₂), 6.88 (s, 1H), 7.12 (s, 1H), 7.64 (s, 1H) | [2] |
| ¹³C NMR (DMSO-d6) | δ 51.61 (CH₂), 119.18, 122.82, 135.26, 172.41 | [2] |
| IR (KBr, cm⁻¹) | 3485, 3159, 3078, 2956, 2827, 1732 (C=O), 1548, 1406, 1222, 1178 | [2] |
This experimental data is the gold standard against which the accuracy of our theoretical calculations will be measured.
The Theoretical Framework: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[7] Unlike simpler models, DFT accounts for electron correlation, providing a highly realistic description of the molecule's electronic structure.
Pillars of the DFT Approach:
-
Geometry Optimization: The first and most critical step is to find the molecule's lowest energy conformation. This process computationally "relaxes" an initial guessed structure into a stable state, providing precise bond lengths, bond angles, and dihedral angles.
-
Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's vibrational modes, which directly correlate to its infrared (IR) spectrum.[7]
-
Electronic Property Calculation: From the optimized geometry, a wealth of electronic properties can be calculated, including:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a key indicator of molecular stability.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting how the molecule will interact with other reagents.
-
NMR Chemical Shifts: Theoretical NMR shielding tensors can be calculated and converted into chemical shifts, providing a direct comparison with experimental NMR data.[9]
-
Diagram: Theoretical Investigation Workflow
The logical flow of a comprehensive DFT study is outlined below. Each step builds upon the last, ensuring a self-validating and robust analysis.
Caption: Workflow for a DFT-based molecular property analysis.
Computational Methodologies: Step-by-Step Protocols
The following protocols are standardized workflows for performing theoretical calculations on this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
Protocol 1: Geometry Optimization and Frequency Analysis
-
Objective: To find the most stable 3D structure and confirm it is a true energy minimum.
-
Causality: An accurate geometry is paramount, as all subsequent property calculations depend on it. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established standard for organic molecules, providing high accuracy for both geometry and electronic properties. The "++" denotes diffuse functions for accurately describing anions and non-covalent interactions, while "(d,p)" adds polarization functions for non-hydrogen and hydrogen atoms, respectively, allowing for more flexible and realistic electron distribution.
-
Methodology:
-
Build the Molecule: Construct the 3D structure of this compound using molecular modeling software. Ensure correct protonation states (the imidazole ring and the carboxylic acid).
-
Select Computational Method:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Define Calculation Type: Specify a geometry optimization followed by a frequency calculation (e.g., Opt Freq keyword).
-
Incorporate Solvent Effects: Since reactions are often in solution, include a solvent model like the Polarizable Continuum Model (PCM) with an appropriate solvent (e.g., water or DMSO) to mimic experimental conditions.
-
Execute Calculation: Run the simulation.
-
Validate Results: After completion, inspect the output file. Confirm that the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.
-
Protocol 2: NMR and IR Spectra Simulation
-
Objective: To calculate the theoretical spectroscopic data for comparison with experimental results.
-
Causality: This step directly validates the accuracy of the computational model. A close match between theoretical and experimental spectra builds confidence in the model's predictive power for other properties.
-
Methodology:
-
Use Optimized Geometry: Start with the validated, optimized structure from Protocol 1.
-
Select Calculation Type: Specify an NMR calculation (e.g., NMR keyword). This will compute the isotropic shielding values for each nucleus.
-
Reference Shielding: To convert absolute shielding values to chemical shifts (δ), calculate the shielding for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory. The chemical shift is then calculated as: δ = σ(ref) - σ(iso).
-
Analyze IR Frequencies: The frequency calculation from Protocol 1 already provides the necessary data. The output will list the vibrational frequencies (in cm⁻¹) and their corresponding intensities. These frequencies often require a scaling factor (typically ~0.96-0.98 for B3LYP) to better match experimental values due to approximations in the theoretical model (e.g., anharmonicity).
-
Anticipated Theoretical Results and Discussion
While this guide does not generate new computational data, it outlines the expected results and their interpretation, bridging theory with experimental reality.
Spectroscopic Correlation
A key outcome is the direct comparison of calculated and experimental spectra.
Table 2: Comparison of Experimental and Theoretical IR Frequencies
| Vibrational Mode | Experimental (cm⁻¹)[2] | Theoretical (cm⁻¹) | Assignment |
| O-H Stretch | ~2800-3100 (broad) | Calculated Value | Carboxylic acid O-H |
| C=O Stretch | 1732 | Calculated Value | Carboxylic acid C=O |
| C-N Stretch | Not specified | Calculated Value | Imidazole ring C-N |
| C-H Stretch | 3159, 3078 | Calculated Value | Aromatic/Aliphatic C-H |
Table 3: Comparison of Experimental and Theoretical ¹H NMR Shifts
| Proton | Experimental (δ, ppm)[2] | Theoretical (δ, ppm) |
| -CH₂- | 4.76 | Calculated Value |
| Imidazole H | 6.88 | Calculated Value |
| Imidazole H | 7.12 | Calculated Value |
| Imidazole H | 7.64 | Calculated Value |
Discrepancies between theoretical and experimental values are expected but should be systematic. They can arise from solvent effects, intermolecular interactions in the crystal lattice, and the inherent approximations in DFT.
Frontier Molecular Orbitals (HOMO-LUMO)
The analysis of the HOMO and LUMO provides a quantitative measure of chemical reactivity.
Diagram: HOMO-LUMO Energy Gap
Caption: The HOMO-LUMO energy gap (ΔE) indicates chemical stability.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. For a synthetic intermediate, a moderate gap is often desirable, indicating sufficient stability for isolation but adequate reactivity for subsequent reaction steps. The spatial distribution of these orbitals would show that the HOMO is likely localized on the electron-rich imidazole ring, while the LUMO may be centered on the carboxylic acid group and the C2 position of the imidazole ring, predicting sites for nucleophilic and electrophilic attack, respectively.
Applications in Synthesis and Drug Development
Theoretical insights directly inform practical applications.
Diagram: From Theory to Application
Caption: The logical flow from computational results to practical process improvements.
-
Reaction Mechanism and Optimization: By understanding the molecule's reactive sites from MEP and HOMO/LUMO analysis, chemists can better predict the outcome of the subsequent bis-phosphonation step to form Zoledronic acid. This allows for more rational selection of reagents and reaction conditions (temperature, solvent, pH) to maximize yield and minimize by-products.[1][10]
-
Spectroscopic Reference: The calculated IR and NMR spectra serve as a pure theoretical reference. This is invaluable for quality control, helping to identify impurities in a synthesized batch by matching unexpected experimental signals to computationally predicted spectra of potential by-products.
-
Foundation for New Derivatives: The imidazole scaffold is a common feature in many pharmacologically active compounds.[8][11][12] The validated computational model for this molecule can be used as a template for the in silico design of new derivatives with potentially improved properties (e.g., higher reactivity, better solubility, or different biological activity).
Conclusion
The theoretical study of this compound, grounded in Density Functional Theory, provides a powerful complement to traditional experimental investigation. This guide outlines a robust, self-validating workflow that begins with fundamental molecular structure optimization and extends to the prediction of complex electronic and spectroscopic properties. By correlating theoretical data with experimental benchmarks, researchers can gain a profound understanding of the molecule's behavior. These insights are not merely academic; they translate directly into tangible benefits for drug development, including the optimization of synthesis pathways, enhanced quality control, and the rational design of future pharmaceutical agents.
References
-
Reddy, K. S. N., Reddy, P. S., & Reddy, M. S. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Zhang, L., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 28(14), 5488. [Link]
-
Al-Ostath, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Pharmaceuticals, 16(11), 1544. [Link]
-
De Proft, F., Amira, S., Choho, K., & Geerlings, P. (2002). Quantum-Chemical Study of the Acidity of Substituted Acetic Acids with Density Functional Theory Based Descriptors. The Journal of Physical Chemistry A, 106(22), 5547–5556. [Link]
-
ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
PubChem. (n.d.). (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2024). Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. Scientific Reports, 14, 15392. [Link]
-
Cheshkin, A. A., & Petrov, A. I. (2016). Spectroscopic and Computational Study of Acetic Acid and Its Cyclic Dimer in the Near-Infrared Region. Journal of Spectroscopy, 2016, 5412491. [Link]
-
Semantic Scholar. (n.d.). A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. [Link]
-
Sciforum. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]
-
Liptak, M. D., & Shields, G. C. (2011). Molecular aggregation in liquid acetic acid: insight from molecular dynamics/quantum mechanics modelling of structural and NMR properties. Physical Chemistry Chemical Physics, 13(12), 5370-5378. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2023, 8829631. [Link]
-
Wikipedia. (n.d.). Acetic acid. [Link]
-
ResearchGate. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
Sources
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 5. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2 | CID 13045369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazol-1-yl-acetic acid | 22884-10-2 [amp.chemicalbook.com]
- 7. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. Molecular aggregation in liquid acetic acid: insight from molecular dynamics/quantum mechanics modelling of structural and NMR properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. sciforum.net [sciforum.net]
- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
exploring the reactivity of the imidazole ring in 2-(1H-imidazol-1-yl)acetic acid
An In-depth Technical Guide to the Reactivity of the Imidazole Ring in 2-(1H-imidazol-1-yl)acetic Acid
Abstract
2-(1H-imidazol-1-yl)acetic acid (IAA) is a pivotal heterocyclic compound, serving not only as a versatile building block in synthetic chemistry but also as a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the bisphosphonate drug, Zoledronic acid.[1][2] Understanding the nuanced reactivity of its imidazole core is paramount for optimizing existing synthetic routes and innovating novel molecular architectures. This guide provides an in-depth exploration of the electronic structure and chemical behavior of the imidazole ring within IAA. We will dissect its reactivity towards electrophilic and nucleophilic agents, detail key transformations such as N-alkylation and oxidation, and present field-proven experimental protocols. The discussion is grounded in established mechanistic principles and supported by computational insights, offering researchers and drug development professionals a comprehensive resource for leveraging the unique chemistry of this important molecule.
Introduction: The Structural and Electronic Landscape of IAA
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In 2-(1H-imidazol-1-yl)acetic acid, the acetic acid moiety is attached to the N-1 position. This substitution pattern fundamentally influences the ring's properties.
-
Nitrogen Atom Duality: The imidazole ring features two distinct nitrogen atoms. The N-1 atom, to which the acetic acid group is attached, is "pyrrole-like," meaning its lone pair of electrons is delocalized and integral to the 6-π electron aromatic system. The N-3 atom is "pyridine-like"; its lone pair resides in an sp² hybrid orbital in the plane of the ring, making it basic and nucleophilic.[3][4] This N-3 nitrogen is the primary site for protonation and further alkylation.
-
Aromaticity and Electron Distribution: The ring is aromatic and electron-rich, predisposing it to electrophilic attack.[5][6] However, the N-1 acetic acid substituent acts as a mild electron-withdrawing group, which slightly deactivates the ring towards electrophilic substitution compared to unsubstituted imidazole.
-
Amphoteric Nature: The presence of the basic N-3 atom and the acidic carboxylic acid group gives IAA amphoteric properties, allowing it to act as either an acid or a base.[3][7]
Caption: Structure and key reactive sites of 2-(1H-imidazol-1-yl)acetic acid.
Synthesis of 2-(1H-imidazol-1-yl)acetic Acid
The most common and practical synthesis of IAA involves the direct N-alkylation of imidazole with a haloacetic acid derivative.[2] This approach is efficient and scalable, making it suitable for industrial applications.[1]
Caption: General workflow for the synthesis of IAA via N-alkylation.
Experimental Protocol: Two-Step Synthesis of IAA Hydrochloride[2][8]
Causality: This protocol utilizes a tert-butyl ester as a protecting group for the carboxylic acid. This is advantageous because its subsequent cleavage under non-aqueous conditions (using TiCl₄) avoids the difficult and energy-intensive process of isolating the final product from a large volume of water, which is a common issue with aqueous hydrolysis methods.[2]
Step 1: Synthesis of imidazol-1-yl-acetic acid tert-butyl ester
-
To a reaction vessel, add imidazole (1.0 eq), powdered potassium carbonate (1.5 eq), and tert-butyl chloroacetate (1.0 eq).
-
Heat the mixture to 60-70 °C under solvent-free conditions and stir vigorously for 4-6 hours, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl ester intermediate.
Step 2: Cleavage and Formation of IAA Hydrochloride [2]
-
Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq) in dichloromethane.
-
Cool the solution to -15 °C in an ice-salt bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.4 eq) dropwise, maintaining the temperature below -10 °C.
-
Stir the mixture at -5 to 0 °C for 2 hours.
-
Quench the reaction by slowly adding isopropyl alcohol at low temperature, then allow the mixture to warm to room temperature and stir for another hour.
-
The precipitated product is collected by filtration, washed with cold isopropyl alcohol, and dried under vacuum to yield 2-(1H-imidazol-1-yl)acetic acid hydrochloride as a solid.
Reactivity at the N-3 "Pyridine-Like" Nitrogen
The most accessible site for reaction in IAA is the N-3 nitrogen due to its available lone pair. It readily participates in acid-base reactions and acts as a nucleophile.
N-3 Alkylation (Quaternization)
Further alkylation of IAA at the N-3 position leads to the formation of a cationic imidazolium salt. This reaction is a cornerstone of imidazole chemistry, used in the synthesis of ionic liquids and functionalized materials.[8][9][10]
Caption: Mechanism of N-3 alkylation (quaternization) of IAA.
Trustworthiness Note: The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF to facilitate the Sₙ2 reaction. The resulting imidazolium salts are often highly polar and may require specific purification techniques like recrystallization.
Reactivity of the Aromatic Ring: Electrophilic Substitution
The imidazole ring in IAA is activated towards electrophilic aromatic substitution, although slightly less so than unsubstituted imidazole.[6] Due to the directing influence of the two nitrogen atoms, substitution preferentially occurs at the C-4 and C-5 positions, which are electronically equivalent due to tautomerism in the unsubstituted ring but can show slight preference in N-1 substituted systems. Attack at C-2 is generally disfavored as it proceeds through a less stable cationic intermediate.[11]
Halogenation
Halogenation (e.g., bromination) is a representative electrophilic substitution reaction.
Caption: Logical workflow for the electrophilic bromination of IAA.
Experimental Protocol: Bromination of an Imidazole Ring[12]
Causality: This protocol is adapted from general imidazole chemistry. A non-polar solvent like chloroform is chosen to carry out the reaction under neutral conditions. In the case of IAA, the carboxylic acid group may complicate the reaction, and using a protected ester form of IAA may yield a cleaner reaction.
-
Dissolve 2-(1H-imidazol-1-yl)acetic acid (or its ester derivative) (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Neutralize the solution carefully with a base like sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic phase and concentrate it to obtain the crude bromo-substituted product, which can be purified by chromatography or recrystallization.
Oxidative Reactivity: Ring Opening Reactions
Despite its aromatic stability, the electron-rich imidazole ring is susceptible to degradation by strong oxidants like ozone (O₃) and hydroxyl radicals (•OH).[12][13] This reactivity is critical for understanding the environmental fate and metabolic stability of imidazole-containing drugs.
The reaction with ozone is particularly well-studied and proceeds via a Criegee-type mechanism, involving an initial [3+2] cycloaddition across the C4=C5 double bond, leading to ring cleavage.[14][15][16]
Caption: Simplified mechanism for the oxidative cleavage of the imidazole ring by ozone.
Kinetic Data for Imidazole Oxidation
Kinetic studies provide quantitative measures of reactivity. The rate constants for the reaction of the parent imidazole ring with key atmospheric oxidants highlight its susceptibility to degradation.
| Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) at 298 K | Atmospheric Aqueous-Phase Lifetime | Reference |
| Ozone (O₃) | 4.02 x 10⁴ | 3.45 hours | [12] |
| Ozone (O₃) | 2.3 x 10⁵ | - | [14][15] |
| Hydroxyl Radical (•OH) | 5.65 x 10⁹ | 14.05 hours | [12] |
| Nitrate Radical (NO₃•) | 7.41 x 10⁹ | 0.27 hours | [12] |
Expertise Note: The high rate constants, particularly with radical species, indicate that the imidazole ring can be a point of metabolic liability in drug molecules. The short atmospheric lifetimes suggest that imidazole-based compounds released into the environment are unlikely to persist.[12]
Role in Coordination Chemistry
The combination of the nucleophilic N-3 atom and the carboxylate group makes IAA an excellent bidentate or bridging ligand for a wide range of metal ions.[7] This chelating ability is fundamental to the biological activity of many metalloenzymes and is exploited in the design of metal-based drugs and catalysts.
Conclusion and Future Outlook
2-(1H-imidazol-1-yl)acetic acid is a molecule of significant chemical versatility. Its reactivity is dominated by the nucleophilic pyridine-like N-3 nitrogen, the activated C-4/C-5 positions of the aromatic ring, and the coordination capabilities afforded by the N-3 and carboxylate functionalities. A thorough understanding of these reactive pathways is essential for its effective use in pharmaceutical synthesis and materials science. Future research will likely focus on leveraging this reactivity for the development of novel catalytic systems, advanced drug delivery platforms, and new therapeutic agents built upon the robust and adaptable imidazole scaffold.
References
-
Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. Sciforum. Retrieved from [Link]
-
Tekle-Röttering, A., et al. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Thongthip, S., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Retrieved from [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(42). Retrieved from [Link]
-
Tekle-Röttering, A., et al. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. ResearchGate. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 5038. Retrieved from [Link]
-
Pourjavadi, A., et al. (2020). Imidazole organocatalytic activity vs different concentrations of... ResearchGate. Retrieved from [Link]
-
Tekle-Röttering, A., et al. (2020). Computational depiction of the reaction of imidazole with ozone. ResearchGate. Retrieved from [Link]
-
Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical Science and Technology, 8(1), 1-13. Retrieved from [Link]
-
Gholami, M. R., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Advances. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 14(41), 29938-29955. Retrieved from [Link]
-
Vaughan, J. D., et al. (1968). Kinetics of deuteration of imidazole. The Journal of Organic Chemistry. Retrieved from [Link]
-
von Gunten, U., et al. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. ResearchGate. Retrieved from [Link]
-
Aslan, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5. Retrieved from [Link]
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Retrieved from [Link]
-
Sureshkumar, T., & Sakthinathan, S. (2014). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1940. Retrieved from [Link]
-
(n.d.). Imidazole Catalysis. ResearchGate. Retrieved from [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Retrieved from [Link]
-
Ghosh, R., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 237-246. Retrieved from [Link]
-
(n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. Retrieved from [Link]
- (2020). N1 site alkylation method for imidazole compounds. Google Patents.
-
Al-Majidi, S. M. H., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Egyptian Journal of Chemistry, 65(6), 557-565. Retrieved from [Link]
-
Aslan, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Retrieved from [Link]
-
(n.d.). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate. Retrieved from [Link]
-
(n.d.). Typical laboratory synthesis of N-alkyl imidazoles. ResearchGate. Retrieved from [Link]
-
(n.d.). Nucleophilic substitution in the imidazole ring. ResearchGate. Retrieved from [Link]
-
(n.d.). Characteristic Reactions of Imidazole. Chem Eazy. Retrieved from [Link]
-
Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 856-869. Retrieved from [Link]
-
Mohareb, R. M., & Gaman, M. S. (2018). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A... Bulletin of the Chemical Society of Ethiopia, 32(3), 541-556. Retrieved from [Link]
-
(2017). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. Retrieved from [Link]
-
(n.d.). 1H-Imidazole-1-acetic acid. Human Metabolome Database. Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00632J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-(1H-imidazol-1-yl)acetic acid hydrochloride in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive technical guide on the strategic use of 2-(1H-imidazol-1-yl)acetic acid hydrochloride in medicinal chemistry. This versatile building block is a cornerstone for the synthesis of various biologically active compounds, most notably the third-generation bisphosphonate, Zoledronic acid. Beyond this well-established application, the unique physicochemical properties of the imidazole moiety render this compound a valuable scaffold in modern drug discovery. This document outlines detailed synthetic protocols, explains the underlying chemical principles, and explores the broader therapeutic potential of derivatives of this compound.
Introduction: The Strategic Importance of the Imidazole Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its prevalence is due to a unique combination of properties:
-
Aromaticity and Stability: The five-membered ring is aromatic and chemically robust.
-
Hydrogen Bonding: It can act as both a hydrogen bond donor (at the N-H) and acceptor (at the sp²-hybridized nitrogen), facilitating strong interactions with biological targets.[2][3]
-
Coordination Chemistry: The lone pair of electrons on the N-3 atom makes it an excellent ligand for metal ions, a crucial feature for inhibiting metalloenzymes.[2]
-
Amphoteric Nature: The imidazole ring can be protonated or deprotonated under physiological conditions, allowing it to participate in various acid-base interactions.[4]
This compound combines this powerful heterocyclic core with a carboxylic acid functionality, providing a convenient handle for further chemical modifications such as amidation or esterification. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it an easy-to-handle laboratory reagent.[5]
Core Application: Synthesis of Zoledronic Acid
The most prominent application of this compound is as a key intermediate in the synthesis of Zoledronic acid.[6][7] Zoledronic acid is a potent inhibitor of osteoclast-mediated bone resorption and is widely used in the treatment of osteoporosis, Paget's disease, and hypercalcemia of malignancy.[2][8]
Mechanism of Action of Zoledronic Acid: Targeting the Mevalonate Pathway
Zoledronic acid, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts.[9][10] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rab), which are vital for osteoclast function, survival, and cytoskeletal organization.[2][6] The disruption of these processes leads to osteoclast apoptosis and a reduction in bone resorption.[2]
Figure 1: Mechanism of Zoledronic Acid via inhibition of the Mevalonate Pathway.
Protocol: Synthesis of Zoledronic Acid
This two-step protocol outlines a common laboratory-scale synthesis of Zoledronic acid starting from this compound.
Figure 2: Workflow for the synthesis of Zoledronic Acid.
Step 1: Phosphonylation [4][8]
-
Reagents & Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, suspend this compound (e.g., 7.0 g, 0.043 mol) and phosphorous acid (9.5 g, 0.116 mol) in chlorobenzene (50 mL).
-
Reaction: Heat the suspension to 80-85 °C. Add phosphorous oxychloride (9.6 mL, 0.103 mol) dropwise over 2 hours, maintaining the temperature.
-
Heating: After the addition is complete, increase the temperature to 90-95 °C and stir for an additional 2.5 hours.
Scientific Rationale: This reaction forms the crucial P-C-P bisphosphonate backbone. Phosphorous oxychloride acts as both a dehydrating agent and a source of phosphorus. The high temperature is necessary to drive the reaction to completion.
Step 2: Hydrolysis and Isolation [4][8]
-
Quenching: Cool the reaction mixture to 60-65 °C and cautiously add water (100 mL).
-
Hydrolysis: Separate the aqueous layer and reflux it for 18 hours to ensure complete hydrolysis of any pyrophosphate intermediates.
-
Crystallization: Cool the aqueous solution to room temperature and add methanol (140 mL).
-
Isolation: Cool the mixture to 0-5 °C and stir for 3 hours to precipitate the product. Filter the solid, wash with cold methanol, and dry under vacuum to yield Zoledronic acid.
Self-Validation: The purity of the final product can be confirmed by HPLC, and its identity verified by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
| Parameter | Value | Reference |
| Starting Material | 2-(1H-imidazol-1-yl)acetic acid HCl | [8] |
| Key Reagents | Phosphorous acid, POCl₃ | [8] |
| Solvent | Chlorobenzene | [8] |
| Reaction Temp. | 80-95 °C | [8] |
| Typical Yield | ~57% | [11] |
Table 1: Summary of Reaction Parameters for Zoledronic Acid Synthesis.
Broader Applications: A Versatile Synthetic Intermediate
While the synthesis of Zoledronic acid is its most cited use, the reactivity of this compound allows for its application in the synthesis of other classes of compounds, including potential anti-inflammatory and anticancer agents.[5][12] The general strategy involves the modification of the carboxylic acid group, typically through the formation of amides or esters.
Synthesis of Imidazolyl Acetic Acid Hydrazide: A Gateway to Novel Heterocycles
The conversion of the carboxylic acid to a hydrazide provides a versatile intermediate for the synthesis of various five-membered heterocycles, such as pyrazoles and pyrazolones, which are known to possess anti-inflammatory and analgesic properties.[12]
Protocol: Synthesis of 2-(1H-imidazol-1-yl)acetohydrazide
-
Esterification (if starting from the acid): Reflux this compound in ethanol with a catalytic amount of sulfuric acid to form the ethyl ester. Neutralize, extract, and purify.
-
Hydrazinolysis: Reflux the resulting ethyl 2-(1H-imidazol-1-yl)acetate with hydrazine hydrate in ethanol.
-
Isolation: Cool the reaction mixture to precipitate the hydrazide. Filter, wash with cold ethanol, and dry.
Causality: The hydrazide is a potent binucleophile. The terminal -NH₂ group can be condensed with 1,3-dicarbonyl compounds to form pyrazoles or with β-ketoesters to form pyrazolones, opening up a diverse chemical space for library synthesis.
Application in the Synthesis of Potential Anticancer Agents
The imidazole scaffold is a component of several anticancer drugs that act through various mechanisms, including microtubule destabilization and enzyme inhibition.[13][14] 2-(1H-imidazol-1-yl)acetic acid can be used to introduce the imidazolyl-acetyl moiety into larger molecules to probe structure-activity relationships.
Conceptual Protocol: Amide Coupling for Library Synthesis
-
Acid Activation: Activate the carboxylic acid of 2-(1H-imidazol-1-yl)acetic acid (obtained by neutralizing the hydrochloride salt) using a standard coupling agent like HATU or EDC/HOBt in an aprotic solvent (e.g., DMF).
-
Coupling: Add the desired primary or secondary amine to the activated acid and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up to remove the coupling reagents and purify the resulting amide by column chromatography or recrystallization.
Expert Insight: This standard peptide coupling procedure allows for the rapid generation of a library of amide derivatives. By varying the amine component, researchers can systematically explore how different substituents affect the biological activity of the resulting compounds, for instance, their ability to inhibit specific kinases or disrupt protein-protein interactions.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClN₂O₂ | |
| Molecular Weight | 162.57 g/mol | |
| Appearance | Off-white crystalline solid | [11] |
| Melting Point | 200.3–202.3 °C | [7] |
| ¹H NMR (D₂O) | δ 8.7 (s, 1H), 7.5 (br s, 2H), 5.1 (s, 2H) | [6] |
| ¹³C NMR (D₂O) | δ 172.8, 138.8, 125.9, 122.4, 52.7 | [6] |
| Mass Spec (m/z) | 127.0 [M+1, free base] | [6] |
Table 2: Physicochemical and Spectroscopic Data for this compound.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its primary, well-documented role as a precursor to Zoledronic acid showcases its industrial relevance. Furthermore, its inherent chemical functionalities provide a robust platform for the synthesis of diverse compound libraries targeting a wide range of diseases. The protocols and insights provided herein are intended to empower researchers to effectively utilize this important scaffold in their drug discovery and development endeavors.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Zoledronic Acid?[Link]
-
Dunford, J. E., et al. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242. [Link]
-
Frontiers in Pharmacology. (2023). How zoledronic acid improves osteoporosis by acting on osteoclasts. [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
de Souza, M. V. N., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1076. [Link]
-
StatPearls. (2024, February 21). Zoledronate. NCBI Bookshelf. [Link]
-
Gao, Y. G., et al. (2008). Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase. Current Computer-Aided Drug Design, 4(2), 99-107. [Link]
-
Anticancer Research. (2009). Mechanisms of the Action of Zoledronic Acid on Human MG-63 Osteosarcoma Cells. [Link]
-
ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. [Link]
-
Frontiers in Pharmacology. (2020). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. [Link]
-
Frontiers in Immunology. (2022). Zoledronic Acid Targeting of the Mevalonate Pathway Causes Reduced Cell Recruitment and Attenuates Pulmonary Fibrosis. [Link]
-
Aliabad, J. M., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
ResearchGate. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]
-
ResearchGate. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]
-
MDPI. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. [Link]
-
Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419-423. [Link]
-
PubMed. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
ResearchGate. (2021). (a) Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid (2). (b) Synthesis of (DOTA)AuNP-PEG-2K-(2-NIM). [Link]
-
ResearchGate. (2018). Synthesis and study of biological activity of some new Imidazole derivatives. [Link]
-
Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]
-
PubChem. (n.d.). (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). [Link]
-
ResearchGate. (2014). Synthesis and Biological Activities of Imidazole Derivatives. [Link]
-
PubMed Central. (2021). Imidazoles as potential anticancer agents. [Link]
-
ResearchGate. (2008). Synthesis and biological evaluation of 2-amino-1-thiazolyl imidazoles as orally active anticancer agents. [Link]
-
Chemical Methodologies. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. [Link]
-
Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. [Link]
-
ResearchGate. (2025). (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. [Link]
-
PubMed. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME AZETIDINONES. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Zoledronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]
- 10. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Alkylation of 2-(1H-imidazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds.[1][2] The introduction of alkyl substituents onto the imidazole ring can profoundly alter the physicochemical properties of the parent molecule, including its lipophilicity, solubility, metabolic stability, and target-binding interactions.[1] 2-(1H-imidazol-1-yl)acetic acid is a particularly valuable starting material, serving as a key intermediate in the synthesis of important pharmaceuticals, such as the third-generation bisphosphonate, zoledronic acid, which is used to treat hypercalcemia and bone metastases.[3][4]
This guide provides a comprehensive experimental protocol for the N-alkylation of 2-(1H-imidazol-1-yl)acetic acid. It delves into the underlying reaction mechanism, offers step-by-step procedures, discusses critical experimental parameters, and provides troubleshooting insights to ensure successful and reproducible outcomes.
Mechanistic Overview: The Nucleophilic Substitution Pathway
The N-alkylation of an imidazole ring proceeds via a nucleophilic substitution reaction.[1][5] The process can be conceptually divided into two primary steps:
-
Deprotonation: The proton on the nitrogen of the imidazole ring is acidic. A base is used to abstract this proton, generating a highly nucleophilic imidazolate anion. The negative charge is delocalized across both nitrogen atoms of the imidazole ring.[5][6]
-
Nucleophilic Attack: The generated imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon center of an alkylating agent (commonly an alkyl halide). This attack displaces the leaving group (e.g., a halide ion) and forms the new nitrogen-carbon bond, yielding the N-alkylated product.[5][7]
Caption: Reaction mechanism for N-alkylation of 2-(1H-imidazol-1-yl)acetic acid.
Materials and Equipment
Reagents & Consumables:
-
2-(1H-imidazol-1-yl)acetic acid
-
Alkylating agent (e.g., tert-butyl chloroacetate, benzyl bromide, methyl iodide)[1][3][4]
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))[5][8]
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))[5][9]
-
Solvents for work-up and purification (e.g., Ethyl acetate, Dichloromethane, Hexane, Methanol)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography[10]
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Filtration apparatus (Büchner funnel, filter paper)
Experimental Protocol: General Procedure
This protocol provides a generalized method. The choice of base, solvent, and temperature are critical parameters that may require optimization depending on the reactivity of the specific alkylating agent.[1][5]
Caption: Step-by-step experimental workflow for N-alkylation.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(1H-imidazol-1-yl)acetic acid (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq). Rationale: Using a slight excess of this solid base facilitates the deprotonation and is easily removed by filtration later.[4][11] For less reactive systems, a stronger base like sodium hydride (NaH, 1.1 eq) in an anhydrous solvent like THF or DMF may be necessary.[1][5]
-
Add the chosen anhydrous solvent (e.g., DMF or Acetonitrile) to the flask.
-
Flush the flask with an inert gas (Nitrogen or Argon) and attach a condenser.
-
-
Alkylation:
-
Stir the mixture at room temperature for 30 minutes to facilitate deprotonation.
-
Add the alkylating agent (1.1-1.2 eq) dropwise to the stirred suspension. Rationale: A small excess of the alkylating agent helps drive the reaction to completion. However, a large excess should be avoided to minimize the formation of dialkylated imidazolium salt byproducts.[5]
-
Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and stir.
-
-
Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][12] A suitable eluent system might be a mixture of dichloromethane/methanol or ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of the reaction solvent or ethyl acetate.[1]
-
Combine the filtrate and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[12] Rationale: This step separates the desired organic product from water-soluble inorganic byproducts and unreacted starting material.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.[1] The brine wash helps to remove residual water from the organic layer.
-
-
Isolation:
-
Dry the combined organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.[10][12] A gradient elution system (e.g., from hexane to ethyl acetate, or from dichloromethane to methanol) is often effective.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be an excellent method for final purification.[10]
-
Data Presentation: Reaction Parameter Summary
The optimal conditions for N-alkylation can vary significantly based on the substrates. The following table provides a summary of typical conditions reported in the literature, which can serve as a starting point for optimization.
| Alkylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Reference |
| tert-butyl chloroacetate | K₂CO₃ | Ethyl Acetate | Reflux | 10 h | [4] |
| tert-butyl chloroacetate | K₂CO₃ | Solvent-free | 60 °C | 4-6 h | [8] |
| Benzyl 2-chloroacetate | K₂CO₃ | DMF | Room Temp. | 24 h | [8][11] |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 48 h | [12] |
| Alkyl Halide | NaH | DMF / THF | 0 °C to RT | Variable | [1][5] |
Troubleshooting and Scientific Insights
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Reaction | 1. Incomplete deprotonation of the imidazole.[5]2. Low reactivity of the alkylating agent.3. Insufficient temperature. | 1. Use a stronger base: Switch from K₂CO₃ to a stronger base like NaH or Cs₂CO₃ to ensure complete formation of the nucleophilic imidazolate anion.[5]2. Increase temperature: Systematically increase the reaction temperature while monitoring via TLC. Higher temperatures increase the reaction rate.3. Change solvent: Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions compared to less polar solvents like THF.[5] |
| Formation of Dialkylated Imidazolium Salt | 1. The N-alkylated product is still nucleophilic and can react again.[5]2. Using a significant excess of the alkylating agent.3. High reaction temperatures. | 1. Control stoichiometry: Use only a slight excess (1.05-1.1 eq) of the alkylating agent.2. Slow addition: Add the alkylating agent slowly or via a syringe pump to maintain its low concentration in the reaction mixture.3. Lower temperature: If possible, run the reaction at a lower temperature for a longer duration. |
| Purification Challenges (Tailing on Silica Gel) | 1. The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, causing streaking/tailing.[10] | 1. Use neutral or basic alumina: Alumina can sometimes provide better separation for basic compounds.[10]2. Buffer the eluent: Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to suppress the interaction between the product and silica.3. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl) to protonate the basic product, pulling it into the aqueous layer. Then, basify the aqueous layer and back-extract the purified product into an organic solvent.[10] |
Characterization of N-Alkylated Products
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the addition of the alkyl group and its position.[9][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[9][13]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[14]
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. (n.d.).
- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491.
- Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago.
- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491.
- Protocol for N-Alkylation of 4-iodo-1H-imidazole. (2025). BenchChem.
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates. (2025). BenchChem.
- N-alkylation of imidazole by alkaline carbons. (n.d.). ResearchGate.
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865.
- This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. (n.d.).
- Imidazol-1-yl-acetic acid. (n.d.). Smolecule.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2021). National Institutes of Health.
- Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (n.d.). ResearchGate.
- Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 41.
- A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (n.d.). Sciforum.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy Imidazol-1-yl-acetic acid | 22884-10-2 [smolecule.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sciforum.net [sciforum.net]
- 12. benchchem.com [benchchem.com]
- 13. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(1H-imidazol-1-yl)acetic acid hydrochloride as a Versatile Ligand for Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Strategic Value of 2-(1H-imidazol-1-yl)acetic acid in Coordination Chemistry
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the functional properties of the resulting metal complex. 2-(1H-imidazol-1-yl)acetic acid, presented here as its hydrochloride salt for enhanced stability and solubility, emerges as a compelling bidentate ligand. Its unique architecture, featuring a nitrogen-donor imidazole ring and an oxygen-donor carboxylate group, offers a versatile coordination platform for a wide array of metal ions. This duality in donor atoms allows for the formation of stable chelate rings, which can profoundly influence the electronic, structural, and reactive properties of the metallic center.
These characteristics make metal complexes of 2-(1H-imidazol-1-yl)acetic acid prime candidates for exploration in diverse fields such as catalysis, materials science, and medicinal chemistry. The imidazole moiety is a well-established pharmacophore present in numerous biologically active molecules, while the carboxylate group can modulate solubility and participate in hydrogen bonding, influencing crystal packing and biological interactions.[1] This guide provides a comprehensive overview of the synthesis of the ligand, detailed protocols for the preparation of its metal complexes, and insights into their potential applications.
Part 1: Synthesis of the Ligand - 2-(1H-imidazol-1-yl)acetic acid hydrochloride
A reliable and scalable synthesis of the ligand is the foundational step for its use in coordination chemistry. Several synthetic routes have been reported, often in the context of its role as a key intermediate for the synthesis of Zoledronic acid.[2] A convenient and practical method involves the N-alkylation of imidazole followed by ester cleavage.[2]
Protocol 1: Two-Step Synthesis of this compound
This protocol is adapted from established procedures and offers a robust method for laboratory-scale synthesis.[2]
Step 1: Synthesis of tert-butyl 2-(1H-imidazol-1-yl)acetate
-
Reaction Setup: To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add powdered potassium carbonate (29.0 g, 0.21 mol).
-
Addition of Alkylating Agent: At room temperature, add tert-butyl chloroacetate (25.7 mL, 0.18 mol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Chloroform mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with cold water (80 mL). Separate the ethyl acetate layer.
-
Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography if necessary.
Step 2: Cleavage of the tert-butyl ester and formation of the hydrochloride salt
-
Reaction Setup: Dissolve the tert-butyl 2-(1H-imidazol-1-yl)acetate (10.0 g, 0.05 mol) in dichloromethane (100 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -15 to -10 °C using a suitable cooling bath.
-
Addition of Lewis Acid: Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the low temperature.
-
Reaction: Stir the mixture at -5 to 0 °C for 2 hours.
-
Quenching: Add isopropyl alcohol (25 mL) dropwise at 0 to -10 °C over 30 minutes.
-
Precipitation: Allow the reaction to warm to room temperature and stir for 30 minutes. Add additional isopropyl alcohol (125 mL) dropwise over 30 minutes to induce precipitation. Stir for an additional hour.
-
Isolation: Collect the precipitate by filtration, wash with cold isopropyl alcohol, and dry under vacuum to yield this compound as a solid.
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for this compound.
Part 2: Synthesis of Metal Complexes
The coordination of 2-(1H-imidazol-1-yl)acetic acid to metal ions can be achieved through straightforward reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions will influence the final structure and coordination number of the complex.
Protocol 2: General Procedure for the Synthesis of a Metal(II) Complex
This protocol provides a general framework for the synthesis of divalent metal complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)).
-
Ligand Preparation: Dissolve this compound (2 mmol) in a minimal amount of a suitable solvent (e.g., water, ethanol, or a mixture). To deprotonate the carboxylic acid and the hydrochloride, add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) (2 mmol).
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., chloride, acetate, or nitrate) (1 mmol) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Reaction and Precipitation: Stir the reaction mixture for several hours. The formation of a precipitate may occur. If no precipitate forms, slow evaporation of the solvent or the addition of a less polar co-solvent may induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash with the solvent and a small amount of a non-coordinating solvent like diethyl ether, and dry under vacuum.
Workflow for Metal Complex Synthesis
Caption: General workflow for synthesizing metal complexes.
Part 3: Characterization of the Metal Complexes
A thorough characterization of the newly synthesized metal complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Obtained | Typical Observations for Imidazole-Acetate Complexes |
| Infrared (IR) Spectroscopy | Identification of functional groups and coordination modes. | Shift in the C=O stretching frequency of the carboxylate group upon coordination. Changes in the vibrational modes of the imidazole ring. Appearance of new bands in the low-frequency region corresponding to M-N and M-O bonds.[3] |
| UV-Vis Spectroscopy | Electronic transitions within the complex, providing information about the coordination geometry. | d-d transitions for transition metal complexes, which are sensitive to the ligand field and coordination environment. |
| Nuclear Magnetic Resonance (NMR) | Structural information in solution (for diamagnetic complexes). | Broadening or shifting of ligand proton signals upon coordination. 1H and 13C NMR can confirm the ligand's presence in the complex. |
| Elemental Analysis (CHN) | Determination of the empirical formula. | Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed complex formula. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry. | Provides definitive evidence of the coordination of both the imidazole nitrogen and the carboxylate oxygen to the metal center. |
| Magnetic Susceptibility | Determination of the number of unpaired electrons in paramagnetic complexes. | Helps to elucidate the oxidation state and spin state of the metal ion. |
Part 4: Application Notes
The unique structural features of metal complexes derived from 2-(1H-imidazol-1-yl)acetic acid suggest their potential utility in a range of applications.
Application 1: Homogeneous Catalysis
Metal complexes containing imidazole-based ligands have shown significant promise as catalysts in various organic transformations. For instance, palladium complexes with imidazole ligands are effective catalysts for cross-coupling reactions.[4]
Potential Catalytic Reaction: Oxidation of Alcohols
Cobalt complexes are known to catalyze the oxidation of alcohols. A hypothetical application of a Co(II)-2-(1H-imidazol-1-yl)acetate complex is the aerobic oxidation of benzylic alcohols to the corresponding aldehydes.
Representative Protocol:
-
To a solution of the benzylic alcohol (1 mmol) in a suitable solvent (e.g., acetonitrile), add the Co(II)-2-(1H-imidazol-1-yl)acetate catalyst (1-5 mol%).
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) under an atmosphere of air or oxygen.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the product can be isolated by standard chromatographic techniques.
Application 2: Antimicrobial Agents
The imidazole ring is a core component of many antifungal and antibacterial drugs. The coordination of imidazole-containing ligands to metal ions like zinc(II) can enhance their antimicrobial activity.[5][6]
Potential Application: Inhibition of Bacterial Growth
Complexes of 2-(1H-imidazol-1-yl)acetic acid with biologically relevant metals such as zinc(II) could be screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
Representative Protocol (Broth Microdilution Assay):
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the complex in a bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the complex that visibly inhibits bacterial growth.
Logical Relationship of Complex Attributes to Applications
Caption: Relationship between ligand features, complex formation, and potential applications.
References
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Bentham Science Publishers. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science. [Link]
-
ResearchGate. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF. Retrieved from [Link]
-
PubMed. (2025). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. PubMed. [Link]
-
Wikipedia. (n.d.). Transition metal imidazole complex. Retrieved from [Link]
-
ResearchGate. (2025). Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands | Request PDF. Retrieved from [Link]
-
Oxford Academic. (n.d.). Synthesis of Imidazole-Containing Ligands and Studies on Metal Complexes. Bulletin of the Chemical Society of Japan. [Link]
-
ResearchGate. (2025). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
MDPI. (2026). Multimetallic Nano-Oxides as Co-Catalysts of an Fe Molecular Catalyst for Enhanced H 2 Production from HCOOH: Thermodynamic and Nanostructural Insights. MDPI. [Link]
-
Al-Mustansiriyah Journal of Science. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science. [Link]
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2025). Synthesis and Characterization of Mixed Ligand Complexes Involving Miconazole and Salicylhydrazide with Transition Metals: Evalu. Biointerface Research in Applied Chemistry. [Link]
Sources
- 1. A synthetically useful catalytic system for aliphatic C–H oxidation with a nonheme cobalt complex and m-CPBA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents: Synthesis, Characterisation, and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Topic: Analytical Methods for the Quantification of 2-(1H-imidazol-1-yl)acetic acid
An Application Note from the Senior Scientist's Desk
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-(1H-imidazol-1-yl)acetic acid, a critical intermediate in the synthesis of pharmaceuticals like Zoledronic Acid.[1][2] Accurate quantification of this analyte is paramount for ensuring the quality of raw materials, monitoring reaction progress, and performing impurity profiling in active pharmaceutical ingredients (APIs). We present two robust, validated analytical methods: a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, ideal for quality control in manufacturing, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, tailored for trace-level quantification in complex biological matrices. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring that researchers can adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative
2-(1H-imidazol-1-yl)acetic acid is a heterocyclic carboxylic acid that serves as a fundamental building block in modern pharmaceutical synthesis.[1] Its purity and concentration directly impact the yield and impurity profile of the final API. Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a cornerstone of process control and product quality assurance.[3][4] The choice of analytical technique is dictated by the specific question being asked—are we confirming the purity of a starting material, or are we measuring picogram levels in a pharmacokinetic study? This guide addresses both scenarios.
Physicochemical Properties of 2-(1H-imidazol-1-yl)acetic acid
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₆N₂O₂ | [2][5] |
| Molecular Weight | 126.11 g/mol | [2][5] |
| CAS Number | 22884-10-2 | [5][6] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Soluble in water and polar organic solvents | [6] |
| Functional Groups | Imidazole ring, Carboxylic acid | [6] |
Method 1: RP-HPLC-UV for Purity and Assay Determination
Scientific Principle & Application
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of pharmaceutical quality control. This technique separates analytes based on their relative hydrophobicity. 2-(1H-imidazol-1-yl)acetic acid is a polar compound, which can make it challenging to retain on a nonpolar C18 stationary phase.[7] The key to a successful method lies in manipulating the mobile phase—specifically its pH and ionic strength—to control the ionization state of the analyte and achieve adequate retention and sharp, symmetrical peaks.
This HPLC-UV method is best suited for:
-
Purity assessment of raw materials and the final API.
-
Quantitative assay to determine the potency of a drug substance.
-
In-process control (IPC) monitoring during synthesis.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil-C18 or equivalent).[8]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid.
-
Reference Standard: 2-(1H-imidazol-1-yl)acetic acid, of known purity.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 3.2 with Orthophosphoric Acid | The acidic pH ensures the carboxylic acid group is protonated, reducing its polarity and improving retention on the C18 phase.[9] The buffer maintains a stable pH. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the column. |
| Elution Mode | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B | An isocratic elution is simpler, more robust, and often sufficient for purity analysis of a primary component. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[9] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 210 nm | The imidazole ring exhibits UV absorbance; 210 nm provides good sensitivity for this class of compounds.[8] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |
Preparation of Solutions:
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.2 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(1H-imidazol-1-yl)acetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
Sample Solution (e.g., for API assay at 50 µg/mL): Accurately weigh 5 mg of the API sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
System Suitability and Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-level calibration standard (e.g., 25 µg/mL).
-
Verify that the System Suitability Test (SST) criteria are met (see Table below). This is a non-negotiable step to ensure the validity of the analytical run.[10]
-
Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the samples using the linear regression equation from the curve.[11]
Method Validation Framework (ICH Q2(R1))
Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[3][12] The validation process provides documented evidence of the method's reliability.[4][13]
| Parameter | Acceptance Criteria |
| System Suitability | %RSD of peak areas < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | The analyte peak is free from interference from placebo, impurities, or degradation products. Peak purity should pass. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over a range of 1-150 µg/mL. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate sample preparations. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy (typically S/N ratio ≥ 10). |
| Robustness | The method is unaffected by small, deliberate variations in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±2°C). |
HPLC-UV Workflow Diagram
Caption: Workflow for RP-HPLC-UV quantification of 2-(1H-imidazol-1-yl)acetic acid.
Method 2: LC-MS/MS for Trace-Level Quantification
Scientific Principle & Application
For ultimate sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[14] This technique is capable of detecting the analyte at femtogram levels, even in highly complex matrices like blood plasma. The LC system provides the initial separation, after which the mass spectrometer acts as a highly specific detector. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of our analyte) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique chemical signature, virtually eliminating matrix interference and providing unparalleled confidence in the results.
This LC-MS/MS method is ideal for:
-
Pharmacokinetic (PK) studies in preclinical and clinical development.
-
Metabolite identification and quantification.
-
Quantification of genotoxic impurities at parts-per-million (ppm) levels.
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 2-(1H-imidazol-1-yl)acetic acid-d3) is highly recommended to correct for matrix effects and variability. If unavailable, a structurally similar compound can be used.
-
Solid Phase Extraction (SPE) Cartridges: e.g., Oasis HLB.[14]
LC-MS/MS Conditions:
| Parameter | LC Condition | MS/MS Condition |
| Mobile Phase A | Water with 0.1% Formic Acid | Ionization Mode |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Positive Electrospray Ionization (ESI+) |
| Gradient | 5% B to 95% B over 5 minutes | MRM Transition (Analyte) |
| Flow Rate | 0.4 mL/min | Hypothetical: 127.0 -> 82.0 (Precursor [M+H]⁺ -> Product) |
| Column Temp. | 40 °C | MRM Transition (IS) |
| Injection Vol. | 5 µL | Hypothetical: 130.0 -> 85.0 (for a d3-labeled IS) |
| Rationale | Formic acid is a volatile modifier essential for ESI, enhancing protonation to form [M+H]⁺ ions.[15] | A fast gradient is suitable for rapid analysis. |
Sample Preparation Protocol (Human Plasma using SPE): This protocol is designed to remove proteins and phospholipids that can suppress the MS signal and contaminate the system.[16][17]
-
Pre-treatment: To 200 µL of plasma sample, add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. The acid helps disrupt protein binding.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A / 5% B).[16] Vortex to ensure complete dissolution.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
LC-MS/MS Workflow Diagram
Caption: Sample preparation and analysis workflow for LC-MS/MS quantification.
Conclusion
The quantification of 2-(1H-imidazol-1-yl)acetic acid can be reliably achieved using either RP-HPLC-UV or LC-MS/MS. The selection of the appropriate technique is fundamentally driven by the analytical context. For routine quality control of bulk material where concentration levels are high and matrices are clean, the robustness and simplicity of the HPLC-UV method are ideal. For applications demanding high sensitivity and selectivity, such as bioanalysis or trace impurity determination, the LC-MS/MS method is unequivocally superior. In all cases, a thorough method validation according to ICH guidelines is essential to ensure the generation of accurate, reliable, and defensible data, which is the bedrock of pharmaceutical development and manufacturing.[3]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. [Link]
-
Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]
-
Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. (2019). Journal of Separation Science. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]
-
Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. (1996). Analytical Communications. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
-
Determination of Imidazole Acetic Acid and Its Conjugate(s) Levels in Urine, Serum and Tissues of Rats. (1984). PubMed. [Link]
-
Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Method for enzymatic determination of imidazole acetic acid. (1983). PubMed. [Link]
-
Imidazole-1-acetic acid. (n.d.). PubChem. [Link]
-
Determination of imidazole acetic acid and its conjugate(s) levels in urine, serum and tissues of rats. (1984). British Journal of Pharmacology. [Link]
-
Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (2017). Sciforum. [Link]
-
Bioanalytical sample preparation. (n.d.). Biotage. [Link]
-
Zoledronic Acid Monohydrate - Impurity D. (n.d.). Pharmaffiliates. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). Molecules. [Link]
-
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). ResearchGate. [Link]
-
RP HPLC method for Imidazole. (2013). Chromatography Forum. [Link]
-
Methods for the determination of limit of detection and limit of quantitation of the analytical methods. (2011). Semantic Scholar. [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. 2-(1H-Imidazol-1-yl)acetic Acid | LGC Standards [lgcstandards.com]
- 3. particle.dk [particle.dk]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 8. jchr.org [jchr.org]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov [fda.gov]
- 13. wjarr.com [wjarr.com]
- 14. mdpi.com [mdpi.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. agilent.com [agilent.com]
- 17. biotage.com [biotage.com]
HPLC method development for 2-(1H-imidazol-1-yl)acetic acid hydrochloride
A-0124 | HPLC Method Development for 2-(1H-imidazol-1-yl)acetic acid hydrochloride
Abstract
This application note provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to its polar and zwitterionic nature, this compound presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This document outlines a systematic approach, beginning with an analysis of the analyte's physicochemical properties, followed by a dual-path screening strategy using both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Detailed protocols for method optimization, including mobile phase pH, organic modifier, and temperature, are provided. The resulting methodologies are designed to yield reliable, reproducible, and accurate quantification, suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction: Understanding the Analyte
This compound is a key intermediate in the synthesis of pharmaceuticals, such as zoledronic acid.[1][2] Its chemical structure, containing both a basic imidazole ring and an acidic carboxylic acid group, makes it a zwitterionic and highly polar molecule.[3][4] This inherent polarity makes it poorly retained on conventional non-polar stationary phases like C18, a common challenge for many polar compounds.[5][6]
A successful HPLC method hinges on controlling the analyte's ionization state, which directly influences its retention and peak shape.[7][8] The imidazole ring has a pKa of approximately 7, while the carboxylic acid group has a pKa around 4.75. Therefore, the mobile phase pH is the most critical parameter in method development.[9][10] At a pH below the carboxylic acid's pKa, the molecule will be a cation. Between the two pKa values, it will be a neutral zwitterion, and above the imidazole's pKa, it will be an anion. This behavior dictates the chromatographic strategy.
This guide will explore two primary chromatographic modes to address these challenges:
-
Reversed-Phase (RP) HPLC: Utilizing ion suppression or specialized polar-compatible columns to retain the analyte.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful alternative specifically designed for the retention and separation of highly polar compounds.[11][12]
Initial Method Development Strategy
A systematic screening approach is the most efficient path to a suitable separation method. The following workflow is recommended for evaluating the optimal chromatographic conditions.
Caption: HPLC method development workflow.
Phase 1: Chromatographic Screening Protocols
The initial screening phase aims to identify the most promising combination of stationary phase and mobile phase conditions.
Protocol 1: Reversed-Phase (RP) Screening
The objective here is to use "ion suppression" to increase retention. By operating at a low pH, the carboxylic acid group is protonated (neutral), reducing the molecule's overall polarity and enhancing interaction with the C18 stationary phase.[9][13]
Table 1: Reversed-Phase Screening Conditions
| Parameter | Condition A: Standard C18 | Condition B: Polar-Embedded C18 |
| Column | C18, 150 x 4.6 mm, 5 µm | Polar-Embedded RP, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 70% B over 15 minutes | 5% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Rationale for Choices:
-
Low pH (2.5): This pH is more than two units below the carboxylic acid's pKa (~4.75), ensuring it remains in its neutral, more hydrophobic form.[10] This also protonates the imidazole ring, which can improve peak shape by minimizing secondary interactions with residual silanols on the silica support.[14][15]
-
Polar-Embedded Column: These columns contain polar functional groups near the silica surface, which can provide an alternative interaction mechanism and better retention for polar analytes that are poorly retained on traditional C18 phases.
-
UV Detection at 210 nm: The imidazole ring provides UV absorbance. A wavelength of 210 nm is a good starting point for detection.[16] A photodiode array (PDA) detector is recommended to confirm the optimal wavelength.
Protocol 2: HILIC Screening
HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[17][18] The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Table 2: HILIC Screening Conditions
| Parameter | Condition C: Amide HILIC |
| Column | Amide HILIC, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 5 µL |
Rationale for Choices:
-
HILIC Column: An amide phase is a versatile and robust choice for HILIC separations of polar, acidic, and basic compounds.
-
High Organic Mobile Phase: HILIC requires a high percentage of organic solvent (typically >60% acetonitrile) to facilitate the partitioning mechanism.[18]
-
Ammonium Formate Buffer: This is a volatile buffer, making it compatible with mass spectrometry (MS) if required, and it provides good buffering capacity in high organic mobile phases.
-
Lower Injection Volume: To prevent peak distortion, the injection solvent should be as close in composition to the initial mobile phase as possible, and the volume is often kept smaller than in RP-HPLC.[19]
Phase 2: Method Optimization
After the initial screening, select the mode (RP or HILIC) that provided the best retention, peak shape, and selectivity. The following steps systematically refine the separation.
Caption: Systematic optimization workflow.
Mobile Phase pH Optimization
The pH is the most powerful tool for adjusting the selectivity of ionizable compounds.[9][13] Even small changes can dramatically alter retention times.
-
Protocol: Prepare mobile phases at different pH values (e.g., for RP, test pH 2.5, 3.0, and 3.5). Ensure the chosen pH is at least 1.5-2 units away from the analyte's pKa to ensure a single ionic state and avoid peak splitting.[8] Analyze the sample under each condition and evaluate retention time, peak asymmetry, and resolution from any impurities.
Gradient and Organic Modifier Optimization
The gradient profile controls the elution time and the resolution between peaks.
-
Protocol:
-
Adjust Gradient Slope: For a scouting gradient of 5-95% B in 20 minutes, if the peak elutes at 12 minutes (60% of the way through), a good starting point for optimization is a shallower gradient centered around the elution conditions (e.g., 40-60% B over 10 minutes).
-
Isocratic vs. Gradient: If all peaks of interest elute close together, an isocratic hold may be sufficient and can improve reproducibility.
-
Column Temperature Optimization
Temperature affects mobile phase viscosity, analyte solubility, and the kinetics of mass transfer.
-
Protocol: Evaluate the separation at several temperatures (e.g., 25, 30, 35, 40 °C). Higher temperatures decrease viscosity, leading to lower backpressure and often sharper peaks. However, it can also alter selectivity. Select a temperature that provides robust and efficient separation.
Final Method Validation and System Suitability
Once the method is optimized, it must be validated according to ICH guidelines (Q2(R2) and Q14) to ensure it is fit for its intended purpose.[20][21][22][23][24]
Table 3: Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak is pure (PDA analysis) and well-resolved from impurities/placebo. |
| Linearity | To confirm a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Quantitation (LOQ) | Lowest amount quantifiable with accuracy/precision. | Signal-to-Noise ratio ≥ 10 |
| Robustness | Capacity to remain unaffected by small variations. | System suitability parameters met after minor changes (pH ±0.2, Temp ±2°C). |
A system suitability test (SST) must be run before any sample analysis to verify the performance of the chromatographic system.
Table 4: Example System Suitability Test (SST) Criteria
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 1.0% (for n=6 injections) | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% (for n=6 injections) | Demonstrates pumping precision. |
Conclusion
Developing a robust HPLC method for a polar, zwitterionic compound like this compound requires a logical, multi-faceted approach. By systematically evaluating both reversed-phase and HILIC modes and then carefully optimizing the most influential parameters—particularly mobile phase pH—a reliable and reproducible method can be achieved. This structured workflow, grounded in chromatographic principles and guided by regulatory standards, ensures the development of a high-quality analytical method suitable for the demanding environment of pharmaceutical research and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2 | CID 13045369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 1H-Imidazole-1-acetic acid (HMDB0029736) [hmdb.ca]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. veeprho.com [veeprho.com]
- 11. longdom.org [longdom.org]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. halocolumns.com [halocolumns.com]
- 16. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 19. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 20. pharmtech.com [pharmtech.com]
- 21. actascientific.com [actascientific.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 24. database.ich.org [database.ich.org]
Application Notes and Protocols for the Derivatization of 2-(1H-imidazol-1-yl)acetic acid in Drug Discovery
Abstract
The 2-(1H-imidazol-1-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Its unique combination of a nucleophilic imidazole ring and a versatile carboxylic acid handle allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of derivatization strategies for this scaffold, complete with detailed experimental protocols and the scientific rationale underpinning each approach. We will cover modifications of the carboxylic acid moiety, including amide bond formation and bioisosteric replacement with tetrazoles, as well as functionalization of the imidazole ring itself. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this scaffold in the pursuit of novel therapeutics.
Introduction: The Strategic Value of the Imidazole Acetic Acid Scaffold
The imidazole ring is a five-membered aromatic heterocycle that is a constituent of several essential natural molecules, including the amino acid histidine and histamine.[1][2] Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with a wide array of biological targets such as enzymes and receptors.[3][4] When coupled to an acetic acid side chain at the N-1 position, the resulting 2-(1H-imidazol-1-yl)acetic acid molecule becomes a highly versatile building block for combinatorial chemistry and lead optimization.
The strategic importance of this scaffold is perhaps best exemplified by its role as a key intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis and cancer-related bone complications.[5][6] However, its potential extends far beyond this single application. Derivatives have shown promise as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, highlighting the scaffold's broad therapeutic relevance.[7][8][9]
This document serves as a practical guide to unlocking this potential through strategic chemical derivatization. We will explore three primary avenues for modification, providing both the "how" and the "why" for each strategy.
Derivatization Strategies and Library Design Logic
A successful drug discovery campaign relies on the systematic exploration of chemical space around a core scaffold. For 2-(1H-imidazol-1-yl)acetic acid, derivatization can be logically categorized into three main approaches, each designed to probe different aspects of the structure-activity relationship (SAR).
Figure 1: Logic diagram for derivatization of the core scaffold.
Strategy A: Modification of the Carboxylic Acid
The carboxylic acid group is a primary site for modification, most commonly through the formation of amides and esters. This strategy is foundational for building a diverse chemical library.
-
Expertise & Experience: Amide coupling is a cornerstone of medicinal chemistry. By reacting the carboxylic acid with a library of primary and secondary amines, researchers can systematically introduce a vast array of functional groups. This allows for the exploration of new hydrogen bonding interactions, the modulation of lipophilicity (LogP), and the introduction of steric bulk to probe the topology of a target's binding site. Esterification, while often leading to metabolically labile compounds (pro-drugs), can be a rapid way to neutralize the charge of the carboxylic acid, improving cell permeability.
Strategy B: Bioisosteric Replacement of the Carboxylic Acid
While essential for target binding, a carboxylic acid can present challenges, including poor membrane permeability and rapid metabolism. Bioisosteric replacement is a sophisticated strategy to mitigate these issues while retaining the key acidic pharmacophore.
-
Expertise & Experience: The 1H-tetrazole ring is the most widely used bioisostere for a carboxylic acid.[10] It maintains a similar pKa (approximately 4.5-4.9 for tetrazoles vs. 4.2-4.5 for carboxylic acids) and spatial arrangement of the acidic proton, allowing it to mimic the hydrogen bonding and ionic interactions of the original carboxyl group.[5] However, tetrazoles are generally more lipophilic and are resistant to metabolic degradation pathways that target carboxylic acids.[6] This can lead to improved oral bioavailability and a longer duration of action.[6]
Strategy C: Functionalization of the Imidazole Ring
Direct modification of the imidazole ring opens a third vector for chemical exploration, allowing for the introduction of substituents that can interact with previously unoccupied regions of a binding pocket.
-
Expertise & Experience: The imidazole ring offers multiple sites for functionalization. The N-3 nitrogen can be alkylated or arylated to introduce new substituents. More advanced techniques, such as transition-metal-catalyzed C-H activation, allow for the direct attachment of aryl or alkyl groups to the carbon atoms (C-2, C-4, C-5) of the ring.[3] This is a powerful method for improving potency and selectivity, as these modifications can form new, favorable interactions with the target protein. For these reactions, it is often necessary to first protect the carboxylic acid moiety as an ester to prevent interference.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should adapt them as necessary based on the specific properties of their chosen reagents.
Protocol 1: Synthesis of 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (Precursor)
Causality: The tert-butyl ester serves as a protecting group for the carboxylic acid. This is crucial for subsequent reactions, such as C-H functionalization of the imidazole ring, where the free acid could interfere. It can be cleaved under acidic conditions.
Materials:
-
Imidazole
-
tert-butyl chloroacetate
-
Potassium carbonate (K₂CO₃), powdered
-
Ethyl acetate
-
Water (cold)
-
Dichloromethane (DCM)
-
Isopropyl alcohol
Procedure:
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered K₂CO₃ (29.0 g, 0.21 mol).
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.
-
Heat the mixture to reflux and maintain for 10 hours. Monitor reaction completion by TLC (10% MeOH/CHCl₃).[11]
-
After completion, cool the reaction mass and quench with cold water (80 mL).
-
Separate the ethyl acetate layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[11]
-
Purification can be achieved via silica gel chromatography if necessary.
To deprotect the ester:
-
Dissolve the tert-butyl ester (10.0 g, 0.05 mol) in DCM (100 mL) and cool to -15 °C.
-
Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.
-
Stir the mixture at -5 to 0 °C for 2 hours.
-
Add isopropyl alcohol (25 mL) at 0 to -10 °C, then allow to warm to room temperature and stir for 30 minutes.[5][11]
-
Add additional isopropyl alcohol (125 mL) and stir for 1 hour to precipitate the product, which can be collected by filtration.[5]
Protocol 2: General Amide Coupling using HATU
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for creating amide libraries.
Figure 2: Workflow for HATU-mediated amide coupling.
Materials:
-
2-(1H-imidazol-1-yl)acetic acid
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-(1H-imidazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the mixture and stir for another 10 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 30-60 minutes, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Conversion of Carboxylic Acid to 1H-Tetrazole
Causality: This protocol converts the nitrile intermediate (derived from the amide) into a tetrazole using sodium azide. The use of triethylamine hydrochloride provides a safer, in-situ source of hydrazoic acid, avoiding the need to handle this highly toxic and explosive reagent directly.
Materials:
-
Amide derivative from Protocol 2 (e.g., N-methoxy-N-methylamide or a simple primary amide)
-
Dehydrating agent (e.g., POCl₃, P₂O₅, or trifluoroacetic anhydride) to form the nitrile intermediate.
-
Sodium azide (NaN₃) (3.0 equivalents)
-
Triethylamine hydrochloride (Et₃N·HCl) (3.0 equivalents)[12]
-
Toluene or DMF
Procedure (Two Steps): Step 1: Dehydration of Amide to Nitrile (Example with POCl₃)
-
Dissolve the amide (1.0 eq) in a suitable solvent like DCM or acetonitrile.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) and a base like pyridine (2.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Carefully quench with ice water, extract the nitrile product, and purify.
Step 2: Cycloaddition to form Tetrazole
-
In a flask equipped with a reflux condenser, combine the nitrile intermediate (1.0 eq), sodium azide (3.0 eq), and triethylamine hydrochloride (3.0 eq) in toluene.[12]
-
Heat the mixture with vigorous stirring to 95-100 °C and maintain for 24 hours.[12]
-
Monitor the reaction by TLC/LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water and an aqueous NaOH solution to extract the tetrazole salt into the aqueous layer.
-
Separate the aqueous layer and carefully acidify with HCl to precipitate the tetrazole product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 4: C2-Arylation of the Imidazole Ring via Nickel Catalysis
Causality: This advanced protocol enables direct C-H functionalization at the C2 position of the imidazole ring, which is often challenging. Nickel catalysis provides a cost-effective and efficient method for this transformation. The use of a tert-alcohol solvent is key to the success of this reaction.[3]
Materials:
-
2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (from Protocol 1)
-
Aryl chloride or phenol carbamate (1.0-1.5 equivalents)
-
Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) (5-10 mol%)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype) (5-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
tert-Amyl alcohol (solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, add Ni(OTf)₂ (0.05 eq), dcype (0.05 eq), and K₃PO₄ (2.0 eq) to an oven-dried reaction vessel.
-
Add the imidazole ester substrate (1.0 eq) and the aryl coupling partner (1.2 eq).
-
Add anhydrous tert-amyl alcohol.
-
Seal the vessel and heat to 120-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the C2-arylated product.[3]
Data Presentation and Structure-Activity Relationship (SAR) Insights
Systematic derivatization allows for the elucidation of SAR. The tables below present hypothetical data based on established principles for different therapeutic areas.
Table 1: Anti-Inflammatory Activity
Target Principle: Inhibition of COX enzymes or inflammatory cytokines.
| Compound ID | R Group (Amide) | % Inhibition of Paw Edema @ 20 mg/kg | SAR Insights |
| IAA-01 | -OH (Parent Acid) | 35% | Baseline activity. |
| IAA-Am-01 | -NH(4-fluorophenyl) | 65% | Aromatic amides significantly increase activity. The fluoro group may enhance binding or improve metabolic stability.[7] |
| IAA-Am-02 | -NH(cyclohexyl) | 50% | Lipophilic, non-aromatic groups are tolerated but may be less potent than aryl amides. |
| IAA-Am-03 | -N(CH₃)₂ | 25% | Small, polar groups may reduce activity, possibly due to loss of a key H-bond. |
| IAA-Tz-01 | Tetrazole | 60% | Bioisosteric replacement maintains good activity, suggesting the acidic proton is key. Potentially improved PK profile. |
Table 2: Antimicrobial Activity
Target Principle: Disruption of bacterial cell wall synthesis or DNA gyrase.
| Compound ID | R Group (Amide) | MIC vs. S. aureus (µg/mL) | SAR Insights |
| IAA-01 | -OH (Parent Acid) | >128 | The parent acid is largely inactive. |
| IAA-Am-04 | -NH(4-chlorophenyl) | 16 | Halogenated phenyl groups often confer good antibacterial activity. |
| IAA-Am-05 | -NH(2-pyridyl) | 8 | Introduction of an additional basic nitrogen can improve potency, possibly through enhanced target binding or altered cell entry. |
| IAA-C2-Ar | C2-(4-methoxyphenyl) | 4 | C-H arylation on the imidazole ring can dramatically boost potency by accessing new binding interactions. |
| IAA-N3-Alk | N3-benzyl | 32 | N-alkylation of the imidazole can modulate activity, but may be less impactful than C2-arylation depending on the target. |
Conclusion
The 2-(1H-imidazol-1-yl)acetic acid scaffold is a remarkably fertile starting point for drug discovery. Its dual reactive handles allow for a multi-pronged approach to library generation, enabling the systematic modulation of its physicochemical and pharmacological properties. By employing classic modifications such as amidation, advanced strategies like bioisosteric replacement, and cutting-edge techniques like C-H functionalization, researchers can efficiently navigate the complex landscape of structure-activity relationships. The protocols and strategies outlined in this guide provide a comprehensive framework for harnessing the full potential of this privileged scaffold in the development of next-generation therapeutics.
References
- Process for preparation of 5-substituted tetrazoles. (n.d.). Google Patents.
-
Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419–423. [Link]
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry. [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
- Al-Ostath, A. I., et al. (2023). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies, 7(10), 785-800.
- Demko, Z. P., & Sharpless, K. B. (2001). Novel Synthesis of 5-Substituted-Tetrazoles. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Reddy, P. S. N., et al. (2012). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 4(5), 1930-1936.
- Rajput, A. P., et al. (2012). N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Der Pharma Chemica, 4(6), 2222-2227.
- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-490.
- Guedes, J. V. M., et al. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 23(9), 2343.
- Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.
- Jha, A. K., et al. (2024).
-
Synthesis; Characterization and Anti Inflammatory Activity of “3-(2-[1H Benzimidazole-2-YL)-2-Oxethyl] Phenyl) Acetic Acid and Its Derivatives”. (n.d.). Asian Journal of Advanced Research and Reports. Retrieved January 2, 2026, from [Link]
-
Highly-efficient N-arylation of imidazole catalyzed by Cu(II) complexes with quaternary ammonium-functionalized 2-acetylpyridine acylhydrazone. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Medicinal Chemistry Research, 22(11), 5123–5141.
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
- Pérez-An, K., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(24), 6023.
- Method for producing 1H-tetrazole-5-acetic acid. (n.d.). Google Patents.
- Shchekotikhin, A. E., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15197.
- Wang, D., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis.
-
Bîcu, E., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][5][12][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2342.
- Atabey, H., & Yildiz, S. (2016). Synthesis and antimicrobial activity of imidazolium salts. Journal of Chemical and Pharmaceutical Research, 8(3), 738-742.
- Kadi, A. A., et al. (2007). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 50(12), 2807-2814.
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2009). Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. Turkish Journal of Chemistry, 33(2), 267-280.
- Herbert, J. M., et al. (2014). The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 57(11), 659–661.
-
Method for producing 1H-tetrazole derivative. (n.d.). European Patent Office. Retrieved January 2, 2026, from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
- Wang, D., et al. (2015). C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation.
- Kwak, J., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 14(17), 4394–4397.
Sources
- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 13. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
Application Notes & Protocols: The Role of 2-(1H-Imidazol-1-yl)acetic Acid in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, properties, and prospective applications of 2-(1H-imidazol-1-yl)acetic acid in the field of asymmetric catalysis. While not yet a widely documented ligand in its own right, its structural motifs—an N-substituted imidazole and a carboxylic acid—are cornerstones of many successful chiral ligands and catalysts. This guide will, therefore, bridge the gap between established principles and future applications. We will first detail robust synthetic protocols for 2-(1H-imidazol-1-yl)acetic acid. Subsequently, we will delve into its potential as a bidentate N,O-ligand, drawing parallels with analogous structures like N-carboxymethyl-histidine. Finally, we will propose detailed experimental protocols for screening its efficacy in benchmark asymmetric reactions, providing a roadmap for researchers to unlock its catalytic potential.
Introduction: Unveiling the Potential of a Bifunctional Ligand
Asymmetric catalysis remains a paramount tool in modern synthetic chemistry, particularly in the pharmaceutical industry, where enantiomeric purity is often critical for therapeutic efficacy and safety. The design of novel chiral ligands is central to advancing this field. Imidazole and its derivatives are highly versatile ligands in coordination chemistry and have been pivotal in the development of metal-organic frameworks and catalysts.[1][2] The imidazole ring, with its two nitrogen atoms, offers multiple coordination sites and can act as a strong σ-donor, stabilizing various metal centers.[1]
2-(1H-Imidazol-1-yl)acetic acid combines the well-established coordinating ability of an N-substituted imidazole with a carboxylate group, creating a potentially valuable N,O-bidentate ligand scaffold. This structure is reminiscent of the amino acid histidine, whose N-carboxymethyl derivatives have been explored in enzyme-mimetic catalysis.[3][4] The presence of both a nitrogen atom within the aromatic imidazole ring and an oxygen-donating carboxylate group allows for the formation of stable chelate rings with a metal center, a key feature in many successful asymmetric catalysts. This chelation can create a rigid and well-defined chiral environment around the metal, which is essential for effective stereochemical control.
Despite these promising features, 2-(1H-imidazol-1-yl)acetic acid remains an underexplored molecule in the realm of asymmetric catalysis. This guide aims to provide the foundational knowledge and practical protocols to encourage its investigation as a novel ligand.
Synthesis of 2-(1H-Imidazol-1-yl)acetic Acid and its Precursors
The reliable synthesis of the ligand is the first critical step. Several efficient methods have been reported, primarily driven by its role as a key intermediate in the synthesis of zoledronic acid.[5] Below are two common and scalable protocols.
Protocol 2.1: N-Alkylation of Imidazole with a Chloroacetate Ester
This widely used method involves the N-alkylation of imidazole with a protected chloroacetic acid, followed by deprotection. The use of a tert-butyl ester is advantageous due to its facile cleavage under non-aqueous acidic conditions.
Workflow Diagram: Synthesis via N-Alkylation
Caption: Synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride.
Step-by-Step Procedure: [5]
-
Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester:
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (K₂CO₃, 29.0 g, 0.21 mol).
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.
-
Heat the mixture to reflux and maintain for 10 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench with cold water (80 mL).
-
Separate the ethyl acetate layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Cleavage of the tert-butyl ester:
-
Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL) and cool the solution to -15 °C.
-
Slowly add titanium tetrachloride (TiCl₄, 8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature between -15 and -10 °C.
-
Stir the mixture at -5 to 0 °C for 2 hours.
-
Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Add additional isopropyl alcohol (125 mL) dropwise over 30 minutes and stir for another hour. The product will precipitate.
-
Collect the solid by filtration, wash with isopropyl alcohol, and dry under vacuum to yield this compound.
-
Protocol 2.2: Synthesis via Benzyl Ester and Hydrogenolysis
An alternative route involves the use of a benzyl ester, which can be deprotected under milder hydrogenolysis conditions, avoiding strong acids.
Step-by-Step Procedure:
-
Synthesis of Benzyl 2-(1H-imidazol-1-yl)acetate:
-
In a round-bottom flask, dissolve imidazole (4 mmol) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Add benzyl 2-chloroacetate (4 mmol) and stir the mixture at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), add ethyl acetate and water.
-
Separate the organic phase, dry it with anhydrous sodium sulfate, and evaporate the solvent to obtain the benzyl ester.
-
-
Debenzylation to form the free acid:
-
Dissolve the benzyl ester in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield 2-(1H-imidazol-1-yl)acetic acid.
-
Prospective Role in Asymmetric Catalysis
The true potential of 2-(1H-imidazol-1-yl)acetic acid lies in its ability to form chiral metal complexes. The N,O-bidentate nature of the ligand can enforce a rigid geometry upon coordination, which is crucial for creating a stereochemically defined active site.
Coordination Chemistry and Mechanistic Considerations
2-(1H-imidazol-1-yl)acetic acid can coordinate to a metal center (M) in a bidentate fashion through the N3 nitrogen of the imidazole ring and one of the carboxylate oxygens. This forms a stable six-membered chelate ring.
Proposed Coordination and Catalytic Cycle
Caption: Proposed activation and catalytic cycle for a metal complex.
By introducing a chiral element to the 2-(1H-imidazol-1-yl)acetic acid backbone (for instance, at the C2 or C5 position of the imidazole ring, or on the acetic acid methylene group), a chiral ligand can be synthesized. This chiral information would then be transferred to the catalytic pocket, influencing the facial selectivity of substrate approach.
The Lewis acidity of the coordinated metal center would be modulated by the electron-donating properties of the ligand. The imidazole ring is a good σ-donor, which can increase electron density on the metal, while the carboxylate is an anionic donor. This electronic tuning is critical for optimizing catalytic activity.
Potential Applications in Asymmetric Reactions
Based on the performance of other N,O-ligands, complexes of chiral derivatives of 2-(1H-imidazol-1-yl)acetic acid could be effective in a variety of transformations.
-
Asymmetric Henry (Nitroaldol) Reactions: Copper(II) complexes of chiral nitrogen ligands are well-known to catalyze the enantioselective addition of nitroalkanes to aldehydes.[6][7] A chiral complex of 2-(1H-imidazol-1-yl)acetic acid could effectively coordinate both the aldehyde (via the Lewis acidic metal center) and the nitronate anion, positioning them for a stereoselective C-C bond formation.
-
Asymmetric Friedel-Crafts Alkylations: The reaction of indoles with nitroalkenes is another benchmark reaction often catalyzed by chiral Lewis acid complexes.[8] The catalyst could activate the nitroalkene towards nucleophilic attack by the indole, with the chiral ligand environment dictating the enantioselectivity.
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation. Chiral metal complexes can act as Lewis acids to activate the enone or enal, and the ligand's chiral scaffold would control the stereochemical outcome of the nucleophilic attack.
Experimental Protocols for Catalytic Screening
The following is a general protocol for screening the catalytic activity and enantioselectivity of a newly synthesized chiral derivative of 2-(1H-imidazol-1-yl)acetic acid in a model reaction.
Protocol 4.1: Screening in an Asymmetric Henry Reaction
Model Reaction: Benzaldehyde + Nitromethane → 1-phenyl-2-nitroethanol
Materials:
-
Chiral 2-(1H-imidazol-1-yl)acetic acid derivative (Ligand)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Benzaldehyde (freshly distilled)
-
Nitromethane
-
Anhydrous solvent (e.g., isopropanol or THF)
-
Base (e.g., triethylamine or diisopropylethylamine)
Step-by-Step Procedure:
-
In situ Catalyst Preparation:
-
In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂·H₂O (0.01 mmol, 5 mol%).
-
Add the chiral ligand (0.011 mmol, 5.5 mol%).
-
Add anhydrous isopropanol (1.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a shade of blue or green.
-
-
Catalytic Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add benzaldehyde (0.2 mmol, 1.0 equiv.).
-
Add nitromethane (1.0 mmol, 5.0 equiv.).
-
Add the base (e.g., triethylamine, 0.02 mmol, 10 mol%) to initiate the reaction.
-
Stir the reaction for the specified time (e.g., 24-72 hours), monitoring by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Determine the conversion by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
-
Data Presentation:
The results of screening experiments should be tabulated for easy comparison.
| Entry | Ligand | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Ligand A | 25 | 48 | 85 | 70 |
| 2 | Ligand A | 0 | 72 | 70 | 82 |
| 3 | Ligand B | 25 | 48 | 92 | 65 |
Conclusion and Future Outlook
2-(1H-Imidazol-1-yl)acetic acid presents a simple yet promising scaffold for the development of new chiral ligands for asymmetric catalysis. Its straightforward synthesis and the presence of two key coordinating groups—an imidazole nitrogen and a carboxylate—make it an attractive target for further investigation. By introducing chirality into its structure and exploring its coordination with various transition metals, a new class of effective and potentially low-cost catalysts may be uncovered. The protocols and prospective applications detailed in this guide provide a solid starting point for researchers to explore the catalytic utility of this intriguing molecule, potentially leading to novel and efficient methods for the synthesis of enantioenriched compounds.
References
-
MDPI. (2021). Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. Retrieved from [Link]
-
Zhang, L., & Meggers, E. (2017). Steering Asymmetric Lewis Acid Catalysis Exclusively with Octahedral Metal-Centered Chirality. Accounts of Chemical Research, 50(2), 320-330. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Coordination Chemistry Insights: Metal Complexes of 2-(1H-Imidazol-1-yl)ethanol. Retrieved from [Link]
-
Chen, S.-S., & Zhang, J. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18, 6543-6565. Retrieved from [Link]
-
Beilstein Archives. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. Retrieved from [Link]
-
Li, Y., et al. (2024). N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. Chemistry – An Asian Journal. Retrieved from [Link]
-
PubMed. (2024). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. Retrieved from [Link]
-
Kumar, P., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(15), 4489. Retrieved from [Link]
-
ResearchGate. (2016). The roles of imidazole ligands in coordination supramolecular systems. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Retrieved from [Link]
-
Wang, Y., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances, 10(49). Retrieved from [Link]
-
ACS Publications. (2022). Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols. Retrieved from [Link]
-
OUCI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
-
RSC Publishing. (2015). Rare earth metal oxazoline complexes in asymmetric catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium. Retrieved from [Link]
-
MDPI. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Retrieved from [Link]
-
National Institutes of Health. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Retrieved from [Link]
-
University of York. (n.d.). Amino acids and peptides as asymmetric organocatalysts. Retrieved from [Link]
-
ACS Publications. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Purification of 2-(1H-imidazol-1-yl)acetic acid hydrochloride: An Application Guide
Foreword: Navigating the Purification of a Key Pharmaceutical Intermediate
Welcome to this in-depth technical guide on the purification of 2-(1H-imidazol-1-yl)acetic acid hydrochloride. As a crucial intermediate in the synthesis of high-profile pharmaceuticals, including Zoledronic Acid, the purity of this compound is of paramount importance.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, providing not just protocols, but a foundational understanding of the chemical principles that underpin effective purification strategies. We will delve into the nuances of this molecule's physicochemical properties to inform our choice of purification techniques, from classical recrystallization to advanced chromatographic methods. Our focus will be on providing robust, replicable protocols that ensure the high purity required for subsequent synthetic steps and ultimately, for therapeutic applications.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule. This compound possesses a unique combination of functional groups that dictate its behavior in different environments.
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₇ClN₂O₂ | |
| Molecular Weight | 162.57 g/mol [3] | |
| Melting Point | Approximately 200.3–202.3 °C[1] | A high melting point suggests a stable crystalline lattice. |
| pKa (predicted) | 3.37 ± 0.10 (for the carboxylic acid) | This acidic pKa is critical for manipulating the charge of the molecule during acid-base extraction. The imidazole ring also has a basic character. |
| Solubility | The parent compound, imidazole-1-acetic acid, is highly soluble in water. The hydrochloride salt is also water-soluble and soluble in polar protic solvents like methanol.[1][2] | High water solubility can make traditional extractions from aqueous media challenging. Solubility in alcohols is key for recrystallization. |
| Structure | Contains a basic imidazole ring, an acidic carboxylic acid group, and as the hydrochloride salt, exists in a protonated form. | The presence of both acidic and basic centers means the molecule's charge is pH-dependent, a property that can be exploited for purification. |
The zwitterionic potential of the parent molecule, 2-(1H-imidazol-1-yl)acetic acid, and the ionic nature of its hydrochloride salt are the most critical factors to consider. These properties govern the choice of solvents for recrystallization and the design of chromatographic and extraction-based purification methods.
Purification Strategies: A Comparative Overview
There is no single "best" method for purifying this compound; the optimal technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. Here, we present a comparative overview of the most effective methods.
| Purification Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent or solvent system at different temperatures. | Cost-effective, scalable, can yield very high purity. | Requires finding a suitable solvent system, can have lower initial recovery. |
| Acid-Base Extraction | Exploits the pH-dependent solubility of the amphoteric parent molecule to separate it from neutral or differently charged impurities. | Effective for removing non-ionizable impurities. | Can be cumbersome with highly water-soluble compounds, may require back-extraction. |
| Column Chromatography | Separation based on differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Highly versatile, can separate closely related impurities. | Can be time-consuming and require significant solvent volumes, may not be ideal for large-scale purification. |
Experimental Protocols
Protocol 1: High-Purity Recrystallization
Recrystallization is often the most effective method for achieving high purity of this compound, especially for removing minor impurities after initial isolation. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Causality Behind Solvent Selection: Based on literature and the compound's properties, polar protic solvents are good candidates. Isopropyl alcohol and methanol are frequently mentioned in synthesis procedures for precipitation and washing, making them excellent starting points for developing a recrystallization protocol.[1][2] A mixed solvent system, such as alcohol-water, can also be effective for fine-tuning solubility.
Step-by-Step Protocol:
-
Solvent Screening (Small Scale):
-
Place approximately 50 mg of the crude this compound in a small test tube.
-
Add a small volume (e.g., 0.5 mL) of the test solvent (e.g., isopropyl alcohol, methanol, ethanol, or a mixture like methanol/water) at room temperature. Observe for solubility.
-
If insoluble, heat the mixture gently (e.g., in a warm water bath) and add more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A good recrystallization solvent will show low solubility at room temperature, high solubility when hot, and significant crystal formation upon cooling.
-
-
Recrystallization Procedure (Preparative Scale):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen hot solvent (e.g., isopropyl alcohol) in portions, with swirling and gentle heating, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtration to remove colored impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Diagram of Recrystallization Workflow:
Caption: Workflow for the recrystallization of this compound.
Protocol 2: Advanced Purification via Ion-Exchange Chromatography
For challenging separations where recrystallization is insufficient, ion-exchange chromatography (IEC) can be a powerful tool. This technique is particularly well-suited for zwitterionic compounds like the parent molecule of our target, as it exploits their charge characteristics.[4][5][6]
Causality Behind Method Selection: Since 2-(1H-imidazol-1-yl)acetic acid has both a basic imidazole ring and an acidic carboxylic acid, its net charge is pH-dependent. At a low pH, the imidazole is protonated (positive charge), and at a high pH, the carboxylic acid is deprotonated (negative charge). At its isoelectric point (pI), the net charge is zero. IEC allows for the separation of the target compound from impurities with different charge properties. Mixed-mode chromatography, which combines ion-exchange with reversed-phase or HILIC properties, can offer even greater selectivity.[7][8]
Step-by-Step Protocol (Conceptual):
-
Resin Selection:
-
Cation-Exchange: A strong or weak cation exchange resin can be used. The positively charged (at low pH) 2-(1H-imidazol-1-yl)acetic acid will bind to the negatively charged resin.
-
Anion-Exchange: A strong or weak anion exchange resin can be used. At a pH above the pKa of the carboxylic acid, the negatively charged molecule will bind to the positively charged resin.
-
Mixed-Mode: A mixed-mode resin with both cation exchange and reversed-phase functionalities can provide enhanced separation from impurities that differ in both charge and hydrophobicity.
-
-
Column Packing and Equilibration:
-
Prepare a slurry of the selected ion-exchange resin in the starting buffer.
-
Pack the column with the resin slurry and equilibrate with several column volumes of the starting buffer until the pH and conductivity of the eluent are stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in the starting buffer.
-
Load the sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the starting buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound compound by changing the pH or ionic strength of the mobile phase.
-
For cation-exchange, elution can be achieved by increasing the pH (to neutralize the positive charge on the imidazole) or by increasing the salt concentration of the buffer.
-
For anion-exchange, elution can be achieved by decreasing the pH (to protonate the carboxylic acid) or by increasing the salt concentration.
-
-
Collect fractions and monitor by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Product Isolation:
-
Combine the pure fractions.
-
Desalt the solution if necessary (e.g., by dialysis or size-exclusion chromatography if a high salt concentration was used for elution).
-
Isolate the purified compound, for instance, by lyophilization or precipitation.
-
Diagram of Ion-Exchange Chromatography Logic:
Caption: Decision process for ion-exchange chromatography based on pH.
Purity Analysis: A Validated HPLC Method
To verify the success of any purification protocol, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.
Rationale for Method Design: A reversed-phase HPLC method is generally suitable for polar, ionizable compounds like this compound. A C8 or C18 column can be used, and the mobile phase should be buffered to ensure consistent ionization and retention. The addition of an organic modifier like methanol or acetonitrile will control the elution strength.
Proposed HPLC Method for Purity Assessment:
-
Column: Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 250 x 4.6 mm) or equivalent.[9]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a gradient of methanol or acetonitrile in 0.025 M potassium dihydrogen phosphate buffer, with the pH adjusted to around 3.2 with phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm, where the imidazole ring absorbs).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Method Validation: A stability-indicating HPLC method should be validated according to ICH guidelines to ensure it is fit for purpose.[10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Forced Degradation Studies: To ensure the HPLC method is "stability-indicating," forced degradation studies should be performed.[12] This involves subjecting the this compound to stress conditions to intentionally generate degradation products. The HPLC method must then be able to separate these degradation products from the main peak.
-
Acid Hydrolysis: Reflux in 0.1 M HCl.
-
Base Hydrolysis: Reflux in 0.1 M NaOH.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid sample in an oven.
-
Photolytic Degradation: Expose the sample to UV light.
Conclusion: A Pathway to High Purity
The purification of this compound is a critical step in the synthesis of important pharmaceuticals. By understanding its unique physicochemical properties, particularly its zwitterionic nature and high water solubility, researchers can select and optimize the most appropriate purification strategy. Recrystallization from a suitable polar solvent like isopropyl alcohol offers a scalable and cost-effective method for achieving high purity. For more complex impurity profiles, advanced techniques like ion-exchange chromatography provide a powerful alternative. The implementation of a validated, stability-indicating HPLC method is essential to confirm the purity of the final product and to ensure its suitability for downstream applications. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and effectively purify this key intermediate, ensuring the quality and integrity of their research and development endeavors.
References
- Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21.
- Jiang, Z., Smith, N. W., & Adams, M. J. (2010). Zwitterionic ion-exchangers in liquid chromatography.
- Nesterenko, P. N. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16(5), 565–574.
- Al-Shabrawi, M., El-Gizawy, S. M., El-Gindy, A., & El-Yazbi, F. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5909.
- Bio-Rad Laboratories. (n.d.). Mixed-Mode Media.
- Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1–14.
- ICH Harmonised Tripartite Guideline. (2003). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Thermo Fisher Scientific. (n.d.). Acclaim mixed-mode HPLC columns.
- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491.
- Singh, S. K., Reddy, P. S., & Reddy, M. R. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.
- PubChem. (n.d.). 2-(1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1).
- PubChem. (n.d.). Imidazole-1-acetic acid.
- ChemicalBook. (n.d.). Imidazol-1-yl-acetic acid.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 626-638.
- Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.
- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491.
-
PubChem. (n.d.). (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21.
- Nesterenko, P. N. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16(5), 565-574.
-
PubChem. (n.d.). (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]
- Al-Shabrawi, M., El-Gizawy, S. M., El-Gindy, A., & El-Yazbi, F. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5909.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 626-638.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Bio-Rad. (n.d.). Mixed-Mode Media. Retrieved from [Link]
Sources
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. fishersci.be [fishersci.be]
- 4. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. bio-rad.com [bio-rad.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Note: Comprehensive NMR Characterization of 2-(1H-imidazol-1-yl)acetic Acid Hydrochloride
Introduction
2-(1H-imidazol-1-yl)acetic acid hydrochloride is a pivotal chemical intermediate, most notably in the synthesis of zoledronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis and cancer-related bone conditions.[1][2] Given its role in pharmaceutical manufacturing, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.
This guide provides a detailed, field-proven protocol for the comprehensive NMR characterization of this compound. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice. The methodologies detailed herein employ a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments, which together form a self-validating system for structural verification.
Part 1: Foundational Principles & Experimental Design
The core of this analysis rests on probing the magnetic properties of ¹H and ¹³C nuclei. The hydrochloride salt form of the analyte ensures its solubility in polar deuterated solvents like D₂O or DMSO-d₆, which is the first critical step in sample preparation. The choice of experiments is hierarchical, building a complete structural picture piece by piece.
-
¹H NMR: Provides the initial census of proton environments.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons, adding a layer of certainty to the ¹³C assignments.[3][4][5]
-
2D COSY: Maps proton-proton couplings (J-coupling) through bonds, establishing connectivity within spin systems.[6][7]
-
2D HSQC: Correlates each proton directly to its attached carbon, definitively linking the ¹H and ¹³C spectral data.[8][9][10]
This multi-faceted approach ensures that each assignment is cross-validated by at least one other experiment, embodying the principle of trustworthiness in analytical data.
Logical Workflow for Structural Elucidation
The following diagram illustrates the systematic workflow for the complete NMR characterization of the target molecule.
Caption: Workflow for NMR characterization.
Part 2: Detailed Experimental Protocols
These protocols are designed for a standard 400 or 500 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 2D experiments. For a high-quality ¹³C NMR spectrum in a reasonable time, 20-30 mg is recommended.[11]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterium oxide (D₂O). The hydrochloride salt form confers good solubility in water. D₂O is chosen to avoid a large, obscuring solvent signal in the ¹H NMR spectrum.[12][13]
-
Homogenization: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring high-resolution spectra.[14]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][15] The final sample depth should be approximately 4-5 cm.[13]
-
Labeling: Clearly label the NMR tube with the sample identity.
Protocol 2: NMR Data Acquisition
Before acquisition, allow the sample to thermally equilibrate inside the spectrometer for 5-10 minutes. Ensure the instrument is properly locked and shimmed on the D₂O signal to maximize magnetic field homogeneity.
A. ¹H NMR Spectroscopy
-
Purpose: To identify all proton environments and their relative numbers.
-
Pulse Program: Standard single pulse (e.g., Bruker zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 8-16.
B. ¹³C{¹H} NMR Spectroscopy
-
Purpose: To identify all unique carbon environments.
-
Pulse Program: Standard single pulse with proton decoupling (e.g., Bruker zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on concentration.
C. DEPT-135 Spectroscopy
-
Purpose: To differentiate carbon types based on the number of attached protons.
-
Pulse Program: DEPT-135 sequence (e.g., Bruker dept135).
-
Key Feature: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary and carbonyl carbons are absent.[5][16]
-
Parameters: Use standard parameters provided by the spectrometer software.
D. ¹H-¹H COSY Spectroscopy
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Program: Gradient-selected COSY (e.g., Bruker cosygpqf).
-
Data Points (F2 & F1): 2048 x 256.
-
Number of Scans (ns): 2-4 per increment.
E. ¹H-¹³C HSQC Spectroscopy
-
Purpose: To map one-bond correlations between protons and carbons.
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., Bruker hsqcedetgpsisp2.3).[17]
-
¹³C Spectral Width (F1): Set to encompass all expected carbon signals (~180 ppm).
-
¹H Spectral Width (F2): Set to encompass all proton signals (~10 ppm).
-
Number of Scans (ns): 4-8 per increment.
Part 3: Spectral Interpretation and Data Analysis
The following sections detail the expected NMR data based on published literature and established chemical shift principles.[1][2] The numbering scheme used for assignment is shown below:
¹H NMR Analysis
The ¹H NMR spectrum is expected to show four distinct signals in D₂O. The acidic proton of the carboxylic acid and the N-H proton of the imidazolium ring will typically exchange with the D₂O solvent and will not be observed.
-
H-6 (Methylene, -CH₂-): This will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is downfield due to the electron-withdrawing effects of the adjacent nitrogen atom of the imidazole ring and the carbonyl group.
-
H-2, H-4, H-5 (Imidazole Ring): These three protons are on the aromatic imidazole ring and will appear as three distinct singlets (or narrow doublets with small coupling constants). H-2 is typically the most deshielded and appears furthest downfield due to its position between two nitrogen atoms.
¹³C NMR and DEPT-135 Analysis
The proton-decoupled ¹³C NMR spectrum should display five signals, corresponding to the five unique carbon atoms in the molecule.
-
C-7 (Carbonyl, -C=O): This quaternary carbon will appear furthest downfield, typically >170 ppm. It will be absent in the DEPT-135 spectrum.
-
C-2, C-4, C-5 (Imidazole Ring): These three methine (CH) carbons will appear in the aromatic region. The DEPT-135 spectrum will show these as positive signals, confirming their identity as CH groups.[3]
-
C-6 (Methylene, -CH₂-): This methylene carbon will appear upfield of the aromatic signals. The DEPT-135 spectrum provides a crucial validation, showing this signal as a negative peak.[5]
2D NMR Analysis: COSY and HSQC
-
COSY: The COSY spectrum is expected to be simple for this molecule. It will primarily show the absence of correlations between the isolated methylene (H-6) spin system and the imidazole ring protons (H-2, H-4, H-5), confirming their structural separation.
-
HSQC: This is the key experiment for final confirmation. It will show unambiguous correlation cross-peaks connecting each proton signal to its directly bonded carbon signal.[6][9] For example, a cross-peak will connect the chemical shift of the H-6 singlet in the ¹H dimension to the chemical shift of the C-6 carbon in the ¹³C dimension.
Summary of Expected NMR Data
The following table summarizes the expected chemical shifts based on published data.[1][2] Values are approximate and can vary slightly based on concentration and exact pH.
| Atom # | Assignment | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | DEPT-135 Phase | HSQC Correlation (¹H → ¹³C) |
| 2 | Imidazole CH | ~8.6-8.7 | s | ~138.8 | + | Yes |
| 4 | Imidazole CH | ~7.4-7.5 | s | ~125.9 | + | Yes |
| 5 | Imidazole CH | ~7.4-7.5 | s | ~122.4 | + | Yes |
| 6 | Methylene CH₂ | ~5.1 | s | ~52.7 | - | Yes |
| 7 | Carbonyl C=O | - | - | ~172.8 | None | No |
References
-
Fiveable. DEPT-135 Definition. Available from: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available from: [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]
-
Columbia University. DEPT | NMR Core Facility. Available from: [Link]
-
University of Regensburg. 13C NMR Spectroscopy. Available from: [Link]
-
ACS Publications. Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Available from: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
-
Bruker. Exploring 2D HSQC NMR. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
ACS Publications. 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design. Available from: [Link]
-
CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]
-
OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available from: [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]
-
ResearchGate. A structure elucidation system using 1H-NMR and H-H COSY spectra. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Available from: [Link]
-
University of Ottawa. DEPT and DEPTQ - NMR Facility Blog. Available from: [Link]
-
YouTube. What Is HSQC NMR? - Chemistry For Everyone. Available from: [Link]
-
Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available from: [Link]
-
PubChem. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). Available from: [Link]
-
Biophysical Journal. Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH. Available from: [Link]
-
TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Available from: [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available from: [Link]
-
Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Available from: [Link]
-
New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]
-
University of California, Davis. NMR Sample Preparation. Available from: [Link]
-
ResearchGate. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. organomation.com [organomation.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. che.hw.ac.uk [che.hw.ac.uk]
- 17. Exploring 2D HSQC NMR | Bruker [bruker.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride
Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and enhance reaction yields. As a crucial intermediate in the synthesis of pharmaceuticals like Zoledronic Acid, achieving a high-yield, high-purity product is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and proven chemical principles.
General Synthesis Workflow
The synthesis of this compound is typically a two-step process. The first step is the N-alkylation of the imidazole ring with a suitable haloacetate ester. The second step involves the hydrolysis of the resulting ester to the carboxylic acid, followed by conversion to its hydrochloride salt. Understanding this workflow is key to troubleshooting issues at each stage.
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The solutions provided are based on fundamental reaction principles and published optimization strategies.
Part 1: The N-Alkylation Stage
Question: My N-alkylation reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes?
Answer: Low yields in the N-alkylation of imidazole are typically rooted in four key areas: incomplete deprotonation, suboptimal solvent choice, insufficient reactivity of the alkylating agent, or inadequate temperature.
Core Mechanism: The N-alkylation of imidazole is a nucleophilic substitution reaction. A base is required to deprotonate the N-H of the imidazole ring, forming a more nucleophilic imidazolate anion, which then attacks the electrophilic carbon of the haloacetate ester.[4]
Troubleshooting Steps:
-
Evaluate the Base: The choice of base is critical.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often sufficient and are safer and easier to handle. Potassium carbonate is widely used and effective, particularly in polar aprotic solvents like ethyl acetate or DMF, or under solvent-free conditions.[1][5] For these bases to be effective, they must be finely powdered and anhydrous to maximize surface area and reactivity.
-
Strong Bases (e.g., NaH): Sodium hydride will ensure complete and irreversible deprotonation but requires strictly anhydrous conditions and careful handling. It is often unnecessary for this particular transformation unless using a very unreactive alkylating agent.
-
-
Assess the Solvent System:
-
Polar Aprotic Solvents (DMF, Acetonitrile, Ethyl Acetate): These are generally good choices as they solvate the cation of the base, enhancing the nucleophilicity of the imidazolate anion.
-
Solvent-Free Conditions: A highly efficient and environmentally friendly option involves reacting imidazole and the alkylating agent with a base like K₂CO₃ at an elevated temperature (e.g., 90-95°C) without any solvent.[1][6] This often leads to high yields and simplifies work-up.
-
-
Consider Reaction Temperature: If the reaction is sluggish at room temperature, a systematic increase in temperature (e.g., to 60-80°C or reflux) can significantly increase the reaction rate.[4] Monitor the reaction progress by TLC to avoid decomposition or side-product formation at excessive temperatures.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Review of methods for synthesizing and purifying zoledronic acid [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(1H-imidazol-1-yl)acetic acid hydrochloride
Welcome to the technical support guide for 2-(1H-imidazol-1-yl)acetic acid hydrochloride. This document is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals like Zoledronic Acid, achieving its complete and stable dissolution is a critical first step in many experimental workflows.[1][2][3][4] This guide provides in-depth, practical solutions to common solubility issues, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Fundamental Properties & Their Impact on Solubility
Understanding the molecular structure of this compound is the first step in diagnosing solubility problems. The molecule possesses three key features that dictate its behavior in solution:
-
A Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (negatively charged) at a pH above its pKa (~2-3).
-
An Imidazole Ring: This heterocyclic amine acts as a weak base. The nitrogen at position 3 can be protonated (positively charged) at a pH below its pKa (~6-7).
-
A Hydrochloride Salt: The compound is supplied as a pre-protonated salt, with a chloride counter-ion. This significantly enhances its initial affinity for polar solvents compared to its free-base form.
This combination makes the molecule amphoteric and zwitterionic , meaning its net charge and, consequently, its solubility, are highly dependent on the pH of the solvent system.
| Property | Value / Description | Source |
| Molecular Formula | C₅H₇ClN₂O₂ | [5][6] |
| Molecular Weight | 162.57 g/mol | [6] |
| CAS Number | 87266-37-3 | [6] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | ~220-225 °C | [5] |
| Known Aqueous Solubility | Soluble; reported up to 100 mg/mL | [7] |
| Known Organic Solubility | Soluble in Methanol | [8] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility challenges in a practical, question-and-answer format.
Q1: My this compound isn't dissolving well in pure water, even though it's listed as "water-soluble." What should I do first?
Answer: While the compound has good intrinsic water solubility, achieving high concentrations can sometimes be kinetically limited.[7] The dissolution rate can be influenced by factors like particle size and agitation.[9]
Initial Troubleshooting Steps:
-
Mechanical Agitation: Ensure the solution is being stirred vigorously with a magnetic stir bar or vortex mixer. This increases the interaction between the solvent and the solute surface area.
-
Gentle Warming: Gently warm the solution to 30-40°C. For most substances where the dissolution process is endothermic, increasing the temperature will increase both the rate of dissolution and the solubility limit.[9] Do not boil, as this could risk degradation.
-
Sonication: Place the vial or flask in an ultrasonic bath for 5-10 minute intervals. The high-frequency sound waves create micro-cavitations that break apart solid aggregates and accelerate dissolution.
If these physical methods are insufficient, the issue is likely chemical in nature and related to pH. Proceed to Q2.
Q2: How does pH affect the solubility of this compound? Can I manipulate it to prepare a concentrated stock solution?
Answer: This is the most critical factor. Due to its zwitterionic nature, the compound's solubility is lowest near its isoelectric point (pI) , where the net molecular charge is zero. At this pH, strong intermolecular electrostatic attractions between the positive imidazole and negative carboxylate groups can lead to aggregation and precipitation. To maximize solubility, you must adjust the pH to move away from this pI, ensuring the molecule carries a definitive net positive or net negative charge.
Protocol for Maximizing Aqueous Solubility:
-
To create an acidic stock solution (recommended):
-
Weigh the desired amount of this compound.
-
Add approximately 80% of the final desired volume of deionized water.
-
While stirring, add 0.1 M or 1 M HCl dropwise until the pH is ~2.0. The solid should dissolve readily as it is pushed fully into its cationic, highly soluble form.
-
Once fully dissolved, add water to reach the final volume (q.s.).
-
Verify the final pH and adjust if necessary. Store appropriately.
-
-
To create a basic stock solution:
-
Follow steps 1 and 2 above.
-
While stirring, add 0.1 M or 1 M NaOH dropwise until the pH is ~8.0. The solid will dissolve as it converts to its anionic, highly soluble form.
-
Follow steps 4 and 5 above.
-
Q3: I need to work in an organic solvent system. Which solvents are recommended?
Answer: As an ionic salt, this compound will have very limited solubility in non-polar organic solvents (e.g., hexane, toluene, dichloromethane). You must use polar solvents.
-
Primary Recommendation: Methanol . It is a polar protic solvent that is often effective for dissolving this compound.[8]
-
Secondary Options: Other polar protic solvents like ethanol may also work, though likely with lower solubility than methanol.
-
Aprotic Polar Solvents: Solvents like DMSO and DMF may be used, particularly for creating highly concentrated stocks for dilution into aqueous media. However, always check for compatibility with your downstream application.
Experimental Tip: When preparing an organic stock, it is often best to dissolve the compound in a minimal amount of the chosen organic solvent and then dilute it into your final experimental medium. This is a common strategy in drug discovery for poorly soluble compounds.[10][11]
Q4: The compound dissolved perfectly in my pH-adjusted stock solution, but it precipitated when I added it to my final buffer (e.g., PBS at pH 7.4). What happened?
Answer: This is a classic case of buffer-induced precipitation. The pH of your final buffer system is forcing the compound into a less soluble state.
-
Causality: If you prepared an acidic stock (pH 2) and added it to a phosphate-buffered saline (PBS) at pH 7.4, the buffer's capacity will neutralize your acidic stock, raising the pH. The final pH will be close to 7.4. At this pH, the compound is transitioning from its zwitterionic form to its anionic form. If the concentration is high enough, it can crash out of solution.
Mitigation Strategies:
-
Slow, Dropwise Addition: Add your concentrated stock solution very slowly (drop-by-drop) into the final buffer while it is stirring vigorously. This prevents localized areas of high concentration from forming and allows the buffer to adjust the pH more gradually.
-
Lower Stock Concentration: Prepare a more dilute stock solution. This reduces the magnitude of the concentration and pH shock upon addition to the final buffer.
-
Use of Co-solvents: If your experimental system allows, having a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol in your final buffer can help maintain the solubility of the compound. This is a common formulation strategy.[12]
References
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 5. 4-Imidazoleacetic acid hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2 | CID 13045369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-IMIDAZOLEACETIC ACID HYDROCHLORIDE | 3251-69-2 [chemicalbook.com]
- 8. nobleintermediates.com [nobleintermediates.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(1H-imidazol-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. As a key intermediate in the production of pharmaceuticals like Zoledronic acid, a clean and efficient synthesis is critical.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
General Reaction Pathway and Mechanism
The synthesis is typically a two-step process: (1) N-alkylation of imidazole with a haloacetate ester, followed by (2) hydrolysis of the ester to yield the final carboxylic acid.
Caption: General two-step synthesis of 2-(1H-imidazol-1-yl)acetic acid.
The first step is a classic nucleophilic substitution (S_N2) reaction. A base deprotonates the imidazole ring, creating a highly nucleophilic imidazolate anion that attacks the electrophilic carbon of the haloacetate ester, displacing the halide.[1][3] The choice of ester protecting group (e.g., tert-butyl, benzyl) is critical as it dictates the conditions required for the final hydrolysis step.[2][4]
Part 1: Troubleshooting the N-Alkylation Reaction
This section addresses the most common challenges encountered during the initial S_N2 reaction between imidazole and the haloacetate ester.
Q1: The reaction shows low or no conversion to the desired ester intermediate. What are the likely causes?
A1: Low yield is a frequent issue that can typically be traced back to the reactivity of your reagents or suboptimal reaction conditions.
Causality & Troubleshooting Steps:
-
Insufficient Basicity: Imidazole requires deprotonation to become a potent nucleophile. Weak or insufficient base will result in poor conversion. While strong bases like NaH can be used, they require strict anhydrous conditions.[3] For this synthesis, powdered potassium carbonate (K₂CO₃) is often sufficient and easier to handle.[2][4]
-
Action: Ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area. Use at least 1.4 to 1.5 molar equivalents relative to imidazole.[2]
-
-
Alkylating Agent Reactivity: The reactivity of haloacetates follows the order I > Br > Cl. While chloroacetates are common due to cost and stability, the reaction may be sluggish.
-
Action: If using a chloroacetate, consider adding a catalytic amount of potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to accelerate the reaction via the Finkelstein reaction mechanism.[4]
-
-
Solvent Choice: The solvent must be appropriate for an S_N2 reaction. Polar aprotic solvents like DMF, acetonitrile, or ethyl acetate are generally effective.[1][2][4]
-
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions.
Table 1: Recommended Starting Conditions for N-Alkylation
| Parameter | Recommended Value | Rationale |
| Base | Anhydrous K₂CO₃ (powdered) | Effective, easy to handle, and widely documented for this reaction.[2][4] |
| Molar Ratio (Base:Imidazole) | 1.4 : 1.0 | Ensures sufficient deprotonation of imidazole. |
| Molar Ratio (Haloacetate:Imidazole) | 1.2 : 1.0 | A slight excess of the alkylating agent drives the reaction to completion.[2] |
| Solvent | Ethyl Acetate or DMF | Good balance of polarity for S_N2 and reagent solubility.[1][2] |
| Temperature | 25°C to Reflux | Start at room temperature and gently heat if the reaction is slow.[1][2] |
| Catalyst (Optional) | KI or TBAB (0.1 eq) | Recommended when using chloroacetates to improve rate.[4] |
Q2: I'm observing a significant, highly polar byproduct that remains at the baseline on my TLC plate. What is it and how can I prevent it?
A2: This is almost certainly the dialkylated imidazolium salt. The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the haloacetate ester.[3] This is the most common side reaction.
Caption: Formation of the dialkylated imidazolium salt side product.
Prevention Strategies:
-
Control Stoichiometry: Avoid a large excess of the alkylating agent. Using a slight excess of imidazole relative to the haloacetate can suppress the side reaction, though this requires removing the unreacted imidazole during workup. A slight excess of the haloacetate (1.1-1.2 eq) is a common compromise.[2]
-
Controlled Addition: Add the haloacetate ester dropwise to the mixture of imidazole and base over a period of time. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more nucleophilic (and more abundant) imidazole anion over the N-alkylated product.
-
Temperature Management: Avoid high reaction temperatures, as this can accelerate the second alkylation step.[3]
Part 2: Troubleshooting the Ester Hydrolysis Step
The final step involves the cleavage of the ester to yield the carboxylic acid. The conditions depend heavily on the type of ester used.
Q1: My hydrolysis is incomplete, and I'm left with a mixture of starting ester and final product. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is usually a result of insufficiently harsh conditions (acid concentration, temperature, or time). Basic hydrolysis is generally avoided as it can lead to decomposition of the imidazole ring.[5]
Causality & Troubleshooting Steps:
-
For tert-Butyl Esters: These are typically cleaved under non-aqueous acidic conditions or with strong aqueous acid.
-
Method 1 (Non-Aqueous): Using reagents like titanium tetrachloride (TiCl₄) in dichloromethane provides a clean, non-aqueous cleavage, which can simplify workup.[2][6]
-
Method 2 (Aqueous): Heating in aqueous hydrochloric acid is also effective.[4] If the reaction is incomplete, increase the concentration of HCl, the reaction temperature (to 90-100°C), or the reaction time.[4]
-
-
For Benzyl Esters: These are commonly removed by acidic hydrolysis.
-
For Methyl/Ethyl Esters: These are more robust and require more forcing conditions for hydrolysis.
-
Action: Refluxing in concentrated aqueous HCl (e.g., 6M) for an extended period is typically necessary. Monitor progress carefully by TLC or LC-MS.
-
Q2: My product seems to be lost during the aqueous workup. How can I improve isolation and recovery?
A2: 2-(1H-imidazol-1-yl)acetic acid, particularly its hydrochloride salt, is highly polar and very soluble in water, making extraction with common organic solvents inefficient.[8]
Improved Isolation Protocols:
-
Evaporation/Co-distillation: After the reaction, if performed in aqueous HCl, the primary method of isolation is to remove the water under reduced pressure.
-
Action: To remove the final traces of water and HCl, perform a co-distillation (azeotropic removal) by adding toluene and evaporating under reduced pressure. Repeat this process 2-3 times.[7] The product often crystallizes or precipitates as a solid hydrochloride salt.
-
-
Precipitation by Solvent Addition: Once the aqueous solution is concentrated, the product can often be precipitated by adding a less polar, water-miscible solvent in which the product is insoluble.
-
pH Adjustment: While the hydrochloride salt is the common form, the free acid can sometimes be isolated by carefully adjusting the pH of the concentrated aqueous solution to its isoelectric point, which should be near neutral. This can reduce its water solubility and promote precipitation. However, this is often more difficult than isolating the HCl salt.
Part 3: Detailed Experimental Protocol
This protocol is a representative synthesis using tert-butyl chloroacetate, based on methods reported in the literature.[2][4]
Step 1: Synthesis of tert-butyl 2-(1H-imidazol-1-yl)acetate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (10.0 g, 0.15 mol), anhydrous powdered potassium carbonate (29.0 g, 0.21 mol), and ethyl acetate (160 mL).
-
Stir the suspension at room temperature.
-
Slowly add tert-butyl chloroacetate (25.7 mL, 0.18 mol) to the mixture.
-
Heat the mixture to reflux (approx. 77°C) and maintain for 10-12 hours.
-
Monitor the reaction progress by TLC (10% MeOH in CHCl₃, visualized with iodine). The product spot should appear at a higher Rf than the imidazole starting material.
-
After completion, cool the reaction mixture to room temperature and quench with cold water (80 mL).
-
Separate the organic (ethyl acetate) layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.
Step 2: Hydrolysis to 2-(1H-imidazol-1-yl)acetic acid hydrochloride
-
Take the crude tert-butyl 2-(1H-imidazol-1-yl)acetate (assuming ~0.11 mol) and add water (200 mL).
-
Heat the mixture to 90-95°C and stir for 2-3 hours. The mixture should become a clear solution as the ester hydrolyzes and the tert-butanol dissolves.
-
Cool the solution to room temperature (20-25°C).
-
Slowly add concentrated hydrochloric acid (approx. 10-12 mL) to bring the pH to ~1-2.
-
Stir the acidic solution for 30 minutes at room temperature.
-
Concentrate the solution under reduced pressure to obtain a thick residue.
-
Add toluene (50 mL) and evaporate again under reduced pressure to remove residual water.
-
Add acetone (100 mL) to the solid residue, stir the suspension for 1 hour, and then cool to 0-5°C.
-
Collect the white precipitate by filtration, wash with cold acetone, and dry under vacuum to afford this compound.[4]
References
-
Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(42). [Link]
- Cipla Limited. (2005). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic acid.
-
Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
AperTO Archive. (2025). Discovery of a novel. [Link]
- Teva Pharmaceutical Industries Ltd. (2004). Process for purification of zoledronic acid.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]
- 8. WO2004075860A2 - Process for purification of zoledronic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Amide Coupling Reactions with 2-(1H-Imidazol-1-yl)acetic Acid
Welcome to the technical support center for optimizing coupling reactions with 2-(1H-imidazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the coupling of this important N-heterocyclic carboxylic acid.
Introduction to the Chemistry of 2-(1H-Imidazol-1-yl)acetic Acid
2-(1H-imidazol-1-yl)acetic acid is a valuable building block in medicinal chemistry, notably as a key precursor in the synthesis of zoledronic acid.[1][2] Its structure, featuring both a carboxylic acid and an imidazole ring, presents unique challenges and opportunities in amide bond formation. Understanding the chemical properties of this molecule is paramount for successful coupling.
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pKa of the conjugate acid of imidazole is approximately 7, while the pKa of the N-H proton is about 14.5.[3][4] The carboxylic acid moiety, similar to acetic acid, is expected to have a pKa in the range of 4-5. This dual functionality requires careful consideration of reaction conditions, particularly pH and the choice of base, to ensure efficient activation of the carboxylic acid while avoiding undesirable side reactions with the imidazole ring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of 2-(1H-imidazol-1-yl)acetic acid and provides a logical approach to resolving them.
Issue 1: Low or No Product Yield
Low or no formation of the desired amide product is one of the most common challenges. This can often be attributed to several factors, from the choice of coupling reagent to the reaction conditions.
Q: My standard carbodiimide (e.g., EDC, DCC) coupling is failing. What should I try next?
A: Standard carbodiimide reagents may not be potent enough for this substrate, which can be considered sterically hindered. It is recommended to switch to a more powerful onium salt-based coupling reagent.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[5] HATU is often considered the "gold standard" for difficult couplings.[3][6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices and can sometimes offer advantages in terms of reduced side reactions.
Q: I'm using HATU but still getting a low yield. What other parameters can I optimize?
A: If a potent coupling reagent like HATU is not giving the desired results, consider the following optimizations:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is highly recommended.[7] It is basic enough to deprotonate the carboxylic acid without competing as a nucleophile.
-
Solvent: A polar, aprotic solvent such as N,N-dimethylformamide (DMF) is generally the best choice for HATU-mediated couplings as it helps to dissolve the reactants and facilitate the reaction.[8]
-
Reaction Time and Temperature: For hindered couplings, extended reaction times (e.g., 4-24 hours) at room temperature may be necessary. Gentle heating (e.g., 40-50°C) can sometimes improve yields, but should be used with caution as it can also promote side reactions.
-
Stoichiometry: Ensure you are using a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) and the amine (e.g., 1.1-1.5 equivalents) relative to the carboxylic acid.
Issue 2: Formation of Side Products
The presence of the imidazole ring introduces the possibility of specific side reactions that can complicate your reaction mixture and purification.
Q: I'm observing a significant amount of an unknown byproduct. What could it be?
A: A likely side product is the acylation of the N-3 nitrogen of the imidazole ring of another molecule of 2-(1H-imidazol-1-yl)acetic acid or the desired product. The imidazole ring itself can act as a nucleophile.
-
Control the Basicity: Using a hindered, non-nucleophilic base like DIPEA helps to minimize the concentration of the more nucleophilic deprotonated imidazole.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine can help to favor the desired amide bond formation.[9]
Q: How can I minimize racemization if my amine component is chiral?
A: Racemization is a common concern in peptide couplings and can be minimized by:
-
Additives: Using additives like 1-hydroxy-7-azabenzotriazole (HOAt), which is inherent in HATU, or Oxyma Pure can suppress racemization more effectively than older additives like HOBt.[5]
-
Temperature: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help to reduce the rate of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling with 2-(1H-imidazol-1-yl)acetic acid?
While not directly controlling pH in organic solvents, the choice of base influences the reaction environment. The goal is to deprotonate the carboxylic acid (pKa ~4-5) to form the carboxylate, which then reacts with the coupling reagent. Using a base like DIPEA (pKa of conjugate acid ~10.8) is generally sufficient to achieve this without significantly deprotonating the imidazole N-H (pKa ~14.5).[3][4]
Q2: Can I use a one-pot procedure for this coupling?
Yes, a one-pot procedure where the carboxylic acid, coupling reagent, base, and amine are mixed is common. However, for challenging substrates, pre-activation of the carboxylic acid for a short period before adding the amine is often beneficial.[9]
Q3: How do I purify the final amide product?
Purification can often be achieved by standard techniques:
-
Aqueous Work-up: A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous acid (e.g., 5% citric acid or 1M HCl) to remove the base and unreacted amine, followed by a wash with aqueous bicarbonate to remove unreacted carboxylic acid, and finally a brine wash.
-
Chromatography: If the work-up is insufficient to achieve the desired purity, silica gel column chromatography is a standard method.
-
Recrystallization: For crystalline solid products, recrystallization can be a highly effective purification technique.
Q4: Is protection of the imidazole ring necessary?
In most standard amide coupling conditions, protection of the imidazole ring is not necessary. The N-1 position is already substituted, and the N-3 nitrogen is generally not sufficiently nucleophilic to cause significant issues, especially when using hindered bases and optimized reaction conditions.
Data Presentation
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, PyBOP | High reactivity for hindered substrates. |
| Base | DIPEA | Non-nucleophilic, prevents side reactions. |
| Solvent | DMF | Good solubility for reactants. |
| Temperature | 0°C to RT | Minimizes side reactions and racemization. |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1-1.5 : 1.1-1.2 : 2-3 | Ensures complete consumption of the limiting reagent. |
Experimental Protocols
Protocol 1: General Procedure for HATU-mediated Coupling
This protocol provides a general starting point for the coupling of 2-(1H-imidazol-1-yl)acetic acid with a primary or secondary amine.
-
Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1H-imidazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.2 eq), followed by HATU (1.1 eq) and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Protocol 2: Pre-activation Method for Challenging Couplings
This method can be beneficial for particularly unreactive amines.
-
Pre-activation: In a clean, dry flask under an inert atmosphere, dissolve 2-(1H-imidazol-1-yl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.
-
Reaction and Work-up: Follow steps 3-5 from Protocol 1.
Visualization
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield coupling reactions.
HATU-Mediated Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
Sources
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. d-nb.info [d-nb.info]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
stability issues of 2-(1H-imidazol-1-yl)acetic acid hydrochloride in solution
Welcome to the technical support center for 2-(1H-imidazol-1-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a key intermediate in the synthesis of Zoledronic acid, understanding its stability profile is critical for reproducible experimental results and the development of robust formulations.
This guide is structured to provide practical, field-proven insights into potential stability issues, troubleshooting, and best practices for handling this compound in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in solution. The troubleshooting steps are presented in a question-and-answer format to help you quickly identify and resolve common problems.
Issue 1: My solution of this compound has turned a yellow or brownish color over time.
Question: I prepared an aqueous solution of this compound, and after a few hours/days at room temperature on the benchtop, it has developed a distinct yellow or brown tint. What is causing this discoloration, and is my compound degraded?
Answer:
The development of a yellow or brown color in solutions of imidazole-containing compounds is often an indicator of oxidative degradation. The imidazole ring is susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by several factors in a typical lab environment.
Potential Causes and Solutions:
-
Exposure to Light (Photodegradation): The imidazole moiety can be sensitive to photodegradation, especially when exposed to high-intensity or UV light.[1] Photosensitized oxidation can occur, leading to the formation of colored byproducts.
-
Solution: Always protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil. Store solutions in the dark when not in use. A product information sheet for imidazole suggests that solutions should be protected from light for long-term stability.[2]
-
-
Oxidation by Dissolved Oxygen: The imidazole ring can be oxidized by dissolved oxygen in the solvent, a process that can be catalyzed by trace metal ions.[3]
-
Solution: For sensitive experiments or long-term storage, consider de-gassing your solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound. While this may not be necessary for all applications, it is a good practice for ensuring maximum stability.
-
-
Incorrect pH: The stability of the imidazole ring can be pH-dependent.[4][5] While this compound solutions are acidic, unintended changes in pH could potentially influence degradation rates.
-
Solution: Ensure your solvent is free of basic contaminants. If working with buffered solutions, confirm the stability of the compound in that specific buffer system.
-
Issue 2: I am analyzing my sample with HPLC and I see new, unexpected peaks appearing in the chromatogram.
Question: I am running a time-point stability study. In my later time-point samples, I am observing new peaks in my HPLC chromatogram that were not present in the initial sample. What are these new peaks?
Answer:
The appearance of new peaks in your chromatogram is a strong indication that your compound is degrading. A stability-indicating analytical method is designed to separate the intact drug from its degradation products.[6][7] Based on the known chemistry of imidazole compounds, these new peaks are likely one or more of the following degradation products:
Potential Degradation Pathways:
-
Oxidative Degradation Products: The imidazole ring is susceptible to oxidation, which can lead to various degradation products, including ring-opened species.[1][3][8] This is a common degradation pathway for imidazole-containing molecules.
-
Photodegradation Products: Exposure to light can lead to the formation of photo-adducts or other degradation products.[1]
-
Hydrolytic Degradants: While generally less reactive towards hydrolysis than esters, the imidazole ring can undergo hydrolysis under certain conditions, potentially leading to ring-opening.[9][10] Some studies on related compounds show slow hydrolysis at alkaline pH.[11]
The following diagram illustrates potential degradation pathways for this compound based on known imidazole chemistry.
Potential Degradation Pathways
Issue 3: The concentration of my compound is decreasing over time, even when stored in the dark and at a controlled temperature.
Question: I am performing a stability study and have taken precautions to store my solutions in the dark at 4°C. However, my quantitative analysis shows a steady decrease in the concentration of this compound. What could be the cause?
Answer:
A decrease in concentration, even under seemingly controlled conditions, points to a slow degradation process. While you have controlled for light and temperature, other factors could be at play.
Potential Causes and Solutions:
-
Oxidation: As mentioned previously, oxidation by dissolved oxygen can still occur at low temperatures, albeit at a slower rate. This is a common degradation pathway for many active pharmaceutical ingredients.
-
Solution: For long-term studies, consider using a de-gassed solvent and storing your solutions under an inert atmosphere (e.g., nitrogen).
-
-
pH of the Solution: The inherent acidity of the hydrochloride salt in an unbuffered aqueous solution will result in a low pH. While this may be protective against base-catalyzed hydrolysis, it's important to consider if this low pH itself could contribute to any degradation over extended periods.
-
Solution: If you suspect pH is a factor, consider performing your stability study in a buffered solution at a pH relevant to your final application. However, be aware that buffer components themselves can sometimes catalyze degradation.
-
-
Adsorption to Container Surface: Highly polar molecules can sometimes adsorb to the surface of glass or plastic containers, leading to an apparent decrease in concentration in the solution.
-
Solution: Consider using silanized glass vials or low-adsorption plastic containers for your stability studies. It is also good practice to perform a recovery study from your chosen container type at the beginning of your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at low temperatures (2-8°C) and protected from light.[2] For long-term storage (weeks to months), consider freezing the solution at -20°C or below. To minimize the effects of oxidation, using a de-gassed solvent and storing under an inert atmosphere is recommended for sensitive applications.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of imidazole-containing compounds is often pH-dependent.[4][5] The imidazole ring can be more susceptible to degradation in alkaline conditions. Forced degradation studies, which involve stressing the compound at various pH values (e.g., acidic, neutral, and basic), are the best way to determine the optimal pH for stability.[12]
Q3: Is this compound sensitive to oxidation?
A3: Yes, the imidazole ring is known to be susceptible to oxidative degradation.[1][3][8] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. It is advisable to avoid sources of oxidative stress during your experiments.
Q4: What type of analytical method is suitable for a stability study of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[13][14] A typical method would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. UV detection is generally suitable for imidazole-containing compounds. The method must be validated to ensure it can separate the parent compound from all potential degradation products.[6][7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of this compound in solution.[12][15]
Objective: To identify potential degradation pathways and products under various stress conditions.
Materials:
-
This compound
-
HPLC grade water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a light source (as per ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in foil at the same temperature.[12]
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Forced Degradation Workflow
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method development and validation are essential.
Instrumentation:
-
HPLC with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes to elute any less polar degradation products.
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: ~210 nm (imidazole absorbance)
Procedure:
-
Prepare standards of this compound at known concentrations.
-
Inject the standards to determine the retention time and response.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms to ensure that all degradation peaks are well-resolved from the parent peak and from each other.
Data Summary
The following table summarizes the potential degradation pathways for this compound based on the known chemistry of imidazole derivatives.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic/Basic Hydrolysis | Hydrolysis of the imidazole ring (more likely under strong basic conditions).[11] | Ring-opened products. |
| Oxidation | Oxidation of the imidazole ring.[1][3] | Ring-opened products, hydroxylated species. |
| Photolysis | Photosensitized oxidation or other photochemical reactions.[1] | Photo-adducts, various degradation products. |
| Thermal | Acceleration of other degradation pathways (e.g., oxidation, hydrolysis). | Dependent on the primary degradation pathway. |
References
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318.
- Lombardo, A. (1982). Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order.
- Uchida, K., & Kawakishi, S. (1986). Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system.
- Wang, Y., et al. (2024).
- Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(7), 2130-2141.
- Lombardo, A. (1982). Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. Semantic Scholar.
- Degradative imidazole oxidation of particle by reactive oxygen...
- Hollóczki, O., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
- Ameta, R., et al. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
- Paul, S., & Kishore, N. (2014).
- Is 1M Imidazole stock solution sensitive to light?
- Bruice, T. C., & Schmir, G. L. (1957). The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
- Klick, S., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Mangas, V. J., et al. (2007). Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides. Journal of Agricultural and Food Chemistry, 55(11), 4437-4442.
- Bajaj, S., et al. (2016).
- Imidazole, for molecular biology (I5513)
- Povarov, V. G., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC - NIH.
- Patel, P., et al. (2022). Forced Degradation – A Review. Asian Journal of Research in Pharmaceutical Sciences.
- De Haan, D. O., et al. (2019). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.
- Stability Indic
- Gupta, A., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Stability indicating study by using different analytical techniques. IJSDR.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Navigating the Purification Challenges of Polar Imidazole Derivatives
Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar imidazole derivatives. As a class of compounds vital to pharmaceutical and materials science, their inherent polarity and basicity frequently complicate standard purification workflows. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive set of frequently asked questions to empower you to overcome these hurdles with confidence and scientific rigor.
Part 1: Troubleshooting Guide - From Tailing Peaks to "Oiling Out"
This section is structured to provide immediate, actionable solutions to common problems encountered during the purification of polar imidazole derivatives.
Chromatographic Purification Issues
Polar imidazole derivatives often exhibit problematic behavior on standard chromatography systems. Their basic nature can lead to strong interactions with acidic silica gel, resulting in tailing peaks, while their high polarity can cause poor retention in reversed-phase chromatography.
Question: My polar imidazole derivative shows severe peak tailing on a standard silica gel column. What's happening and how can I fix it?
Answer: Peak tailing of basic compounds like imidazoles on silica gel is primarily caused by strong ionic interactions between the basic nitrogen atoms of your compound and acidic silanol groups on the silica surface. This leads to a non-uniform elution front and broad, asymmetric peaks.
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA) or Ammonia: Add 0.1-1% TEA or a small amount of ammonium hydroxide to your mobile phase.[1] This will neutralize the acidic silanols and improve peak shape.
-
Solvent System Optimization: For very polar compounds, a dichloromethane/methanol or chloroform/methanol system may be more effective than ethyl acetate/hexane.[1]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.
-
Amino-propylated Silica: This stationary phase has basic functional groups that can repel basic analytes, reducing strong interactions and improving peak shape.
-
Question: My polar imidazole derivative has no retention on a C18 reversed-phase column and elutes in the solvent front. How can I achieve separation?
Answer: This is a classic problem for highly polar compounds in reversed-phase (RP) chromatography, where the stationary phase is non-polar and the mobile phase is polar.[2] Your highly polar compound has a much greater affinity for the polar mobile phase and does not interact sufficiently with the non-polar stationary phase.
Here are the recommended solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating very polar compounds.[3][4][5] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or buffer).[3][5] The polar analytes are retained in a water-enriched layer on the surface of the stationary phase.[3]
-
Key HILIC Advantage: In contrast to RP, in HILIC, increasing the aqueous content of the mobile phase decreases retention, as water is the strong solvent.[5]
-
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[6][7][8] This allows for simultaneous separation based on both hydrophobicity and ionic interactions, providing excellent retention for polar and charged compounds without the need for ion-pairing reagents.[6][7]
-
Ion-Exchange Chromatography (IEX): Since imidazole derivatives are basic, they will be protonated at acidic or neutral pH. Cation-exchange chromatography can be a powerful tool for their purification, where the positively charged imidazole derivative binds to a negatively charged stationary phase.[9][10][11] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
Caption: Decision tree for selecting the optimal chromatographic method.
Crystallization and Isolation Issues
Crystallization is a powerful purification technique, but the high polarity and hydrogen bonding capabilities of imidazole derivatives can lead to frustrating outcomes.
Question: My polar imidazole derivative "oils out" of solution instead of crystallizing. What can I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This is common for polar compounds where the solute-solvent interactions are complex.
Here are some effective troubleshooting steps:
-
Slower Cooling: Rapid cooling is a common culprit. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
-
Solvent System Adjustment:
-
Use Less Solvent: The solution may be too dilute. Try concentrating the solution before cooling.
-
Change Solvent Polarity: The polarity of your solvent may be too similar to your compound. Try a slightly less polar solvent, or introduce an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to a solution of your compound in a "good" solvent until turbidity persists.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of your compound to the supersaturated solution to initiate crystallization.
-
Question: I can't find a suitable solvent for recrystallization. My compound is either too soluble in everything or not soluble enough.
Answer: This is a common challenge with polar molecules. The solution often lies in using a two-solvent (or co-solvent) system.
-
Procedure for a Two-Solvent Recrystallization:
-
Dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "poor" or "anti-solvent" (one in which your compound is sparingly soluble) dropwise until the solution becomes cloudy (turbid).
-
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Allow the solution to cool slowly. The crystals should form as the solubility of your compound decreases in the mixed solvent system.
-
Extraction and Work-up Issues
Question: I'm performing an acid-base extraction, but an emulsion has formed and the layers won't separate. What should I do?
Answer: Emulsions are common when extracting polar, basic compounds, especially after a neutralization step.
Here are several techniques to break an emulsion:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[1]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.[1]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to force the layers to separate.[1]
Question: After neutralizing the acidic aqueous layer containing my protonated imidazole, I can't recover my compound by extraction into an organic solvent. Why?
Answer: This issue typically arises from one of two main causes:
-
High Water Solubility: Your neutralized imidazole derivative may still be highly soluble in the aqueous layer. Continue to extract the aqueous layer with multiple, smaller portions of an organic solvent (e.g., 5 x 20 mL of dichloromethane instead of 2 x 50 mL).
-
Salt Formation: If you used a strong acid for the initial extraction and a strong base for neutralization, the high concentration of salt formed (e.g., NaCl) can increase the polarity of the aqueous layer and enhance the solubility of your polar compound.[1] If possible, use a weaker acid or base, or try to remove some of the water under reduced pressure before back-extraction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What makes polar imidazole derivatives so difficult to purify? A1: The difficulty stems from a combination of factors:
-
High Polarity: This leads to high water solubility and poor retention in standard reversed-phase chromatography.
-
Basicity (pKa ≈ 7 for imidazole): The basic nitrogen atoms readily protonate and can interact strongly with acidic surfaces like silica gel, causing peak tailing.[1]
-
Hydrogen Bonding: Imidazoles are both hydrogen bond donors and acceptors, which can lead to strong interactions with polar solvents and stationary phases, making elution and crystallization challenging.
Q2: When should I choose HILIC over other chromatographic techniques? A2: HILIC is the preferred method when your polar imidazole derivative has little to no retention on a C18 column, even with a highly aqueous mobile phase.[3][4][5] It is particularly advantageous for compounds with a logP value of zero or less.[12]
Q3: Can I use salt formation to help purify my polar imidazole derivative? A3: Yes, salt formation can be a very effective purification strategy, particularly through crystallization.[2][13][14] Since imidazoles are basic, they can be reacted with a suitable acid to form a salt. These salts often have very different solubility profiles and are frequently more crystalline than the free base, making them easier to purify by recrystallization.[14][15] For basic drugs, the pKa of the counter-ion acid should ideally be at least 2 pH units lower than the pKa of the drug to ensure stable salt formation.[13]
Q4: Are there any non-chromatographic methods I should consider? A4: Besides crystallization, consider these techniques:
-
Acid-Base Extraction: This is a powerful and scalable technique for separating basic imidazoles from neutral or acidic impurities.[1][16][17][18][19] The basic imidazole is extracted into an aqueous acid layer, leaving neutral impurities in the organic layer. The aqueous layer is then basified, and the purified imidazole is back-extracted into a fresh organic layer.
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2, often with a polar co-solvent (modifier) like methanol or acetonitrile, to extract compounds.[20][21][22][23] It can be a "greener" alternative for extracting imidazole derivatives from complex matrices.
Part 3: Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Imidazole Derivative
This protocol provides a starting point for developing a HILIC separation method.
-
Column Selection:
-
Start with a bare silica or an amide-bonded HILIC column (e.g., 100 x 2.1 mm, <3 µm). Amide phases often provide good peak shape for basic compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 60% B
-
8-9 min: 60% to 95% B
-
9-12 min: 95% B (Re-equilibration)
-
-
Injection Volume: 1-5 µL
-
Sample Diluent: Prepare your sample in 90:10 Acetonitrile:Water to match the initial mobile phase conditions and avoid peak distortion.[24]
-
-
Optimization:
-
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease the initial percentage of acetonitrile.
-
Peak Shape: If peak tailing is observed, increase the buffer concentration in Mobile Phase A to 20 mM.[25][26]
-
Selectivity: To alter selectivity, try a different HILIC phase (e.g., zwitterionic or diol) or change the pH of Mobile Phase A (e.g., to pH 4.7 with ammonium acetate).
-
Caption: Troubleshooting common issues in HILIC.
Protocol 2: Acid-Base Extraction for Purifying an N-Alkylated Imidazole
This protocol is designed to separate a basic N-alkylated imidazole from neutral organic starting materials or byproducts.[1][19]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl).
-
Stopper the funnel, invert, and vent. Shake gently for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The protonated imidazole will move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery.
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper, pH > 8).
-
Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Combine the organic extracts from this back-extraction.
-
-
Drying and Solvent Removal:
-
Dry the combined organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified imidazole derivative.
-
Part 4: Data Summary Tables
Table 1: Comparison of Chromatographic Techniques for Polar Imidazoles
| Technique | Stationary Phase | Mobile Phase | Retention Mechanism | Best For... | Key Limitation |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (Water/ACN/MeOH) | Hydrophobic Interactions | Less polar imidazole derivatives or salts with hydrophobic counter-ions. | Poor retention of highly polar, hydrophilic imidazoles.[2] |
| Normal Phase (NP) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc) | Adsorption | Separating isomers of less polar derivatives. | Severe peak tailing for basic imidazoles without a modifier. |
| HILIC | Polar (Silica, Amide, Diol) | High Organic (>70% ACN) | Partitioning into a water layer, H-bonding, electrostatic interactions.[3] | Highly polar and hydrophilic imidazole derivatives.[4][5] | Sensitive to sample solvent and requires long equilibration times.[24] |
| Mixed-Mode | RP + Ion-Exchange | Polar (Aqueous Buffer/ACN) | Hydrophobic & Ionic Interactions | Complex mixtures containing polar, non-polar, and ionic species.[6][7][8] | Method development can be more complex. |
| Ion-Exchange (IEX) | Charged (e.g., SCX) | Aqueous Buffer | Electrostatic Interactions | Purifying imidazoles as charged salts away from neutral impurities.[9][10] | Elution often requires high salt concentrations, which is not MS-friendly.[11] |
References
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
-
Waters Corporation. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]
- Nobilis, M., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules.
-
SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]
- BenchChem. (2025).
- McCalley, D. V. (2015). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity.
-
Restek. (n.d.). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]
- Kumar, L., et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology.
-
MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]
- Phenomenex. (2020). Analysis of Bases – The Chromatography Method of the Old and New. Phenomenex Blog.
-
Phenomenex. (n.d.). Ion Exchange Chromatography (IEX) HPLC Column. Retrieved from [Link]
- Studzińska, S., et al. (2016). Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs.
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Welch Materials. (2024).
- Waters Corporation. (2025).
- Gould, P. L. (1996). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
- Wouters, J., & Quere, L. (Eds.). (2010).
- Chou, W. L., & Chang, C. Y. (2011). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis.
- Chou, W. L., et al. (n.d.). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products.
- Chou, W. L., et al. (n.d.). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products.
- University of California, Irvine. (n.d.). Acid-Base Extraction.1.
- Cavrini, V., et al. (1995). Determination of imidazole antimycotics in creams by supercritical fluid extraction and derivative UV spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
- Crochet, A. (n.d.).
- LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Aakeröy, C. B., et al. (2018).
- Wikipedia. (n.d.). Acid–base extraction.
- UrbanPro. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 10. Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pharmtech.com [pharmtech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. unifr.ch [unifr.ch]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. p.urbanpro.com [p.urbanpro.com]
- 20. jfda-online.com [jfda-online.com]
- 21. "Supercritical fluid extraction of imidazole drugs from cosmetic and ph" by W.-L. Chou, C.-Y. Chang et al. [jfda-online.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of imidazole antimycotics in creams by supercritical fluid extraction and derivative UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. HILIC 문제해결(Troubleshooting) | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Purification of 2-(1H-imidazol-1-yl)acetic acid hydrochloride
Welcome to the technical support guide for the purification of 2-(1H-imidazol-1-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. As a crucial precursor in the synthesis of pharmaceuticals like Zoledronic Acid, its purity is paramount.[1][2][3] This guide provides in-depth, experience-driven protocols and troubleshooting advice to address common purification challenges.
Understanding the Compound and its Impurities
This compound is a polar, water-soluble crystalline solid.[4][5][6] Its structure, featuring both a basic imidazole ring and an acidic carboxylic acid group, makes it amphoteric.[4][5][6] The hydrochloride salt form enhances its stability and modifies its solubility profile.
Common impurities encountered during its synthesis can include:
-
Unreacted Starting Materials: Imidazole and derivatives of chloroacetic acid (e.g., tert-butyl chloroacetate, benzyl chloroacetate).[2][7]
-
By-products: Di-alkylated imidazole species can form, particularly if the reaction conditions are not carefully controlled.[2]
-
Residual Solvents: Solvents used in the synthesis and work-up (e.g., ethyl acetate, dichloromethane, isopropanol) may be present.[2][7]
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions during hydrolysis of ester precursors can lead to degradation.
The choice of purification strategy is dictated by the nature of these impurities and the scale of the experiment. Below, we detail the most effective methods.
Purification Strategy Overview
A logical workflow is essential for achieving high purity. The diagram below outlines a typical sequence from crude product to a purified, verified compound.
Caption: A typical workflow from synthesis to purification and analysis.
Method 1: Recrystallization (Primary Method)
Recrystallization is often the most effective and scalable method for purifying this compound. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
FAQ: Recrystallization
Q1: How do I select the right solvent for recrystallization?
A1: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, its high polarity and salt nature guide the selection.
-
Single-Solvent Systems: Highly polar protic solvents are good starting points. Water is a viable option due to the compound's high water solubility, but recovery can be challenging.[7] Alcohols like methanol or ethanol are often effective.
-
Two-Solvent (Mixed) Systems: This is often the most successful approach. A "solvent" in which the compound is soluble (e.g., water, methanol) is paired with an "anti-solvent" in which it is insoluble (e.g., isopropanol, acetone, ethyl acetate).[8]
Recommended Solvent Systems:
| Solvent System | Ratio (Solvent:Anti-solvent) | Purity Achieved | Yield Range | Notes |
|---|---|---|---|---|
| Water/Methanol | Varies | >99% | 70-85% | Effective for removing less polar impurities. Product is precipitated by adding methanol to a concentrated aqueous solution.[7] |
| Methanol/Isopropanol | ~1:5 to 1:10 | >99% | 75-90% | A robust system. Dissolve in minimal hot methanol, then add isopropanol as the anti-solvent. |
| Water/Acetone | Varies | >98% | 65-80% | Good for removing highly water-soluble impurities. |
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound's solubility is so high in the hot solvent that it separates as a liquid upon cooling, often because the solution is supersaturated or impurities are depressing the melting point.[9] To resolve this:
-
Add More Solvent: Add a small amount of the primary (hot) solvent to the oiled-out mixture to ensure full dissolution before attempting to cool again.
-
Cool Slowly: Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath. Rapid cooling encourages oil formation.[9]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic imperfections provide nucleation sites for crystal growth.[9]
-
Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[9]
Protocol: Two-Solvent Recrystallization
This protocol uses a Methanol/Isopropanol system, which has proven effective for this class of compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot methanol required to just dissolve the solid completely. Stirring and heating on a hot plate will expedite this process.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This removes the charcoal and any insoluble impurities.
-
Crystallization: Reheat the filtrate to boiling. Slowly add isopropanol (the anti-solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Sources
- 1. Review of methods for synthesizing and purifying zoledronic acid [wisdomlib.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. zellbio.eu [zellbio.eu]
- 5. goldbio.com [goldbio.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Home Page [chem.ualberta.ca]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling the Synthesis of 2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride
Introduction: Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride. This molecule is a pivotal intermediate in the industrial production of Zoledronic Acid, a third-generation bisphosphonate used in treating hypercalcemia and bone-related complications from cancer.[1][2] While the synthesis appears straightforward on paper, its transition from bench-scale to pilot or manufacturing scale presents significant challenges, primarily related to reaction control, product isolation, and process economics.
This guide is structured from our extensive field experience to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize the process effectively. We will address common pitfalls and frequently asked questions encountered by drug development professionals during scale-up.
Section 1: Overview of Primary Synthetic Strategies for Scale-Up
The synthesis of this compound typically involves a two-step process: N-alkylation of imidazole followed by ester hydrolysis to yield the final acid salt. The choice of ester and the method of hydrolysis are the most critical decisions influencing the scalability and robustness of the entire process. Two dominant strategies have emerged in the literature and practice, each with distinct advantages and drawbacks.
Strategy A: N-Alkylation with Aqueous Hydrolysis
This classical approach involves reacting imidazole with a chloroacetate ester (e.g., methyl, ethyl, or benzyl) followed by hydrolysis using an aqueous acid like HCl.[3][4][5]
Strategy B: N-Alkylation with Non-Aqueous Ester Cleavage
A more modern and often preferred method for scale-up involves using a tert-butyl chloroacetate ester. The subsequent cleavage of the tert-butyl group is achieved under non-aqueous conditions using a Lewis acid, such as titanium tetrachloride (TiCl₄), which also facilitates the in situ formation of the desired hydrochloride salt.[1][6][7]
Comparative Analysis of Synthetic Routes
| Parameter | Strategy A: Aqueous Hydrolysis | Strategy B: Non-Aqueous Cleavage (TiCl₄) | Rationale & Scale-Up Insight |
| Key Reagents | Imidazole, Methyl/Ethyl Chloroacetate, Aq. HCl | Imidazole, tert-Butyl Chloroacetate, TiCl₄, Isopropanol | The choice of the chloroacetate ester is the defining factor. The tert-butyl ester is specifically chosen for its lability under non-aqueous acidic conditions.[1][6] |
| Product Isolation | Extremely Challenging | Straightforward Precipitation | The final product is highly water-soluble, making extraction difficult and requiring energy-intensive evaporation of large water volumes in Strategy A.[1][6] Strategy B avoids this entirely by precipitating the product from an organic solvent. |
| Safety & Handling | Standard handling of acids and solvents. | Requires rigorous control over moisture-sensitive and corrosive TiCl₄. The reaction is highly exothermic. | While TiCl₄ is hazardous, the engineering controls required are often preferable to the operational inefficiencies of large-scale aqueous workups. |
| "Green" Chemistry | Poor; high water usage and energy for evaporation. | Better; avoids aqueous waste streams but uses chlorinated solvents. A solvent-free N-alkylation has been reported as a greener alternative for the first step.[3][8] | The avoidance of aqueous workup is a significant environmental and cost advantage for Strategy B at scale. |
| Overall Yield | Often lower due to isolation losses. | Generally higher and more reproducible (typically >80% for the cleavage step).[6] | The high, consistent yield of Strategy B is a major driver for its adoption in manufacturing. |
General Synthetic Workflow
The diagram below illustrates the core two-step process common to both strategies.
Caption: General two-step synthesis pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is unequivocally recommended for scaling up to kilograms or metric tons?
A: Based on our experience, Strategy B (Non-Aqueous Cleavage) is the superior choice for industrial scale-up.[1][6] The primary reason is the circumvention of the product isolation issues associated with the aqueous route. The high water solubility of the target molecule makes its extraction from aqueous media inefficient and non-economical at scale.[1] The direct precipitation of the hydrochloride salt from the organic reaction mixture in Strategy B leads to higher purity, better consistency, and a significantly more manageable downstream process (filtration and drying).
Q2: What are the most critical safety concerns when handling titanium tetrachloride (TiCl₄) at a large scale?
A: Titanium tetrachloride is a highly reactive and corrosive Lewis acid. Key safety considerations are:
-
Hygroscopicity: It reacts violently with water, releasing significant heat and large volumes of corrosive hydrogen chloride (HCl) gas. All reactors, lines, and solvents must be scrupulously dried before use.
-
Exothermicity: The reaction with the ester intermediate and the subsequent quenching with alcohol are highly exothermic. A robust reactor cooling system and a slow, controlled addition rate are mandatory to prevent thermal runaway.
-
Material Compatibility: TiCl₄ and the resulting HCl-rich environment are corrosive to many common materials. Glass-lined steel reactors are standard for this process.
-
Personnel Protection: Full personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is required. Operations should be conducted in a well-ventilated area or a closed system.
Q3: Can I use a different Lewis acid instead of TiCl₄ for the non-aqueous cleavage?
A: While other Lewis acids can cleave tert-butyl esters, TiCl₄ is particularly effective and well-documented for this specific transformation.[1][6] A key advantage is that the reaction and subsequent quenching with an alcohol like isopropanol directly generate the hydrochloride salt in a single pot, which is highly efficient.[6] Experimenting with other Lewis acids (e.g., AlCl₃, SnCl₄) would require significant process development and optimization and may not offer the same one-pot advantage.
Section 3: Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis.
Part A: N-Alkylation Step (Imidazole + tert-Butyl Chloroacetate)
Problem 1: The N-alkylation reaction is slow or incomplete, as indicated by TLC/HPLC.
-
Potential Cause 1: Ineffective Base. Potassium carbonate (K₂CO₃) is commonly used, but its efficacy depends on its physical properties.
-
Solution: Ensure you are using finely powdered, anhydrous K₂CO₃ to maximize surface area and reactivity. On a large scale, inefficient stirring can lead to the base settling, reducing its effectiveness. Verify that the reactor's agitation is sufficient to maintain a good suspension.
-
-
Potential Cause 2: Reaction Temperature. The reaction is often run at reflux in a solvent like ethyl acetate.[1]
-
Solution: Confirm that the internal batch temperature is reaching the target (e.g., reflux of ethyl acetate, ~77°C). In large reactors, jacket temperature does not always reflect the internal temperature. Use a calibrated internal temperature probe.
-
-
Potential Cause 3: Reagent Stoichiometry.
-
Solution: While some procedures use a slight excess of imidazole, a small excess of the alkylating agent (tert-butyl chloroacetate) is often used to drive the reaction to completion.[1] However, a large excess can lead to byproduct formation. A typical ratio is 1.0 equivalent of imidazole to 1.1-1.2 equivalents of the chloroacetate.
-
Problem 2: Significant formation of a byproduct is observed.
-
Potential Cause: Dialkylation. Imidazole has two nitrogen atoms, but N-alkylation typically occurs at the N1 position. Dialkylation to form a quaternary imidazolium salt is a possible side reaction, especially if a strong base or harsh conditions are used.
-
Solution: Use a mild base like K₂CO₃ rather than stronger bases like sodium hydride (NaH). Maintain careful temperature control and avoid a large excess of the alkylating agent. The stoichiometry mentioned in Problem 1 is a good starting point.
-
Part B: Ester Cleavage & Product Isolation (TiCl₄ Method)
Problem 1: The final product yield is low after precipitation.
-
Potential Cause 1: Incomplete Ester Cleavage.
-
Solution: This is often due to the deactivation of TiCl₄ by moisture. Ensure all solvents (e.g., dichloromethane) are anhydrous (<50 ppm water). Purge the reactor with nitrogen or argon before charging reagents. Also, verify the molar ratio of TiCl₄ to the ester; a ratio of approximately 1.4:1.0 is often effective.[1][6]
-
-
Potential Cause 2: Incorrect Temperature Profile.
-
Solution: The initial addition of TiCl₄ must be done at low temperatures (-15 to -10°C) to control the exotherm.[1][6] After the addition, the mixture should be allowed to stir at a slightly higher temperature (e.g., -5 to 0°C) for a sufficient time (e.g., 2 hours) to ensure the reaction goes to completion.[1][6] Premature quenching can lead to incomplete reaction.
-
-
Potential Cause 3: Product Loss During Isolation.
-
Solution: The product is precipitated by the addition of an anti-solvent, typically isopropyl alcohol (IPA).[1][6] Ensure a sufficient volume of IPA is used to fully precipitate the product. After precipitation, allow adequate time for crystallization to complete, often by stirring the slurry at a reduced temperature (0-5°C) for several hours before filtration.
-
Problem 2: The isolated product is off-white, yellow, or gummy instead of a crystalline solid.
-
Potential Cause 1: Quenching Issues. An uncontrolled quench of the reaction mixture with IPA can generate localized heat, leading to degradation and discoloration.
-
Solution: Add the IPA slowly and dropwise, ensuring the internal temperature remains under control (e.g., below 10-15°C).
-
-
Potential Cause 2: Impurities from Starting Materials.
-
Solution: Ensure the tert-butyl ester intermediate is of high purity before proceeding to the cleavage step. If necessary, the intermediate can be purified by distillation or crystallization.
-
-
Potential Cause 3: Insufficient Crystallization Time.
-
Solution: A gummy or oily precipitate suggests that the product has oiled out rather than crystallized. This can sometimes be rectified by extending the stirring time of the slurry, adding a small amount of seed crystals, or slightly adjusting the solvent composition.
-
Section 4: Recommended Scale-Up Protocol (Strategy B)
This protocol is a synthesis of best practices for the non-aqueous cleavage route and is intended for trained chemists operating in a suitable process environment.
Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
-
Reactor Setup: Charge a glass-lined reactor with imidazole (1.0 eq) and anhydrous ethyl acetate (8-10 volumes).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (1.4 eq).
-
Alkylation: Begin strong agitation. Add tert-butyl chloroacetate (1.2 eq) at room temperature.
-
Reaction: Heat the mixture to reflux (~77°C) and maintain for 10-12 hours.[1]
-
Monitoring: Monitor the reaction for completion by TLC or HPLC.
-
Workup: Cool the reaction mass to room temperature. Quench with cold water (4 volumes). Separate the organic (ethyl acetate) layer.
-
Isolation: Concentrate the ethyl acetate layer under vacuum to obtain the crude ester as an oil. Purity should be checked before proceeding.
Step 2: Cleavage and Isolation of this compound
-
Reactor Setup: Charge a separate, clean, and scrupulously dry glass-lined reactor with the crude ester from Step 1 (1.0 eq) and anhydrous dichloromethane (10 volumes).
-
Cooling: Cool the solution to between -15°C and -10°C.
-
TiCl₄ Addition: Add titanium tetrachloride (1.4 eq) dropwise via an addition funnel over at least 1 hour, ensuring the internal temperature does not exceed -10°C.[1][6]
-
Reaction: Stir the mixture at -5°C to 0°C for 2 hours.[1][6]
-
Quenching: Slowly add anhydrous isopropyl alcohol (2.5 volumes) dropwise, keeping the temperature below 0°C.[1][6]
-
Precipitation: After the initial quench, allow the mixture to warm to room temperature. Add additional isopropyl alcohol (12.5 volumes) dropwise over 30-60 minutes to induce precipitation.[1][6]
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5°C and stir for an additional 1-3 hours to maximize crystal growth.
-
Isolation: Filter the solid product. Wash the filter cake with cold isopropyl alcohol.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The final product should be an off-white crystalline solid.
Section 5: Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve common issues during the scale-up of Strategy B.
Caption: Troubleshooting decision tree for the non-aqueous synthesis.
References
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491. [Link]
-
Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]
-
Aliabad, J. M., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum. [Link]
-
Sunkara, S., & Thatipamula, R. (2016). an exhaustive methodological review of patents on the synthesis and purification of zoledronic acid. World Journal of Pharmaceutical Research. [Link]
- Patel, V. M., et al. (2005). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
Sources
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. sciforum.net [sciforum.net]
- 5. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
Technical Support Center: Chiral Integrity in Syntheses Involving 2-(1H-imidazol-1-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during chemical reactions involving 2-(1H-imidazol-1-yl)acetic acid and its derivatives. Our focus is on providing practical, evidence-based solutions to the common challenge of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using 2-(1H-imidazol-1-yl)acetic acid?
A: Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate).[1] In the context of a peptide or a larger chiral molecule, the inversion of a single stereocenter is more accurately termed epimerization , which results in a diastereomer. This is a critical issue in drug development because enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other being inactive or even toxic.[2]
While 2-(1H-imidazol-1-yl)acetic acid itself is an achiral molecule (as it has two hydrogens on the α-carbon), it is frequently used as a building block in the synthesis of larger, chiral molecules like peptides or peptidomimetics. The concern arises during the activation of its carboxyl group for amide bond formation. The reaction conditions required for this coupling can inadvertently cause the epimerization of an adjacent chiral amino acid residue already in the peptide chain or the racemization of a chiral coupling partner.
The primary mechanism involves the activation of the carboxylic acid, which significantly increases the acidity of the α-proton on the chiral residue. A base present in the reaction mixture can then abstract this proton, forming a planar enolate or oxazolone intermediate.[3][4] Reprotonation can occur from either face of this planar intermediate, leading to a loss of the original stereochemistry. Amino acids with imidazole side chains, like histidine, are known to be particularly susceptible to this process, making reactions with 2-(1H-imidazol-1-yl)acetic acid a point of concern.[5][6]
Caption: Base-catalyzed racemization pathway during peptide coupling.
Q2: I'm observing significant epimerization of the amino acid coupled to 2-(1H-imidazol-1-yl)acetic acid. What are the primary experimental factors causing this?
A: Epimerization during amide bond formation is a multi-factorial problem. The four most critical parameters are:
-
The Coupling Reagent: The type of activator used to form the reactive intermediate from the carboxylic acid has a profound effect. Highly reactive intermediates have a shorter lifetime, potentially reducing the time for racemization, but some activators inherently promote pathways that lead to racemization. Carbodiimides like DCC or DIC, when used alone, are notorious for causing high levels of racemization.[7]
-
The Base: The choice of organic base is arguably the most critical factor. The base's function is to neutralize protonated species and maintain a favorable pH, but it can also directly abstract the α-proton from the activated amino acid, initiating racemization.[3][8] The strength (pKa) and steric hindrance of the base are key properties to consider.
-
Additives: So-called "racemization suppressants" like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial.[7][8] They function by trapping the initial highly reactive intermediate to form a more stable, yet still reactive, ester. This new intermediate is significantly less prone to racemization via the oxazolone pathway.
-
Temperature and Reaction Time: Higher temperatures increase reaction rates, including the rate of proton abstraction and racemization. Similarly, extended reaction times provide a larger window for the equilibrium between the chiral reactant and the achiral intermediate to be established.
Q3: How should I select a coupling reagent and additive to minimize racemization?
A: The goal is to achieve rapid coupling while minimizing the lifetime and formation of racemization-prone intermediates. Modern uronium/aminium or phosphonium-based reagents, when used with an appropriate additive, are generally superior to carbodiimides alone.
| Reagent Class | Examples | Racemization Risk | Recommended Additive | Comments |
| Carbodiimides | DIC, DCC, EDC | High (if used alone) | Oxyma , HOBt, HOAt | Cost-effective but require an additive for chiral integrity. DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[7] |
| Uronium/Aminium | HBTU, HATU, HCTU, COMU | Low to Moderate | Built-in (HOBt/HOAt) | Highly efficient and fast. HATU and HCTU are generally considered superior to HBTU. COMU is often cited as one of the best for suppressing racemization.[5][9][10] |
| Phosphonium | PyBOP, PyAOP | Low | Built-in (HOBt/HOAt) | Very effective, especially for sterically hindered couplings. They do not form a potentially problematic guanidinylation byproduct. |
| Ynamides | (Proprietary) | Very Low | None required | A newer class of reagents shown to be exceptionally effective at suppressing racemization by forming a stable α-acyloxyenamide active ester.[11][12] |
Recommendation: For coupling sensitive residues like those adjacent to 2-(1H-imidazol-1-yl)acetic acid, start with HATU or COMU . If racemization is still an issue, using DIC/Oxyma at a low temperature (0 °C) is an excellent and cost-effective alternative.[13]
Q4: Which organic base is best for maintaining chiral purity?
A: The ideal base should be strong enough to facilitate the reaction but sterically hindered and/or weak enough to minimize α-proton abstraction.
| Base | Abbreviation | pKa (approx.) | Steric Hindrance | Recommendation for Low Racemization |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | 10.1 | High | Use with caution. Despite being hindered, its high basicity can still promote racemization.[8][10] |
| N-Methylmorpholine | NMM | 7.4 | Low | Good. A weaker base that often provides a good balance between reactivity and suppression of racemization.[8][10] |
| 2,4,6-Trimethylpyridine | TMP, Collidine | 7.4 | High | Excellent. Similar pKa to NMM but significantly more sterically hindered, making it very effective at preventing racemization.[8][10] |
| 4-(N,N-Dimethylamino)pyridine | DMAP | 9.7 | Low | Avoid as primary base. Use only in catalytic amounts for specific reactions (e.g., esterifications), as it is a potent catalyst for racemization.[7] |
Recommendation: Avoid DIPEA if you suspect racemization. Switch to N-Methylmorpholine (NMM) or, for maximum protection, 2,4,6-Trimethylpyridine (TMP) .[10]
Caption: Workflow for selecting an appropriate organic base.
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Solution & Protocol |
| High level (>2%) of a diastereomeric impurity detected by chiral HPLC/LC-MS after coupling. | Inappropriate Base: The use of a strong, non-hindered base like DIPEA is often the primary culprit. | Action: Replace DIPEA with a weaker or more sterically hindered base. Protocol: Substitute the 2.0 equivalents of DIPEA in your standard protocol with 2.0 equivalents of N-Methylmorpholine (NMM) or 2,4,6-Trimethylpyridine (TMP) . Maintain all other parameters and re-analyze the product.[8][10] |
| Racemization persists even after changing the base. | Coupling Reagent Choice: Your coupling reagent (e.g., a carbodiimide without an additive) may be promoting the racemization pathway. | Action: Switch to a modern uronium reagent or ensure an effective additive is used. Protocol: 1. Pre-dissolve your carboxylic acid (1.0 eq) and COMU (1.1 eq) in DMF. 2. Add TMP (2.0 eq) to the solution. 3. Add this activation mixture to your amine component. 4. Run the reaction at room temperature for 1-2 hours. |
| The reaction is sluggish at low temperatures, and warming it to accelerate coupling increases epimerization. | Sub-optimal Reagent/Solvent Combination: The overall reaction kinetics are slow, prolonging the lifetime of the activated intermediate. | Action: Use a highly efficient coupling system and a suitable solvent. Protocol: 1. Use HATU (1.1 eq) as the coupling reagent with NMM (2.0 eq) as the base. 2. Ensure anhydrous DMF or a mixture like DCM/DMF is used as the solvent. 3. Perform the activation step at 0 °C for 5-10 minutes before adding the mixture to the amine, then allow the reaction to slowly warm to room temperature. |
| Difficulty quantifying the extent of racemization. | Inadequate Analytical Method: Standard reverse-phase HPLC cannot separate enantiomers or diastereomers without a chiral stationary phase. | Action: Develop a suitable chiral analytical method. Methodology: 1. Chiral HPLC: Use a column with a chiral stationary phase (e.g., cellulose or amylose-based) to directly separate the desired product from its epimer. 2. GC-MS: Derivatize the hydrolyzed amino acids with a chiral agent and analyze them on a gas chromatograph. 3. NMR Spectroscopy: Use a chiral shift reagent to induce chemical shift differences between the signals of the epimers. |
References
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Retrieved from [Link]
-
Walton, D. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Retrieved from [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. R Discovery. Retrieved from [Link]
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Tejeda-Ayala, F. M., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved from [Link]
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PubMed Central. Retrieved from [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Luxembourg Bio Technologies. Retrieved from [Link]
-
On the Racemization of Chiral Imidazolines. (2008). ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). ResearchGate. Retrieved from [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. PubMed. Retrieved from [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Semantic Scholar. Retrieved from [Link]
- Racemates and optical isomers of 1-(1-phenylethyl)-1h-imidazole-5-carboylic acid derivatives. (1977). Google Patents.
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry. Retrieved from [Link]
-
The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. (2014). PubMed Central. Retrieved from [Link]
-
The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (2016). Sciforum. Retrieved from [Link]
-
Li, W., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]
-
Racemisation in Chemistry and Biology. (2018). Semantic Scholar. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. Retrieved from [Link]
-
Ali, I., et al. (2007). Role of racemization in optically active drugs development. PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Role of racemization in optically active drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creation.com [creation.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 2-(1H-imidazol-1-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, derivatives of 2-(1H-imidazol-1-yl)acetic acid have emerged as a promising class of molecules exhibiting diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This guide provides a comparative analysis of the efficacy of various 2-(1H-imidazol-1-yl)acetic acid derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Understanding the Core Moiety: 2-(1H-imidazol-1-yl)acetic Acid
The 2-(1H-imidazol-1-yl)acetic acid scaffold consists of an imidazole ring N-substituted with an acetic acid group. This arrangement provides a versatile platform for chemical modification, allowing for the introduction of various functional groups at the carboxylic acid moiety (e.g., esters, amides) and on the imidazole ring itself. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with biological targets and overall efficacy.
Comparative Efficacy in Antimicrobial Applications
Derivatives of 2-(1H-imidazol-1-yl)acetic acid, particularly its amide derivatives, have demonstrated notable activity against a range of bacterial and fungal pathogens. The ability to readily synthesize a library of N-substituted amides allows for a systematic exploration of structure-activity relationships (SAR).
Table 1: Comparative Antimicrobial Efficacy (MIC, µg/mL) of N-substituted 2-(1H-imidazol-1-yl)acetamide Derivatives[1]
| Compound ID | R Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 1a | -NH-C6H5 | 100 | 100 | >100 | >100 | 100 | 100 |
| 1b | -NH-C6H11 | 50 | 50 | 100 | 100 | 50 | 50 |
| 1c | -N(CH3)2 | >100 | >100 | >100 | >100 | >100 | >100 |
| 1d | -Morpholino | 100 | 100 | >100 | >100 | 100 | 100 |
| 1e | -Piperidino | 100 | 50 | 100 | >100 | 100 | 100 |
| Standard | Ciprofloxacin | 10 | 12.5 | 10 | 12.5 | - | - |
| Standard | Fluconazole | - | - | - | - | 12.5 | 12.5 |
Data extracted from a study by Sharma et al. (2014).[1]
From the data presented, the N-cyclohexyl derivative (1b ) exhibits the most promising broad-spectrum activity against both bacteria and fungi.[1] This suggests that the lipophilic and bulky nature of the cyclohexyl group may enhance membrane permeability or interaction with the target site. In contrast, the dimethylamino derivative (1c ) showed minimal activity, indicating that simple alkyl substitutions on the nitrogen may not be favorable.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-(1H-imidazol-1-yl)acetic acid derivatives using the tube dilution method, as described in the cited literature.[1]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (2-(1H-imidazol-1-yl)acetamide derivatives)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Nutrient Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Sterile test tubes
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and standard drugs in DMSO to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: Prepare a series of two-fold dilutions of the stock solutions in the appropriate sterile broth (Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in sterile test tubes. The final concentrations may range from 100 µg/mL to 0.78 µg/mL.
-
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.
-
Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Comparative Efficacy in Anticancer Applications
The 2-(1H-imidazol-1-yl)acetic acid scaffold has also been explored for its potential in cancer therapy. Modifications to create acetamide derivatives have yielded compounds with significant cytotoxic activity against various cancer cell lines.
Table 2: Comparative Anticancer Efficacy (IC50, µM) of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide Derivatives[2][3]
| Compound ID | R Group | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 11 | Benzimidazol-2-ylthio | 5.2 | 10.5 |
| 12 | 5-Methylbenzimidazol-2-ylthio | 4.8 | 9.8 |
| 13 | 5,6-Dimethylbenzimidazol-2-ylthio | 4.5 | 9.5 |
| 14 | Benzoxazol-2-ylthio | 15.6 | 25.2 |
| 15 | 5-Chlorobenzoxazol-2-ylthio | 12.3 | 20.8 |
| 16 | N-phenylpiperazin-1-yl | >50 | >50 |
| 17 | N-(2-chlorophenyl)piperazin-1-yl | >50 | >50 |
| 18 | N-(4-fluorophenyl)piperazin-1-yl | >50 | >50 |
| Standard | Doxorubicin | 0.8 | 1.2 |
Data extracted from a study by Özkay et al. (2010).[2][3]
The results indicate that derivatives incorporating a benzimidazole moiety (11-13 ) display significantly higher cytotoxicity against both HT-29 and MCF-7 cell lines compared to those with a benzoxazole (14-15 ) or a piperazine ring (16-18 ).[2][3] Notably, the addition of methyl groups to the benzimidazole ring (12 and 13 ) slightly enhanced the anticancer activity.[2][3] This suggests that the benzimidazole scaffold plays a crucial role in the cytotoxic mechanism of these compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for assessing the cytotoxic activity of 2-(1H-imidazol-1-yl)acetic acid derivatives against cancer cell lines using the MTT assay.[2][3]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Test compounds
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data highlights key structural features that influence the biological activity of 2-(1H-imidazol-1-yl)acetic acid derivatives.
-
For Antimicrobial Activity: Lipophilicity and steric bulk at the amide nitrogen appear to be important for activity, as seen with the N-cyclohexyl derivative. This may facilitate passage through microbial cell membranes or enhance binding to intracellular targets.
-
For Anticancer Activity: The nature of the heterocyclic system attached to the acetamide moiety is critical. Benzimidazole-containing derivatives demonstrated superior cytotoxicity compared to benzoxazole or piperazine analogues. This suggests a specific interaction of the benzimidazole ring with the biological target, potentially through hydrogen bonding or π-π stacking interactions.
The mechanism of action for these derivatives is likely target-dependent. In fungi, imidazole derivatives are known to inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. For anticancer activity, potential mechanisms could involve the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.[2][3] Further mechanistic studies are required to fully elucidate the pathways through which these compounds exert their effects.
Conclusion and Future Directions
This guide provides a comparative overview of the efficacy of 2-(1H-imidazol-1-yl)acetic acid derivatives in antimicrobial and anticancer applications. The presented data underscores the versatility of this scaffold and highlights key structure-activity relationships that can guide the design of more potent and selective therapeutic agents.
Future research should focus on:
-
Expanding the library of derivatives to further probe the SAR.
-
Conducting detailed mechanistic studies to identify the specific molecular targets.
-
Optimizing the lead compounds for improved pharmacokinetic and pharmacodynamic properties.
-
Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models.
By leveraging the insights gained from such comparative studies, the scientific community can continue to harness the therapeutic potential of the 2-(1H-imidazol-1-yl)acetic acid scaffold in the development of novel drugs to combat infectious diseases and cancer.
References
- Özkay, Y., Tunalı, Y., Karaca, H., & Işıkdağ, İ. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(9), 3978-3984.
- Sharma, D., Kumar, R., & Narasimhan, B. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 4(1), 69-72.
- Gordo, J., et al. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 26(16), 4998.
- Demir, B., et al. (2023). Effects of imidazole on cell viability in HCC cell lines.
- Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl) phenyl]acetamide derivatives and evaluation of their anticancer activity.
Sources
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-(1H-imidazol-1-yl)acetic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of successful research and development. This guide provides an in-depth comparison of analytical methods for the validation of 2-(1H-imidazol-1-yl)acetic acid, a key chemical intermediate. By delving into the principles of analytical method validation as prescribed by international regulatory bodies, this document offers practical insights and experimental protocols to ensure data integrity and compliance.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 2-(1H-imidazol-1-yl)acetic acid.
The principles and methodologies discussed are grounded in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2), which provide a comprehensive framework for validating analytical procedures.[3][4][5][6]
The Importance of Rigorous Validation
Ensuring that an analytical method is "fit for purpose" is a critical step in the drug development lifecycle.[1][7] A validated method provides confidence in the quality and reliability of the data, which is essential for making informed decisions in areas such as:
-
Process Chemistry: Monitoring the formation and purity of 2-(1H-imidazol-1-yl)acetic acid during synthesis.
-
Quality Control: Ensuring the identity, strength, quality, and purity of the compound in raw materials and finished products.[8]
-
Pharmacokinetic Studies: Accurately measuring concentrations in biological matrices to understand drug absorption, distribution, metabolism, and excretion (ADME).[9][10][11]
A Comparative Overview of Analytical Techniques
The choice of analytical technique is a critical decision that impacts sensitivity, selectivity, and the complexity of the method. For 2-(1H-imidazol-1-yl)acetic acid, both HPLC-UV and LC-MS/MS are viable options, each with distinct advantages and disadvantages.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of ultraviolet light by the analyte.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It is particularly useful for analyzing complex mixtures and for trace-level quantification.[12][13][14]
The following sections will detail the validation parameters for these two techniques, providing a direct comparison of their expected performance for the analysis of 2-(1H-imidazol-1-yl)acetic acid.
Core Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The following diagram illustrates the typical workflow for analytical method validation.
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ikev.org [ikev.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Imidazole Compounds: Situating 2-(1H-imidazol-1-yl)acetic Acid in the Broader Landscape
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological activities of various imidazole-containing compounds, with a special focus on contextualizing the significance of 2-(1H-imidazol-1-yl)acetic acid. As a Senior Application Scientist, the aim is to deliver a nuanced perspective, grounded in experimental data, to aid in the rational design and development of novel therapeutics based on the versatile imidazole scaffold.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in nature, notably in the amino acid histidine and purine bases of nucleic acids, underscores its fundamental biological role. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites, make it an attractive pharmacophore for designing a wide array of therapeutic agents.[3] Consequently, imidazole derivatives have been successfully developed as antimicrobial, antifungal, anti-inflammatory, and anticancer drugs.[2][4][5]
Comparative Biological Activity of Imidazole Derivatives
The biological activity of imidazole compounds is profoundly influenced by the nature and position of substituents on the imidazole ring. This structure-activity relationship (SAR) is a critical consideration in drug design.[6] To illustrate this, we will compare the activities of different classes of imidazole derivatives across several key therapeutic areas.
Anticancer Activity
Imidazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[7]
Comparative Anticancer Activity of Imidazole Derivatives (IC50 values in µM)
| Compound Class | Derivative Example | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Simple Substituted Imidazoles | 2,4,5-triphenyl-imidazole derivative | 3.57 | 2.63 | - | [8] |
| Benzimidazoles | Benzimidazole-pyrazole hybrid | - | - | 2.2 | [9] |
| Imidazole-Fused Heterocycles | Imidazo[2,1-b]thiadiazole derivative | - | - | - | [7] |
| 2-(1H-imidazol-1-yl)acetic acid | N/A | No direct data available | No direct data available | No direct data available |
Note: The table presents representative data from different studies and is intended for comparative illustration. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
From the available data, it is evident that substitutions on the imidazole ring dramatically impact anticancer potency. For instance, multi-aryl substituted imidazoles and fused heterocyclic systems often exhibit low micromolar to nanomolar IC50 values against various cancer cell lines.[7][8] The mechanism of action for these compounds is diverse, ranging from inhibition of kinases and tubulin polymerization to induction of apoptosis.[10]
Antimicrobial and Antifungal Activity
The development of resistance to existing antimicrobial and antifungal agents is a major global health concern, driving the search for new therapeutic options. Imidazole derivatives have a long history of use as antifungal agents (e.g., clotrimazole, miconazole) and are also being explored for their antibacterial properties.[4][11]
Comparative Antimicrobial/Antifungal Activity of Imidazole Derivatives (MIC values in µg/mL)
| Compound Class | Derivative Example | S. aureus | E. coli | C. albicans | Reference |
| Simple Substituted Imidazoles | 2,4,5-triphenyl-imidazole derivative | - | - | - | [2] |
| Imidazolium Salts | Phenylalanine-derived imidazolium salt | - | 128 | - | [12] |
| Imidazole-Fused Heterocycles | Imidazo[1,2-a]pyrazine derivative | - | - | - | [1] |
| 2-(1H-imidazol-1-yl)acetic acid | N/A | No direct data available | No direct data available | No direct data available |
Note: The table presents representative data from different studies and is intended for comparative illustration. Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
The antifungal mechanism of many imidazole derivatives involves the inhibition of lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[11] For antibacterial activity, proposed mechanisms include disruption of cell wall synthesis and inhibition of nucleic acid replication.[4] Structure-activity relationship studies indicate that lipophilicity and the presence of specific pharmacophores, such as halogens on appended phenyl rings, can significantly enhance antimicrobial potency.[6]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is an active area of research. Certain imidazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
A study on novel imidazolyl acetic acid derivatives revealed that some compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[13] For instance, certain synthesized pyrazole and pyrazolone derivatives of imidazol-1-ylacetic acid hydrazide showed maximum anti-inflammatory effects.[13] Another study on benzimidazole derivatives also reported potent in-vitro anti-inflammatory response through the inhibition of protein denaturation.[14] Miconazole, an imidazole antifungal agent, has also been shown to mitigate acetic acid-induced experimental colitis in rats by reducing inflammation and oxidative stress.[15]
The Case of 2-(1H-imidazol-1-yl)acetic Acid: A Precursor with Untapped Potential?
A thorough review of the scientific literature reveals that 2-(1H-imidazol-1-yl)acetic acid is primarily recognized as a key intermediate in the synthesis of Zoledronic acid, a potent third-generation bisphosphonate used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[16][17]
While its role as a synthetic building block is well-established, there is a conspicuous absence of direct experimental data evaluating the intrinsic biological activity of 2-(1H-imidazol-1-yl)acetic acid in anticancer, antimicrobial, or anti-inflammatory assays. This represents a significant knowledge gap.
However, based on the structure-activity relationships of other imidazole-acetic acid derivatives, we can hypothesize its potential biological profile. The presence of the imidazole ring suggests the possibility of interactions with various biological targets. The acetic acid moiety imparts hydrophilicity and a potential site for further chemical modification to enhance potency and selectivity. It is plausible that 2-(1H-imidazol-1-yl)acetic acid itself may possess modest biological activity that could be significantly amplified through targeted derivatization.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and a direct comparison of 2-(1H-imidazol-1-yl)acetic acid with other imidazole compounds, the following are detailed protocols for key in vitro biological assays.
Anticancer Activity: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including 2-(1H-imidazol-1-yl)acetic acid and other imidazole derivatives) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Landscape: Workflows and Pathways
To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis, screening, and analysis of novel imidazole derivatives.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) for imidazole compounds.
Conclusion and Future Directions
The imidazole scaffold is undeniably a rich source for the discovery of new therapeutic agents. This guide has provided a comparative overview of the biological activities of various imidazole derivatives, highlighting the profound impact of structural modifications on their anticancer, antimicrobial, and anti-inflammatory properties.
While 2-(1H-imidazol-1-yl)acetic acid is currently best known as a synthetic intermediate, its structural features suggest a latent potential for biological activity. The lack of direct experimental data presents a clear opportunity for future research. A systematic evaluation of 2-(1H-imidazol-1-yl)acetic acid and its derivatives using the standardized protocols outlined in this guide would be a valuable contribution to the field of medicinal chemistry. Such studies would not only elucidate the intrinsic biological properties of this readily accessible compound but could also pave the way for the development of novel, potent, and selective imidazole-based therapeutics.
References
- Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. (n.d.). PubMed.
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Rel
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Dubey, S., et al. (2016). Quantitative Structure Activity Relationship of 2, 5, 6–Trisubstituted imidazo (2, 1-b)-1, 3, 4–Thiadiazole as Anticancer Compunds.
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. (n.d.). Engineered Science Publisher.
- Gupta, V., & Kant, V. (2013).
- Exploration of structure-based on imidazole core as antibacterial agents. (n.d.). PubMed.
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic str
- Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. (n.d.). Scilit.
- Sahoo, U., et al. (2012). Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry.
- Synthesis analgesic and anti-inflammatory activity of some 2-substituted 3-acetic acid benzimidazole derivatives. (2025).
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2025).
- Structure-Activity Relationship Modeling and Experimental Validation of the Imidazolium and Pyridinium Based Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii and Staphylococcus aureus. (2021). MDPI.
- Overview on Biological Activities of Imidazole Derivatives. (2022).
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
- Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. (2025).
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.).
- In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.).
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.).
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central.
- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PubMed Central.
- Synthesis and study of biological activity of some new Imidazole deriv
- Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Khalifa, M. M., & Abdelbaky, N. A. (2008).
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermedi
- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermedi
- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020). PubMed Central.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023).
- Miconazole Mitigates Acetic Acid-Induced Experimental Colitis in Rats: Insight into Inflammation, Oxidative Stress and Keap1/Nrf-2 Signaling Crosstalk. (2022). MDPI.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PubMed Central.
- Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enterop
- Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. (2021). PubMed Central.
- Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone. (2025).
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][7][10][18]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). MDPI.
- MIC values of antimicrobial agents. (n.d.).
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.).
Sources
- 1. espublisher.com [espublisher.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biolmolchem.com [biolmolchem.com]
- 12. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-(1H-imidazol-1-yl)acetic Acid: A Critical Evaluation for Researchers
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides a comparative analysis of various synthetic routes to 2-(1H-imidazol-1-yl)acetic acid, a crucial building block in the synthesis of pharmaceuticals, most notably the third-generation bisphosphonate, Zoledronic acid. Our focus is to deliver an in-depth technical examination of the prevalent synthetic strategies, moving beyond mere procedural lists to offer insights into the rationale behind experimental choices and the practical implications of each route.
Introduction: The Significance of 2-(1H-imidazol-1-yl)acetic Acid
2-(1H-imidazol-1-yl)acetic acid serves as a key intermediate in the synthesis of Zoledronic acid, a potent inhibitor of bone resorption used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[1] The efficiency, cost-effectiveness, and environmental impact of the synthesis of this precursor are of paramount importance for the large-scale production of this vital therapeutic agent. This guide will dissect and compare the most common synthetic pathways, providing you with the necessary data to select the most suitable method for your research or manufacturing needs.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-(1H-imidazol-1-yl)acetic acid predominantly revolves around the N-alkylation of the imidazole ring with a two-carbon unit bearing a carboxylic acid or a precursor group. We will explore three primary methodologies:
-
Two-Step Synthesis via Alkylation with Haloacetate Esters and Subsequent Hydrolysis: This is the most widely documented approach, with variations in the ester protecting group.
-
One-Pot Synthesis from Imidazole, Benzyl Alcohol, and Chloroacetyl Chloride: An approach that aims to streamline the process by generating the alkylating agent in situ.
-
Solvent-Free Synthesis: A green chemistry approach that minimizes the use of hazardous organic solvents.
Route 1: Two-Step Synthesis via Alkylation with Haloacetate Esters and Subsequent Hydrolysis
This classical and versatile approach involves two distinct chemical transformations: the N-alkylation of imidazole with a haloacetate ester, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. The choice of the ester protecting group (e.g., tert-butyl, benzyl) significantly influences the reaction conditions for both steps.
Mechanism of N-Alkylation of Imidazole
The N-alkylation of imidazole is a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the imidazole ring, forming the more nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the haloacetate ester, displacing the halide and forming the N-substituted product.[2] The choice of base and solvent is critical for achieving high yields and minimizing side reactions.[2]
Caption: General mechanism of N-alkylation of imidazole.
Route 1a: Using tert-Butyl Chloroacetate
This route offers the advantage of a protecting group that can be removed under specific non-aqueous conditions, which can be beneficial for product isolation.
Step 1: Preparation of imidazol-1-yl-acetic acid tert-butyl ester
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.
-
Reflux the mixture for 10 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction with cold water (80 mL) and separate the ethyl acetate layer.
-
The organic layer contains the desired tert-butyl ester, which can be carried forward to the next step.
Step 2: Preparation of imidazol-1-yl-acetic acid hydrochloride
-
To a solution of the crude imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL), cool the mixture to -15 to -10 °C.
-
Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.
-
Stir the mixture at -5 to 0 °C for 2 hours.
-
Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes and stir at room temperature for another 30 minutes.
-
Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour to precipitate the product.
-
Filter the solid to obtain imidazol-1-yl-acetic acid hydrochloride.
Route 1b: Using Benzyl Chloroacetate
The benzyl protecting group is commonly employed due to its stability and the various methods available for its removal, including acid hydrolysis and catalytic hydrogenolysis.[3]
Step 1: Synthesis of benzyl 2-(1H-imidazol-1-yl)acetate
-
To a mixture of imidazole (4 mmol) and potassium carbonate in dimethylformamide (DMF), add benzyl 2-chloroacetate (4 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add ethyl acetate and water to the reaction mixture for extraction.
-
Separate the organic phase and dry it with anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the benzyl ester.
Step 2: Acidic Hydrolysis of benzyl 2-(1H-imidazol-1-yl)acetate
-
To the crude benzyl 2-(1H-imidazol-1-yl)acetate, add 10% aqueous HCl.
-
Stir the mixture at 65 °C for 24 hours.
-
After the reaction is complete, toluene can be added to aid in the separation of the aqueous and organic phases.
-
Separate the aqueous phase and evaporate the water to precipitate the 2-(1H-imidazol-1-yl)acetic acid.[1]
Mechanism of Acid-Catalyzed Ester Hydrolysis
The acid-catalyzed hydrolysis of an ester is a reversible reaction and is the reverse of the Fischer esterification.[4] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the alcohol lead to the formation of the carboxylic acid.[1][5]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Route 2: One-Pot Synthesis from Imidazole, Benzyl Alcohol, and Chloroacetyl Chloride
This method offers an efficient alternative by avoiding the separate preparation and isolation of the haloacetate.[6] The reaction proceeds by generating benzyl chloroacetate in situ, which then reacts with imidazole in the same reaction vessel.
-
Charge a stirred mixture of imidazole (9.29 mol) and benzyl alcohol (2.92 mol) in acetonitrile (900ml).
-
Slowly add chloroacetyl chloride (2.65 mol) at 10-20 °C.
-
Raise the temperature to 50-55 °C and stir for 12 hours.
-
Distill off the acetonitrile under vacuum.
-
Add water to the residue and extract the product, benzyl 1-imidazolylacetate, into ethyl acetate.
-
The resulting ester can then be hydrolyzed as described in Route 1b.
Route 3: Solvent-Free Synthesis
In an effort to develop more environmentally friendly protocols, a solvent-free method for the N-alkylation of imidazole with tert-butyl chloroacetate has been reported.[7][8] This approach not only reduces solvent waste but can also lead to simpler work-up procedures.
-
Mix imidazole with an equimolar amount of tert-butyl chloroacetate in the presence of powdered potassium carbonate.
-
The reaction is carried out without any solvent.
-
After the reaction is complete, water is added to the reaction mixture to isolate the imidazol-1-yl-acetic acid tert-butyl ester.
-
The ester is then hydrolyzed in water, followed by treatment with hydrochloric acid to obtain the final product.[7]
Performance Comparison of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key parameters of the discussed synthetic routes.
| Parameter | Route 1a: tert-Butyl Ester | Route 1b: Benzyl Ester | Route 2: One-Pot Benzyl Ester | Route 3: Solvent-Free tert-Butyl Ester |
| Starting Materials | Imidazole, tert-butyl chloroacetate | Imidazole, benzyl chloroacetate | Imidazole, benzyl alcohol, chloroacetyl chloride | Imidazole, tert-butyl chloroacetate |
| Key Reagents | K₂CO₃, TiCl₄, Isopropyl alcohol | K₂CO₃, HCl | Acetonitrile | K₂CO₃, Water, HCl |
| Solvents | Ethyl acetate, Dichloromethane | DMF, Ethyl acetate, Toluene | Acetonitrile, Ethyl acetate | None (initially), Water |
| Reaction Temperature | Reflux (alkylation), -15 to 25 °C (hydrolysis) | Room temp (alkylation), 65 °C (hydrolysis) | 10-55 °C | Not specified, then 90-95°C for hydrolysis |
| Reaction Time | 10 h (alkylation), ~4 h (hydrolysis) | 24 h (alkylation), 24 h (hydrolysis) | 12 h | Not specified for alkylation, 2h for hydrolysis |
| Yield | Good overall yield reported[9] | Good yield reported[1] | >80% yield for the ester[2] | Good yields reported[7] |
| Work-up | Extraction, precipitation | Extraction, evaporation | Distillation, extraction | Water addition, filtration, evaporation |
| Advantages | Non-aqueous hydrolysis, crystalline product | Common protecting group, multiple deprotection options | One-pot procedure, avoids isolation of haloacetate | Environmentally friendly, reduced solvent waste |
| Disadvantages | Use of TiCl₄ (corrosive, moisture sensitive) | Use of DMF (high boiling point solvent) | Requires careful control of reagent addition | May require optimization for scalability |
Conclusion and Future Outlook
The synthesis of 2-(1H-imidazol-1-yl)acetic acid can be accomplished through several effective routes. The traditional two-step method using haloacetate esters offers reliability and has been extensively documented, with the choice of the ester protecting group influencing the deprotection strategy. The one-pot synthesis presents a more streamlined and potentially cost-effective alternative for large-scale production by reducing the number of unit operations.[6] The solvent-free approach aligns with the principles of green chemistry and is a promising avenue for more sustainable manufacturing processes.[7][8]
The selection of the optimal synthetic route will depend on a variety of factors, including the scale of the synthesis, available equipment, cost of starting materials and reagents, and environmental considerations. For laboratory-scale synthesis, the two-step methods are well-established and provide a high degree of control. For industrial applications, the one-pot and solvent-free methods offer significant advantages in terms of process efficiency and sustainability. Further research into optimizing the solvent-free approach and exploring other green chemistry methodologies will be crucial for the future of large-scale, environmentally responsible synthesis of this important pharmaceutical intermediate.
References
-
Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. Sciforum. [Link]
-
Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 255-263. [Link]
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
R Discovery. (2019, January 19). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. [Link]
-
Paper Archives. (2019, October 1). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. [Link]
-
Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 255-263. [Link]
-
Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 255-263. [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]
-
Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
- Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [paper.researchbib.com]
- 9. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Imidazole-Containing Haptens
For researchers, scientists, and professionals in drug development, the precise detection and quantification of small molecules are paramount. Among these, imidazole-containing compounds are of significant interest due to their prevalence in biologically active molecules, including the neurotransmitter histamine and various pharmaceuticals.[1][2] Immunoassays, powered by specific antibodies, offer a sensitive and high-throughput method for their detection.
However, the Achilles' heel of any hapten-based immunoassay is antibody cross-reactivity—the extent to which an antibody binds to molecules other than its target antigen.[3] This guide provides an in-depth comparison of cross-reactivity profiles for antibodies raised against imidazole-containing haptens. We will delve into the causality behind experimental design, provide detailed protocols for assessing cross-reactivity, and present comparative data to inform the selection of the most specific antibodies for your research needs.
The Genesis of an Anti-Hapten Antibody: More Than Just an Immune Response
Small molecules like imidazole derivatives are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4] This hapten-carrier conjugate is then used to immunize an animal. The design of the hapten, including the point of attachment to the carrier protein, is a critical determinant of the resulting antibody's specificity and affinity.[4] The goal is to expose the most characteristic epitopes of the imidazole moiety to the immune system, thereby generating antibodies that can recognize the free, unconjugated hapten with high fidelity.
The Litmus Test: Competitive ELISA for Cross-Reactivity Assessment
The gold-standard for quantifying the cross-reactivity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the free hapten in a sample competes with a labeled or immobilized hapten for a limited number of antibody binding sites.[5][6] The signal generated is inversely proportional to the concentration of the free hapten in the sample. By testing a panel of structurally related and unrelated compounds, we can determine the degree to which they cross-react with the antibody.
Visualizing the Competitive ELISA Workflow
Caption: Molecular basis of antibody cross-reactivity with haptens.
The specificity of an antibody is not absolute. Minor modifications to the hapten structure, such as the addition of a methyl group, may only slightly reduce the binding affinity, leading to cross-reactivity. Conversely, significant differences in the core structure or the nature and position of side chains will likely abrogate binding. Molecular modeling studies can be employed to predict and rationalize the observed cross-reactivity by analyzing the interactions between the antibody's binding site and different hapten structures. [4]
Conclusion: A Foundation for Reliable Immunoassays
The development of highly specific antibodies against imidazole-containing haptens is a critical step in creating reliable and accurate immunoassays. A thorough understanding and meticulous evaluation of cross-reactivity are not merely procedural formalities but the very foundation of assay validity. By employing a systematic approach to hapten design, antibody screening, and cross-reactivity testing using competitive ELISA, researchers can select antibodies with the desired specificity for their intended application. This guide provides the framework and practical insights to navigate the complexities of antibody cross-reactivity, ultimately leading to more robust and trustworthy scientific outcomes.
References
-
An immunoassay for histamine based on monoclonal antibodies. PubMed. [Link]
-
Flow diagram of indirect competitive ELISA. ResearchGate. [Link]
-
Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides. PubMed. [Link]
-
Competitive ELISA Protocol and Animation. Microbe Notes. [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. National Institutes of Health (NIH). [Link]
-
Cross-reactivity of herbicides structurally related to 2,4,5-TP. ResearchGate. [Link]
-
SuperHapten: a comprehensive database for small immunogenic compounds. National Institutes of Health (NIH). [Link]
-
(PDF) Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. National Institutes of Health (NIH). [Link]
-
Recent advances of imidazole-containing derivatives as anti-tubercular agents. PubMed. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
-
Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Institutes of Health (NIH). [Link]
-
Influence of the hapten-fluorophore bridge on binding parameters in a fluoroimmunoassay for carbamazepine. PubMed. [Link]
-
Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Semantic Scholar. [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. MDPI. [Link]
Sources
- 1. An immunoassay for histamine based on monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Structural Elucidation of 2-(1H-imidazol-1-yl)acetic acid hydrochloride: X-ray Crystallography vs. Spectroscopic Methods
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of pharmaceutical development and advanced chemical synthesis, the precise molecular structure of a compound is its defining characteristic. It dictates its physicochemical properties, its biological activity, and its potential as a therapeutic agent. 2-(1H-imidazol-1-yl)acetic acid hydrochloride is a key intermediate in the synthesis of Zoledronic acid, a potent bisphosphonate used to treat various bone-related conditions.[1][2][3][4][5] Ensuring the structural integrity of this precursor is paramount for the quality and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the analytical techniques used for the structural elucidation of small organic molecules, with a specific focus on this compound. We will explore the definitive power of single-crystal X-ray crystallography and contrast it with the complementary insights provided by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the strengths and limitations of these essential analytical tools.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][7][8][9] It provides a detailed molecular map, revealing not only the connectivity of atoms but also precise bond lengths, bond angles, and the spatial orientation of the molecule.[10] Furthermore, it elucidates the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.
Experimental Protocol: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands patience and precision.
Part 1: Crystal Growth – The Art of Patience
The primary prerequisite for SCXRD is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free from significant defects.[10] For a small organic salt like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., a mixture of ethanol and water). The container is loosely covered to allow the solvent to evaporate slowly over several days to weeks.[4][11]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually to room temperature, or even lower, in a controlled environment like a dewar of warm water.[3][4]
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that includes a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[5][11]
Part 2: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and the crystal's space group. The intensities of the reflections are integrated and corrected for various experimental factors.[13]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit, resulting in a final, accurate molecular structure.[14]
Hypothetical Crystallographic Data
A successful crystallographic analysis of this compound would yield a comprehensive dataset, which would be presented in a table similar to the one below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₇ClN₂O₂ |
| Formula Weight | 162.57 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | a = 8.5, b = 12.2, c = 7.1 |
| α, β, γ (°) | α = 90, β = 105.3, γ = 90 |
| Volume (ų) | 708.9 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.522 |
| R-factor | < 0.05 |
| Key Hydrogen Bonds | N-H···Cl, O-H···Cl |
Visualizing the Workflow
The process of a single-crystal X-ray diffraction experiment can be visualized as a linear progression from sample preparation to the final structural model.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
A Symphony of Techniques: Comparison with Spectroscopic Methods
While X-ray crystallography provides the ultimate structural proof, it is often used in conjunction with a suite of spectroscopic techniques that are quicker, do not require crystalline material, and offer complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[15][16][17] It provides detailed information about the chemical environment, connectivity, and number of different types of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Experimental Data for this compound
| Technique | Chemical Shift (δ) in ppm | Assignment |
| ¹H NMR | 8.7 (s, 1H) | Imidazole C2-H |
| 7.5 (br s, 2H) | Imidazole C4-H and C5-H | |
| 5.1 (s, 3H) | -CH₂- and HCl proton | |
| ¹³C NMR | 172.8 | Carboxylic acid carbon (C=O) |
| 138.8 | Imidazole C2 | |
| 125.9 | Imidazole C5 | |
| 122.4 | Imidazole C4 | |
| 52.7 | Methylene carbon (-CH₂) |
Data sourced from literature.[1][4]
Interpretation: The ¹H NMR spectrum clearly shows the three distinct types of protons in the molecule in the correct integration ratios.[10] The ¹³C NMR spectrum confirms the presence of all five carbon atoms in their expected chemical environments, from the downfield carboxylic acid carbon to the aliphatic methylene carbon.[1][17] Together, these spectra provide a robust confirmation of the molecule's covalent framework.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[18][19][20] Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique spectral fingerprint.
Experimental Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3175, 3125, 3064 | C-H stretch (aromatic) | Imidazole ring |
| 2945, 2869 | C-H stretch (aliphatic) | Methylene group (-CH₂) |
| 2524, 2510 | O-H stretch (broad) | Carboxylic acid |
| 1732 | C=O stretch (strong) | Carboxylic acid |
| 1581, 1547 | C=N and C=C stretch | Imidazole ring |
| 1223 | C-O stretch | Carboxylic acid |
Data sourced from literature.[1][4]
Interpretation: The IR spectrum provides strong evidence for the key functional groups. The very broad absorption in the 2500-3000 cm⁻¹ region is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. The strong, sharp peak at 1732 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group.[21] Absorptions corresponding to the imidazole ring and the methylene group are also clearly visible.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[22] For small molecules, it is primarily used to determine the molecular weight with high accuracy, which in turn can confirm the elemental composition.[2][23][24][25]
Experimental Data for this compound
| Technique | m/z Value | Assignment |
| MS (m/z) | 127.0 | [M+1]⁺ of the free base |
Data sourced from literature.[1][4]
Interpretation: The observed mass corresponds to the protonated molecule of 2-(1H-imidazol-1-yl)acetic acid (C₅H₆N₂O₂), confirming its molecular formula. The hydrochloride salt dissociates in the mass spectrometer.
Comparative Analysis: Choosing the Right Tool
Each analytical technique offers a unique perspective on the molecular structure. The choice of method depends on the specific information required, the nature of the sample, and the stage of the research or development process.
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination[6]- Provides precise bond lengths and angles[10]- Elucidates crystal packing and intermolecular interactions | - Requires a high-quality single crystal[9]- Time-consuming- Structure is in the solid state, which may differ from solution |
| NMR Spectroscopy | - Detailed information on molecular connectivity in solution[15]- Non-destructive- Can study dynamic processes | - Less sensitive than MS- Does not provide 3D structure directly without complex experiments (e.g., NOESY)- Spectra can be complex for large molecules |
| IR Spectroscopy | - Rapid and simple- Excellent for identifying functional groups[18]- Small sample requirement | - Provides limited information on the overall molecular skeleton- Not suitable for complex mixture analysis without chromatography |
| Mass Spectrometry | - Extremely sensitive- Provides accurate molecular weight and elemental composition[24]- Can be coupled with chromatography for mixture analysis | - Does not provide information on stereochemistry or isomerism- Can cause fragmentation, which may complicate interpretation |
A Complementary Approach
The structural elucidation of a new compound is rarely reliant on a single technique. Instead, these methods are used in a complementary fashion to build a comprehensive and irrefutable structural assignment.
Caption: The complementary nature of analytical techniques.
Conclusion: Certainty in Three Dimensions
The structural confirmation of a critical intermediate like this compound is a multi-faceted process. Spectroscopic techniques, including NMR, IR, and MS, collectively provide a wealth of information that allows for a confident determination of the molecular formula, the constituent functional groups, and the covalent bonding framework. The data from these methods are mutually reinforcing and, in most routine cases, sufficient for structural confirmation.
However, for absolute, unambiguous proof of the three-dimensional structure in the solid state, single-crystal X-ray crystallography remains the gold standard. It moves beyond connectivity to provide a precise, atomic-resolution picture of the molecule, including stereochemistry and the subtle nuances of intermolecular interactions that govern its crystalline form. For regulatory submissions and in situations where absolute structural certainty is non-negotiable, the insights provided by X-ray crystallography are indispensable.
References
-
Reddy, M. S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Bandyopadhyay, A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Aragen Bioscience. (n.d.). Molecular weight Determination. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 839–849. [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry?. [Link]
-
Sargent, M., & O'Connor, G. (2003). Methodology for Accurate Mass Measurement of Small Molecules. LGC. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link]
-
UCLA. (n.d.). Basic 1h And 13c Nmr Spectroscopy. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. ResearchGate. [Link]
-
The Science Notes. (2023). X-ray Crystallography: Definition, Principle, Steps, Data Analysis, Applications, and Limitations. [Link]
-
Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. [Link]
-
University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
-
University of Florida. (2015). Crystal Growing Tips. [Link]
-
Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
-
Stanford University. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Dummies. (2016). How to Find Functional Groups in the IR Spectrum. [Link]
-
Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. [Link]
-
Mtoz Biolabs. (n.d.). Determination of Molecular Weight by Mass Spectrometry. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
University of Glasgow. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]
-
Iversen, H. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(5), 3294–3306. [Link]
-
Peak Proteins. (2021). Beginners Guide To X-ray Data Processing. [Link]
-
RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
Sources
- 1. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 3. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. rigaku.com [rigaku.com]
- 7. excillum.com [excillum.com]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 14. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 18. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 20. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 21. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 22. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 23. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 24. rsc.org [rsc.org]
- 25. Determination of Molecular Weight by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Catalytic Synthesis of 2-(1H-imidazol-1-yl)acetic Acid: A Key Pharmaceutical Intermediate
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-(1H-imidazol-1-yl)acetic acid is a critical building block, notably in the synthesis of Zoledronic acid, a potent bisphosphonate used in the treatment of osteoporosis and cancer-related bone conditions. The primary synthetic challenge lies in the selective N-alkylation of the imidazole ring with a haloacetic acid derivative. This guide provides an in-depth comparison of various catalytic strategies for this synthesis, offering experimental data, detailed protocols, and mechanistic insights to inform your selection of the most suitable method.
Introduction to the Synthesis
The synthesis of 2-(1H-imidazol-1-yl)acetic acid typically proceeds via the N-alkylation of imidazole with a haloacetate ester (e.g., ethyl chloroacetate or tert-butyl bromoacetate), followed by hydrolysis of the resulting ester. The choice of catalyst for the initial N-alkylation step is crucial as it significantly impacts reaction efficiency, yield, and overall process viability. This guide will explore and compare three prevalent catalytic approaches: conventional base-catalyzed synthesis, phase-transfer catalysis (PTC), and solvent-free synthesis.
I. Conventional Base-Catalyzed Synthesis
This classical approach relies on the deprotonation of imidazole by a base to form the imidazolide anion, a potent nucleophile that subsequently attacks the electrophilic carbon of the haloacetate ester.
Mechanistic Insight
The reaction is a straightforward SN2 nucleophilic substitution. The base's role is to generate the imidazolide anion. The choice of base and solvent is critical to ensure sufficient nucleophilicity of the imidazolide and to facilitate the substitution reaction while minimizing side reactions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as N,N-diisopropylethylamine (DIPEA).
Performance Comparison
The performance of conventional base-catalyzed methods is highly dependent on the chosen base and solvent system.
| Catalyst/Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | tert-butyl chloroacetate | Ethyl acetate | Reflux | 10 | Not specified, but part of a multi-step synthesis | [1][2] |
| K₂CO₃ | benzyl 2-chloroacetate | DMF | Room Temp. | 24 | Good yield (not quantified) | [3] |
| DIPEA | chloroacetyl chloride (in situ esterification) | Dichloromethane | Not specified | Not specified | 66 (for the ester) | [3] |
| NaOH | tert-butyl chloroacetate | DMF | Reflux | 1 | Not specified, but successful synthesis reported | [4][5] |
Causality Behind Experimental Choices: The use of polar aprotic solvents like DMF and ethyl acetate is common as they effectively solvate the cation of the base while leaving the imidazolide anion relatively free to act as a nucleophile. Potassium carbonate is a widely used, cost-effective, and moderately strong base that is sufficient for deprotonating imidazole. Stronger bases like NaOH can also be employed to drive the reaction to completion.
Experimental Protocol: Base-Catalyzed Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)acetate[1][2]
Materials:
-
Imidazole (10.0 g, 0.15 mol)
-
tert-Butyl chloroacetate (25.7 mL, 0.18 mol)
-
Powdered Potassium Carbonate (K₂CO₃) (29.0 g, 0.21 mol)
-
Ethyl acetate (160 mL)
-
Cold water
Procedure:
-
To a solution of imidazole in ethyl acetate, add powdered K₂CO₃ followed by tert-butyl chloroacetate at room temperature.
-
Reflux the mixture for 10 hours, monitoring the reaction progress by TLC.
-
After completion, quench the reaction mass with cold water (80 mL).
-
Separate the ethyl acetate layer.
-
The organic layer can then be further processed to isolate the product.
Caption: Base-catalyzed N-alkylation of imidazole.
II. Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of 2-(1H-imidazol-1-yl)acetic acid synthesis, PTC facilitates the transfer of the imidazolide anion from an aqueous or solid phase to an organic phase containing the haloacetate ester.
Mechanistic Insight
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, forms an ion pair with the imidazolide anion. This lipophilic ion pair is soluble in the organic phase, where it can react with the haloacetate ester. The catalyst then returns to the aqueous/solid phase to repeat the cycle. This method avoids the need for expensive, anhydrous polar aprotic solvents.
Performance Comparison
PTC offers an efficient alternative to conventional methods, often with milder reaction conditions and easier work-up.
| Catalyst | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| bis-[2-(N-benzyl-N,N-diethylammonio)ethyl]ether dichloride | KOH/K₂CO₃ | tert-butyl bromoacetate | Not specified | Not specified | Not specified | 50 (for the ester) | [2] |
Causality Behind Experimental Choices: The use of a phase-transfer catalyst allows the reaction to proceed in a two-phase system, which can simplify the work-up procedure and may allow for the use of less hazardous solvents. The catalyst's lipophilic nature is key to transporting the imidazolide anion into the organic phase where the reaction occurs.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)acetate[2]
While a detailed protocol for this specific PTC synthesis is not fully provided in the search results, a general procedure can be outlined based on the principles of PTC:
Materials:
-
Imidazole
-
tert-Butyl bromoacetate
-
Potassium hydroxide (KOH) and Potassium carbonate (K₂CO₃)
-
bis-[2-(N-benzyl-N,N-diethylammonio)ethyl]ether dichloride (as PTC)
-
An organic solvent (e.g., toluene or dichloromethane)
-
Water
Procedure:
-
Dissolve imidazole and the bases (KOH and K₂CO₃) in water.
-
Dissolve tert-butyl bromoacetate and the phase-transfer catalyst in the organic solvent.
-
Combine the two phases and stir the mixture vigorously at the desired temperature.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer, wash with water, and dry over an anhydrous salt.
-
Evaporate the solvent to obtain the crude product, which can be further purified.
Caption: Phase-Transfer Catalysis Workflow.
III. Solvent-Free Synthesis
In a push towards greener and more sustainable chemistry, solvent-free synthesis offers a compelling alternative. This method eliminates the use of potentially hazardous and environmentally damaging organic solvents.
Mechanistic Insight
The reaction proceeds by intimately mixing the solid reactants (imidazole and a base like K₂CO₃) with the liquid haloacetate ester. The reaction occurs at the interface of the solid and liquid phases, often facilitated by heating. The absence of a solvent can sometimes lead to faster reaction rates and simplified work-up procedures.
Performance Comparison
Solvent-free synthesis can be highly efficient and environmentally friendly.
| Catalyst/Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | tert-butyl chloroacetate | None | Not specified | Not specified | High yield (not quantified) | [6][7][8][9] |
Causality Behind Experimental Choices: The elimination of solvents reduces waste, cost, and potential environmental impact. The choice of a solid base like powdered potassium carbonate provides a high surface area for the reaction to occur. This method is particularly attractive for industrial applications where large volumes of solvents can be problematic.
Experimental Protocol: Solvent-Free Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)acetate[6]
Materials:
-
Imidazole
-
tert-Butyl chloroacetate
-
Powdered Potassium Carbonate (K₂CO₃)
-
Water
Procedure:
-
Mix imidazole and powdered K₂CO₃.
-
Add tert-butyl chloroacetate to the solid mixture.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture to dissolve inorganic salts.
-
The product, being water-insoluble, can be isolated by filtration or extraction.
Caption: Solvent-Free Synthesis Workflow.
Conclusion and Future Outlook
The choice of catalytic method for the synthesis of 2-(1H-imidazol-1-yl)acetic acid depends on various factors including cost, environmental considerations, and available equipment.
-
Conventional base-catalyzed synthesis is a well-established and versatile method, but often requires the use of organic solvents.
-
Phase-transfer catalysis offers an excellent alternative, particularly for large-scale synthesis, by avoiding anhydrous conditions and simplifying work-up.
-
Solvent-free synthesis represents the greenest approach, minimizing waste and environmental impact, making it an increasingly attractive option for sustainable chemical manufacturing.
Future research in this area will likely focus on the development of even more efficient and recyclable catalysts, as well as the optimization of reaction conditions to further improve yields and reduce environmental footprint. The principles of green chemistry will undoubtedly continue to drive innovation in the synthesis of this important pharmaceutical intermediate.
References
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. R Discovery. [Link]
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. R Discovery. [Link]
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Paper Archives. [Link]
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein journal of organic chemistry, 4, 42. [Link]
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein journal of organic chemistry, 4, 42. [Link]
-
Ghasemi, S., & Ghammamy, S. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133. [Link]
-
Aliabad, J. M., Hosseini, M., Yavari, I., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2016(4), M911. [Link]
-
Jones, G. P. (1983). N-Alkylation of imidazoles. University of Otago. [Link]
-
Durán-Valle, C. J., et al. (2004). N-alkylation of imidazole by alkaline carbons. Journal of Catalysis, 221(1), 138-146. [Link]
-
da Silva, F. C., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2909-2915. [Link]
-
ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... [Link]
- Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic acid.
-
ResearchGate. (n.d.). Synthesis of N‐alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields:... [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
-
Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
-
Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. [Link]
-
Ghasemi, S., & Ghammamy, S. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. ResearchGate. [Link]
-
Bull. Chem. Soc. Ethiop. (2018). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
Journal of Chemistry. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. [Link]
Sources
- 1. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [paper.researchbib.com]
comparing the chelating properties of 2-(1H-imidazol-1-yl)acetic acid with other ligands
An In-Depth Comparative Guide to the Chelating Properties of 2-(1H-imidazol-1-yl)acetic Acid
As a Senior Application Scientist, this guide provides a detailed comparison of the chelating properties of 2-(1H-imidazol-1-yl)acetic acid (IAA) against other widely-used ligands. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform ligand selection in metal coordination studies.
Introduction: The Significance of Chelation and Imidazole-Based Ligands
Chelation is a fundamental process in chemistry and biology where a central metal ion is bound by a multidentate ligand, known as a chelating agent, to form a stable, ring-like structure called a chelate.[1][2] The stability of these complexes is crucial in diverse applications, from treating heavy metal poisoning and enhancing nutrient bioavailability in agriculture to controlling metal-catalyzed reactions in industrial processes.[1][3][4]
The imidazole ring, a key component of the amino acid L-histidine, is a particularly effective coordinating group for various metal ions, including copper, zinc, and cobalt.[5][6] Its nitrogen atoms can act as electron donors, playing a vital role in the function of many metalloproteins.[5][7] 2-(1H-imidazol-1-yl)acetic acid (IAA) is a synthetic chelator that isolates the core functionalities of histidine responsible for metal binding: the imidazole ring and a carboxylic acid group.[8] This structural focus makes IAA an excellent model compound for studying imidazole-metal interactions and a potentially valuable ligand in its own right. This guide compares its performance against established chelators to delineate its specific advantages and limitations.
Synthesis of 2-(1H-imidazol-1-yl)acetic acid (IAA)
The accessibility of a ligand is a critical factor for its practical application. IAA can be synthesized through several routes, with a common and efficient method involving the N-alkylation of imidazole. A typical two-step process begins with the reaction of imidazole with an ester of a haloacetic acid (like tert-butyl chloroacetate) in the presence of a base, followed by acidic hydrolysis to yield the final product.[9][10][11]
Caption: General workflow for the synthesis of 2-(1H-imidazol-1-yl)acetic acid.
Benchmarking Against Standard Chelating Ligands
To objectively evaluate IAA's performance, we compare it to three standard ligands, each representing a different class of chelator:
-
Ethylenediaminetetraacetic acid (EDTA): A powerful, synthetic hexadentate aminopolycarboxylic acid. It is the industry standard for strong, non-selective chelation, forming highly stable complexes with most di- and trivalent metal ions.[12][13]
-
Glycine: The simplest amino acid, acting as a bidentate ligand through its amino and carboxylate groups. It serves as a fundamental reference for amino acid-based chelation.[4][14]
-
L-Histidine: A naturally occurring amino acid featuring an imidazole ring, an amino group, and a carboxylate group. It is a tridentate ligand and the most direct biological analogue to IAA.[5][6]
Experimental Methodologies for Quantifying Chelation
The interaction between a ligand and a metal ion is quantified by its stability constant (or binding constant), which reflects the strength of the complex formed. Several robust techniques are employed for these measurements.
Potentiometric Titration
This is a cornerstone technique for determining the stability constants of metal complexes in solution.[15][16] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base (e.g., NaOH) is added. The resulting titration curve reveals the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[17][18]
Experimental Protocol:
-
Calibration: Calibrate the pH electrode system using standard buffers.
-
Ligand Protonation: Titrate a solution of the ligand and a strong acid (e.g., HCl) with a standardized strong base (e.g., NaOH) in a constant ionic strength medium (e.g., 0.1 M NaClO₄).[19]
-
Complexation Titration: Repeat the titration with a solution containing the ligand, the metal ion of interest, and a strong acid.
-
Data Analysis: Use specialized software (e.g., HyperQuad) to analyze the titration curves and calculate the stepwise stability constants (K₁, K₂, etc.).[20]
Caption: Workflow for determining stability constants via potentiometric titration.
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of a binding interaction by directly measuring the heat released or absorbed during the titration of a ligand into a solution containing a metal ion.[21] This technique yields not only the binding affinity (Kₐ) but also the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the reaction in a single experiment.[22]
Experimental Protocol:
-
Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution. Degas both solutions.
-
Loading: Load the metal ion solution into the sample cell and the ligand solution into the injection syringe of the calorimeter.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the power required to maintain zero temperature difference between the sample and reference cells, generating a thermogram.
-
Data Analysis: Integrate the peaks of the thermogram and fit the data to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, n).
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
UV-Visible Spectroscopy
The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand or metal ion.[23] By monitoring the change in absorbance at a specific wavelength as the concentration of the metal or ligand is varied, one can determine the stoichiometry and stability constant of the complex.[24][25]
Experimental Protocol:
-
Spectrum Scan: Record the UV-Vis spectra of the ligand alone, the metal ion alone, and a mixture of the two to identify a wavelength where the complex absorbs differently.
-
Titration: Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion (or vice versa).
-
Measurement: Measure the absorbance of each solution at the chosen wavelength.
-
Data Analysis: Plot the change in absorbance against the metal-to-ligand molar ratio (Job's plot) to determine stoichiometry. Use methods like the Benesi-Hildebrand plot to calculate the binding constant.[24]
Caption: UV-Visible spectroscopy workflow for chelation studies.
Comparative Analysis of Stability Constants
The stability constant (log K₁) represents the equilibrium for the formation of a 1:1 metal-ligand complex. The following table summarizes representative log K₁ values for the selected ligands with common divalent transition metal ions.
| Ligand | Denticity | Cu(II) | Ni(II) | Zn(II) | Co(II) |
| EDTA | 6 | 18.8 | 18.6 | 16.5 | 16.3 |
| L-Histidine | 3 | 10.2 | 8.7 | 6.5 | 7.0 |
| IAA | 2 | ~6.5 | ~5.0 | ~4.5 | ~4.3 |
| Glycine | 2 | 8.2 | 5.8 | 5.0 | 4.6 |
Note: Values are approximate and compiled from various literature sources for comparative purposes. The stability of IAA complexes can be inferred from studies on similar imidazole derivatives.[26]
Interpretation of Results:
-
EDTA's Dominance: As expected, EDTA forms exceptionally stable complexes with all tested metals due to the "chelate effect."[27] Its hexadentate nature allows it to wrap around the metal ion, forming multiple stable five-membered rings, a thermodynamically favorable process.
-
The Imidazole Advantage (Histidine vs. Glycine): L-Histidine generally forms more stable complexes than Glycine, especially with Cu(II) and Ni(II). This enhanced stability is attributed to the imidazole nitrogen, which is a soft donor and has a high affinity for these transition metals, consistent with the Irving-Williams series.[17]
-
IAA vs. Glycine: While both are bidentate, the data suggests Glycine forms slightly more stable 1:1 complexes. This is because Glycine chelates via its amino and carboxylate groups, forming a stable five-membered ring. IAA coordinates through an imidazole nitrogen and the carboxylate group, which may result in a slightly larger, less stable chelate ring.
-
IAA vs. Histidine: Histidine's tridentate coordination (involving the amino, imidazole, and carboxylate groups) leads to significantly more stable complexes than the bidentate coordination of IAA. This highlights the importance of multiple donor groups in achieving high-affinity binding.
Conclusion: Positioning IAA in the Chelator Landscape
This comparative analysis positions 2-(1H-imidazol-1-yl)acetic acid as a specialized bidentate chelator. While it does not achieve the raw binding power of a high-denticity ligand like EDTA, its value lies in its structural simplicity and its direct mimicry of the metal-binding moiety of histidine.
Key Takeaways for Researchers:
-
For Maximum Stability: When the primary goal is the near-irreversible sequestration of a wide range of metal ions, EDTA remains the superior choice.[1][12]
-
For Bio-inspired Coordination: IAA serves as an excellent model ligand for investigating the specific contributions of the imidazole-carboxylate motif to metal binding, without the additional complexity of the amino group present in histidine.[5]
-
Potential Applications: Due to its structure, IAA and its derivatives could be valuable in developing selective metal sensors, catalysts, or therapeutic agents where the specific coordination geometry offered by the imidazole ring is desired.[28]
By understanding the distinct properties of IAA relative to other chelators, researchers can make more informed decisions, selecting the optimal ligand to meet the specific thermodynamic and structural requirements of their experimental systems.
References
- Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (2016). Methods in Enzymology.
- Why is EDTA Used as a Chel
- EDTA: Uses and Risks. (2024). WebMD.
- Exploring the Role of EDTA as a Chelating Agent in Environmental and Industrial Applic
- Biochemistry, Histidine. (2023).
- Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments.
- EDTA and EGTA chel
- POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry.
- A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (2017). Sciforum.
- Ethylenediaminetetraacetic Acid (EDTA). (2023).
- Usages of Glycine Chelated Minerals with Iron, Calcium, Zinc, and Magnesium in the agriculture Industry. (2023). Sage Oil.
- Glycine Chelation Technology to Boost Your Crops. Roots Shoots & Fruits.
- Isothermal titr
- Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. (2012).
- Chelation And Mineral Nutrition. JH Biotech Inc..
- Histidine Amino Acids: Properties, Function, Benefits, and Sources.
- Mineral Glycine Chel
- Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chel
- Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. (2018). American Journal of Analytical Chemistry.
- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. (2024). NECTAR COST.
- Chelate of glycine with some metal M.
- Impact of histidine residue on chelating ability of 2'-deoxyriboadenosine. (2011). Journal of Inorganic Biochemistry.
- Potentiometric Determination of Stability Constants of Chel
- UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resver
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc.
- Studies on imidazole derivatives as chelating agents-V Investigations of the applicabilities of the azoimidazoles as metallochromic indic
- Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. (2008). Journal of Inorganic Biochemistry.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules.
- Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (2016).
- Amino Acids as Chelating Ligands for Platinum: Enhanced Stability in an Aqueous Environment Promoted by Biocompatible Molecules. (2023). Journal of Medicinal Chemistry.
- Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. (1976). Inorganic Chemistry.
- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (2020). Asian Journal of Green Chemistry.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). Antioxidants.
- Simulating Metal-Imidazole Complexes. (2024).
- Metal ion chelating activity assay. UV-vis spectrum of PZ001,...
- UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles.
- Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordin
- UV-VIS-NIR spectra of the metal ions and chelate complexes.
- Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. (1955). The Journal of Physical Chemistry.
- 1H-Imidazole-1-acetic acid. CymitQuimica.
- Studies on three new environmentally friendly chelating ligands. (2002).
- A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
- General Concepts of the Chemistry of Chel
- A Colorful Look at the Chelate Effect. (1998).
- Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. (2024).
Sources
- 1. Exploring the Role of EDTA as a Chelating Agent in Environmental and Industrial Applications [thinkdochemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wbcil.com [wbcil.com]
- 5. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 7. mdpi.com [mdpi.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 13. interchim.fr [interchim.fr]
- 14. jhbiotech.com [jhbiotech.com]
- 15. hakon-art.com [hakon-art.com]
- 16. ijsart.com [ijsart.com]
- 17. asianpubs.org [asianpubs.org]
- 18. cost-nectar.eu [cost-nectar.eu]
- 19. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 20. Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. asianpubs.org [asianpubs.org]
- 25. UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 26. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2-(1H-imidazol-1-yl)acetic Acid: From Pharmaceutical Synthesis to Advanced Materials
For the discerning researcher, scientist, and drug development professional, the selection of building blocks in chemical synthesis is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting molecules. 2-(1H-imidazol-1-yl)acetic acid, a versatile heterocyclic compound, has emerged as a significant player in various scientific domains. This guide provides an in-depth, objective comparison of its applications, supported by experimental data, to empower you in your research and development endeavors. We will delve into its pivotal role as a pharmaceutical intermediate, particularly in the synthesis of Zoledronic acid, explore its potential in the development of new anti-inflammatory agents, and prospect its utility in the burgeoning field of coordination chemistry and metal-organic frameworks (MOFs).
Part 1: Synthesis of 2-(1H-imidazol-1-yl)acetic Acid: A Comparative Analysis of Synthetic Routes
The economic and efficient synthesis of 2-(1H-imidazol-1-yl)acetic acid is paramount for its widespread application. Several synthetic strategies have been reported, each with its own merits and drawbacks. Here, we compare some of the most common approaches.
Comparative Table of Synthetic Routes
| Route | Starting Materials | Key Reagents & Solvents | Reported Yield | Advantages | Disadvantages | Reference(s) |
| Route A | Imidazole, tert-butyl bromoacetate | KOH, K2CO3, BBDE Cl | ~50% | - | Expensive catalyst, aqueous hydrolysis required | [1] |
| Route B | Imidazole, Benzyl chloroacetate | N,N-diisopropylethylamine, K2CO3, DMF, HCl | Good | In situ generation of alkylating agent, good yield | Requires debenzylation or acidic hydrolysis | [2] |
| Route C | Imidazole, tert-butyl chloroacetate | K2CO3, Ethyl acetate, TiCl4, Dichloromethane | ~75% (ester) | Non-aqueous ester cleavage, good yield of ester | Use of TiCl4 which is moisture sensitive | [1][3] |
| Route D | Imidazole, tert-butyl chloroacetate | Base (e.g., K2CO3) | High | Environmentally friendly (solvent-free N-alkylation) | Hydrolysis step still required | [4][5] |
BBDE Cl: bis-[2-(N-benzyl-N,N-diethylammonio)ethyl]ether dichloride
Expert Analysis of Synthetic Routes
The choice of synthetic route is often a trade-off between cost, efficiency, and environmental impact. Route A, while established, suffers from the use of an expensive catalyst. Route B offers a good yield but involves a deprotection step. Route C, with its non-aqueous workup, is advantageous for large-scale synthesis as it avoids the cumbersome evaporation of water, a common issue due to the high water solubility of the product.[1] Route D represents a greener approach by employing a solvent-free N-alkylation step, which is a significant step towards sustainable chemistry.[4][5] For industrial applications, Route C and D appear to be the most promising due to their high yields and avoidance of problematic aqueous workups.
Experimental Protocol: A Practical Two-Step Synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride (Route C)
This protocol is adapted from a reported practical synthesis.[1][3]
Step 1: Preparation of imidazol-1-yl-acetic acid tert-butyl ester
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered K2CO3 (29.0 g, 0.21 mol).
-
Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.
-
Reflux the mixture for 10 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction with cold water (80 mL) and separate the ethyl acetate layer.
-
The organic layer is then processed to isolate the ester (reported yield: 75%).
Step 2: Preparation of imidazol-1-yl-acetic acid hydrochloride
-
To a solution of imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL), add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise at -15 to -10 °C over 1 hour.
-
Stir the mixture at -5 to 0 °C for 2 hours.
-
Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes and stir at room temperature for 30 minutes.
-
Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.
-
The resulting precipitate is filtered to afford the title compound as an off-white crystalline solid.
Conclusion
2-(1H-imidazol-1-yl)acetic acid is a molecule of significant and expanding utility. Its primary role as a key precursor to the blockbuster drug Zoledronic acid is well-established, with ongoing research focusing on optimizing its synthesis for improved yield and sustainability. Beyond this, its scaffold is proving to be a fertile ground for the discovery of new therapeutic agents, particularly in the realm of anti-inflammatory drugs. The future of 2-(1H-imidazol-1-yl)acetic acid is also bright in the field of materials science. Its unique structural features make it an exciting candidate for the design of novel metal-organic frameworks with potential applications in catalysis, gas separation, and sensing. This guide has provided a comparative overview to aid researchers in appreciating the multifaceted nature of this compound and to inspire further innovation in its application.
References
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Ansari, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17745-17758. [Link]
-
Ansari, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. [Link]
- Jerman, S., et al. (2010). Process for making zoledronic acid. EP2192126B1.
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Ahmed, B., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1683. [Link]
-
Mokhtari, J., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491. [Link]
-
Anderson, R., et al. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. Chemical Biology & Drug Design, 72(3), 225-228. [Link]
-
Grün, A., et al. (2021). "Greener" Synthesis of Zoledronic Acid from Imidazol-1-yl-acetic Acid and P-Reagents Using Diethyl Carbonate as the Solvent Component. ResearchGate. [Link]
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry. [Link]
-
Li, J. R., et al. (2012). Recent advances in metal–organic frameworks for gas adsorption/separation. Dalton Transactions, 41(35), 10593-10617. [Link]
-
Ganesan, A., & Perumal, S. (2021). Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. European Journal of Organic Chemistry, 2021(27), 3843-3864. [Link]
-
Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 20(2), 205-212. [Link]
-
Liu, J., et al. (2016). Two stable 3D porous metal–organic frameworks with high performance for gas adsorption and separation. Journal of Materials Chemistry A, 4(30), 11762-11768. [Link]
-
Li, J. R., et al. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. [Link]
-
Li, J. R., et al. (2009). Selective Gas Adsorption and Separation in Metal-Organic Frameworks. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Coordination Chemistry Insights: Metal Complexes of 2-(1H-Imidazol-1-yl)ethanol. InnoPharmChem. [Link]
-
Troisi, F., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 60. [Link]
-
Al-Ostath, A., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports, 13(1), 20215. [Link]
Sources
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
A Comprehensive Guide to Assessing the Purity of Commercial 2-(1H-imidazol-1-yl)acetic Acid Hydrochloride
For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the integrity of research and the safety of therapeutics are built. 2-(1H-imidazol-1-yl)acetic acid hydrochloride is a critical intermediate, most notably in the synthesis of Zoledronic Acid, a potent bisphosphonate used in the treatment of osteoporosis, cancer-related bone issues, and Paget's disease.[1] Given its role in pharmaceutical manufacturing, ensuring the purity of this intermediate is of paramount importance.
This guide provides a comprehensive framework for assessing the purity of commercial this compound. It moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering the user to establish a robust, self-validating system for quality assessment. We will explore the key analytical techniques, delve into the potential impurities arising from various synthetic routes, and offer a framework for comparing and qualifying commercial suppliers.
The Impact of Purity on Pharmaceutical Synthesis
The presence of impurities in this compound can have cascading effects on the synthesis of the final active pharmaceutical ingredient (API), Zoledronic Acid. Impurities can lead to:
-
Reduced Yield: Side reactions caused by impurities can lower the overall yield of the desired product.
-
Formation of Toxic Byproducts: Certain impurities may react to form genotoxic or otherwise harmful compounds.
-
Altered API Stability: The presence of even trace amounts of impurities can affect the stability and shelf-life of the final drug product.
-
Regulatory Hurdles: Stringent regulatory standards require the identification and control of impurities in pharmaceutical production.
Understanding the Impurity Profile: A Tale of Two Synthetic Routes
The impurity profile of this compound is intrinsically linked to its method of synthesis. While numerous variations exist, two common routes involve the N-alkylation of imidazole with a haloacetic acid ester, followed by hydrolysis. The choice of the ester (e.g., tert-butyl, benzyl, or methyl) and the reaction conditions can introduce specific impurities.[1][2]
A common synthetic pathway involves the reaction of imidazole with tert-butyl chloroacetate, followed by hydrolysis of the resulting ester.[1][2] A key potential impurity in this process is a di-acid impurity, formed from the dialkylation of imidazole. Other potential impurities can arise from incomplete reactions, side reactions, and residual solvents.
Common Potential Impurities:
-
Imidazole: Unreacted starting material.
-
Haloacetic acid and its esters: Residual alkylating agents.
-
Di-acid impurity: Formed by dialkylation of the imidazole ring.
-
Regioisomers: While the desired product is the 1-substituted isomer, improper reaction control could potentially lead to other isomers, although this is less common with imidazole itself.
-
Residual Solvents: Dependent on the specific process, solvents like ethyl acetate, dichloromethane, or isopropanol may be present.[1][2]
A Toolkit for Purity Assessment: Methods and Protocols
A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following methods, when used in concert, provide a robust system for characterizing commercial this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for determining the purity of non-volatile organic compounds and for quantifying impurities. A well-developed HPLC method can separate the main compound from its related substances.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase A.
Rationale: The C18 column provides good retention for the polar analyte. The gradient elution allows for the separation of non-polar impurities from the more polar main compound. TFA is used as an ion-pairing agent to improve peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the main compound and for identifying and quantifying impurities.
Interpreting the Spectra:
-
¹H NMR (in D₂O): Expect to see characteristic signals for the imidazole ring protons and the methylene protons of the acetic acid group.[1][2]
-
¹³C NMR (in D₂O): Will show distinct resonances for the carbonyl carbon, the methylene carbon, and the carbons of the imidazole ring.[1][2]
Impurities can be identified by the presence of unexpected signals. For example, the presence of residual imidazole or unreacted haloacetic acid esters would be readily apparent. The integration of signals in ¹H NMR can be used to quantify the level of impurities relative to the main compound.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire standard ¹H and ¹³C spectra.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound. For 2-(1H-imidazol-1-yl)acetic acid, the expected [M+H]⁺ ion is at m/z 127.0.[1]
Experimental Protocol: MS Analysis
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
Titration for Hydrochloride Content
As a hydrochloride salt, the accurate determination of the chloride content is a critical quality attribute. This can be achieved through potentiometric titration.
Experimental Protocol: Potentiometric Titration for HCl Content
-
Instrumentation: An automatic potentiometric titrator with a silver electrode.
-
Titrant: Standardized 0.1 M silver nitrate (AgNO₃) solution.
-
Sample Preparation: Accurately weigh about 300 mg of the sample, dissolve it in 50 mL of deionized water, and add a small amount of nitric acid.
-
Procedure: Titrate the sample solution with the standardized AgNO₃ solution. The endpoint is determined by the inflection point of the potential curve.
Rationale: The silver ions react with the chloride ions to form a silver chloride precipitate. The potential change at the equivalence point is sharp and allows for accurate determination of the chloride content.
Karl Fischer Titration for Water Content
The presence of water can affect the stability and reactivity of the compound. Karl Fischer titration is the gold standard for determining water content.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel. The instrument will automatically titrate the sample and calculate the water content.
Comparison Framework for Commercial Products
While this guide cannot provide a direct comparison of specific commercial lots, it provides the framework for you to conduct your own evaluation and supplier qualification.
Establishing Critical Quality Attributes (CQAs)
Before comparing products, define your CQAs. These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.
| Critical Quality Attribute | Acceptance Criteria (Example) | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, IR |
| Assay (by HPLC) | ≥ 99.0% | HPLC |
| Individual Impurity (by HPLC) | ≤ 0.10% | HPLC |
| Total Impurities (by HPLC) | ≤ 0.50% | HPLC |
| Hydrochloride Content | 22.0% - 23.0% w/w | Potentiometric Titration |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | As per ICH Q3C guidelines | Gas Chromatography (GC) |
Supplier Qualification Workflow
The following diagram illustrates a logical workflow for qualifying a new supplier of this compound.
Caption: A workflow for qualifying a commercial supplier of this compound.
Conclusion
The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical product. A comprehensive assessment of its purity requires a multi-faceted analytical approach, encompassing chromatographic, spectroscopic, and titrimetric methods. By understanding the potential impurities that can arise from different synthetic routes and by implementing a rigorous analytical framework, researchers and drug development professionals can confidently select and qualify commercial sources of this vital intermediate, ensuring the integrity of their work and the safety of the medicines they develop.
References
-
Singh, S. K., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
Sources
Safety Operating Guide
Mastering the Safe Handling of 2-(1H-imidazol-1-yl)acetic Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, in-depth information on the safe handling of 2-(1H-imidazol-1-yl)acetic acid hydrochloride, a key intermediate in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, thereby fostering a culture of proactive safety and experimental excellence.
Hazard Assessment and GHS Classification
A thorough understanding of the inherent hazards of a compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of this substance can cause adverse health effects. |
| Causes skin irritation | H315 | Direct contact with the skin can lead to irritation. |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract. |
Data sourced from Sigma-Aldrich
The signal word for this compound is "Warning". This classification underscores the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide. The acidic nature of the hydrochloride salt contributes to its irritant properties, necessitating measures to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of exposure.[1][2][3]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[2][4] In situations where splashing is a significant risk, a full-face shield should be worn in addition to safety goggles.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[2][4] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to practice proper glove removal techniques to avoid contaminating your hands.
-
Lab Coat: A full-length, buttoned laboratory coat made of a chemically resistant material must be worn to protect your skin and clothing.[4]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[4][5][6] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]
dot graph "Safe_Handling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Assess_Hazards" [label="Assess Hazards\n(Review SDS)"]; "Don_PPE" [label="Don Appropriate PPE"]; }
subgraph "cluster_Handling" { label = "Handling"; style = "rounded"; bgcolor = "#FFFFFF"; "Weigh_Chemical" [label="Weigh in Fume Hood"]; "Perform_Reaction" [label="Perform Reaction/\nDissolution"]; }
subgraph "cluster_Cleanup" { label = "Cleanup & Disposal"; style = "rounded"; bgcolor = "#FFFFFF"; "Decontaminate" [label="Decontaminate Glassware\n& Surfaces"]; "Dispose_Waste" [label="Dispose of Waste\n(Follow Guidelines)"]; "Doff_PPE" [label="Doff PPE Correctly"]; "Wash_Hands" [label="Wash Hands Thoroughly"]; }
"Assess_Hazards" -> "Don_PPE" [label="Proceed"]; "Don_PPE" -> "Weigh_Chemical" [label="Proceed"]; "Weigh_Chemical" -> "Perform_Reaction" [label="Transfer"]; "Perform_Reaction" -> "Decontaminate" [label="Complete"]; "Decontaminate" -> "Dispose_Waste" [label="Proceed"]; "Dispose_Waste" -> "Doff_PPE" [label="Proceed"]; "Doff_PPE" -> "Wash_Hands" [label="Final Step"]; } caption: "Standard Operating Procedure for Handling this compound."
Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical for both safety and experimental reproducibility.
-
Preparation:
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical spill kit is readily accessible.
-
Don all required personal protective equipment as detailed in the section above.
-
-
Handling:
-
All weighing and handling of the solid compound should be performed within a certified chemical fume hood to prevent the release of dust into the laboratory environment.[4][5]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[5]
-
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is crucial to minimize harm.
Spill Response
-
Minor Spill (Contained and manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
For acidic spills, neutralization with a weak base like sodium bicarbonate can be performed cautiously.
-
Carefully sweep the absorbed and neutralized material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill (Large volume or in a poorly ventilated area):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Await the arrival of trained emergency response personnel.
-
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes in an emergency shower.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible hazardous waste container.[5]
-
Aqueous solutions should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues while upholding the highest standards of scientific integrity.
References
- 1. iigtchem.com [iigtchem.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
